molecular formula C15H18O6 B181623 Triethyl benzene-1,3,5-tricarboxylate CAS No. 4105-92-4

Triethyl benzene-1,3,5-tricarboxylate

Cat. No.: B181623
CAS No.: 4105-92-4
M. Wt: 294.3 g/mol
InChI Key: KXGOWZRHSOJOLF-UHFFFAOYSA-N
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Description

Triethyl benzene-1,3,5-tricarboxylate is the triethyl ester of trimesic acid, a compound first synthesized in the 19th century . It serves as a vital precursor and building block in coordination chemistry, where it acts as a ligand for various metal centers, including titanium, aluminum, and rhenium, forming complexes with defined structural properties . The molecular structure of this compound is characterized by three independent carboxyl groups that deviate only slightly from coplanarity with the central aromatic ring, which can influence its packing and coordination behavior . In synthetic organic chemistry, lower alkyl esters of benzene-1,3,5-tricarboxylic acid are versatile intermediates for constructing more complex molecular architectures, including polymers, pharmaceuticals, and dyes . Furthermore, related esters are utilized as standard substances in analytical chemistry for monitoring synthetic processes, such as the synthesis of the pesticide flonicamid and its intermediates, helping to identify and control impurities . Its well-defined structure and functional groups make it a compound of significant interest for advanced materials science and methodological development in chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOWZRHSOJOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280588
Record name Triethyl benzene-1,3,5-tricarboxylate
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Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-92-4
Record name Triethyl trimesate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl benzene-1,3,5-tricarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Triethyl Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl benzene-1,3,5-tricarboxylate, also known as triethyl trimesate, is a symmetrically substituted aromatic ester. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and available spectroscopic data. The information is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development. It is important to note that, despite extensive investigation, there is no publicly available scientific literature on the biological activity, pharmacological properties, or mechanism of action of this compound.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzene ring symmetrically substituted with three ethyl carboxylate groups. This symmetrical substitution influences its physical properties, such as its relatively high melting point.

Chemical Identifiers
IdentifierValue
CAS Number 4105-92-4
Molecular Formula C15H18O6
Molecular Weight 294.30 g/mol
IUPAC Name This compound[2]
Synonyms Triethyl trimesate, Trimesic acid triethyl ester[3]
InChI 1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3
InChIKey KXGOWZRHSOJOLF-UHFFFAOYSA-N
SMILES CCOC(=O)c1cc(cc(c1)C(=O)OCC)C(=O)OCC
Physicochemical Properties
PropertyValueReference(s)
Physical State Solid
Appearance White to off-white solid
Melting Point 134-139 °C
Boiling Point 385.9 °C at 760 mmHg[4]
Density 1.164 g/cm³[4]
Flash Point 168.4 °C[4]
Refractive Index 1.509[4]
PSA 78.9[4]
XLogP3 2.6[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of trimesic acid with ethanol in the presence of an acid catalyst.

Materials:

  • Trimesic acid (Benzene-1,3,5-tricarboxylic acid)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a refluxing solution of trimesic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Maintain the reflux for an extended period (e.g., 60 hours) to ensure complete esterification.

  • After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water)

Procedure:

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent.

  • If the solution is colored, it can be treated with activated charcoal and then hot filtered to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Data

Note: The following are representative chemical shifts for analogous compounds and should not be taken as the definitive spectrum for this compound.

  • ¹H NMR of Trimethyl benzene-1,3,5-tricarboxylate: The proton NMR spectrum would be expected to show a singlet for the aromatic protons and signals for the methyl ester protons.[1]

  • ¹³C NMR of Trimethyl benzene-1,3,5-tricarboxylate: The carbon NMR would show distinct signals for the aromatic carbons (quaternary and protonated) and the carbonyl and methyl carbons of the ester groups.[1]

  • ¹H NMR of 1,3,5-Triethylbenzene: This spectrum shows signals corresponding to the aromatic protons and the ethyl group protons (a quartet for the methylene protons and a triplet for the methyl protons).[5][6]

  • ¹³C NMR of 1,3,5-Triethylbenzene: This spectrum displays signals for the aromatic carbons and the ethyl group carbons.[7]

Biological and Pharmacological Properties

A thorough search of scientific databases and literature reveals a significant absence of data regarding the biological activity, pharmacological properties, and potential applications in drug development for this compound. No studies on its cytotoxicity, enzyme inhibition, receptor binding, or any other biological assays have been reported.

It is crucial to distinguish this compound from its structural isomer, 1,2,4-triethylbenzene, for which some toxicological data exists. However, it is explicitly stated in the literature that the 1,3,5-isomer does not exhibit the same neurotoxic effects, highlighting the importance of not extrapolating biological data between isomers.

Logical Relationships and Workflows

The synthesis of this compound from trimesic acid follows a straightforward logical progression.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Trimesic_Acid Trimesic Acid Esterification Fischer Esterification (Reflux) Trimesic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification H2SO4 H2SO4 (catalyst) H2SO4->Esterification Workup Aqueous Workup (Neutralization & Washing) Esterification->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties and clear synthetic routes. However, the complete absence of any reported biological or pharmacological studies is a critical data gap. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. While its symmetrical scaffold could be of interest in medicinal chemistry for the development of, for example, trivalent ligands or molecular probes, any such application would require foundational biological screening to be initiated. This guide provides the essential chemical information required to undertake such an investigation.

References

An In-depth Technical Guide to the Chemical Structure and Analysis of Triethyl Trimesate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for triethyl trimesate. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental protocols are detailed.

Chemical Structure and Properties

Triethyl trimesate, also known as triethyl 1,3,5-benzenetricarboxylate, is an organic compound with a central benzene ring symmetrically substituted with three ethyl ester groups. Its chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name Triethyl 1,3,5-benzenetricarboxylate[1][2]
Synonyms Triethyl trimesate, Trimesic acid triethyl ester[1][2]
CAS Number 4105-92-4[1][2]
Molecular Formula C₁₅H₁₈O₆[1][2]
Molecular Weight 294.30 g/mol [1][2]
Appearance Solid[3]
Melting Point 134-139 °C[3]
SMILES CCOC(=O)c1cc(cc(c1)C(=O)OCC)C(=O)OCC[3]
InChI 1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3[3]

Chemical Structure Diagram:

Caption: Chemical structure of triethyl trimesate.

Synthesis of Triethyl Trimesate

A common and straightforward method for the synthesis of triethyl trimesate is the Fischer esterification of trimesic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme:

G TrimesicAcid Trimesic Acid (Benzene-1,3,5-tricarboxylic acid) TriethylTrimesate Triethyl Trimesate TrimesicAcid->TriethylTrimesate + 3 Ethanol Ethanol Ethanol Ethanol->TriethylTrimesate AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->TriethylTrimesate Water Water TriethylTrimesate->Water + 3 H₂O

Caption: Synthesis of triethyl trimesate via Fischer esterification.

Experimental Protocol: Synthesis from Trimesic Acid and Ethanol

This protocol is based on the general principles of Fischer esterification, adapted from the synthesis of the analogous methyl ester.[4]

Materials:

  • Trimesic acid (1,3,5-benzenetricarboxylic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Chloroform (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve trimesic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours) to ensure complete esterification.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as chloroform.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude triethyl trimesate.

  • The crude product can be further purified by recrystallization or column chromatography to obtain the pure compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive analysis of triethyl trimesate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of triethyl trimesate.

¹H NMR (Proton NMR): Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. It is expected to show a singlet for the three equivalent aromatic protons and a quartet and a triplet for the ethyl groups.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.4Singlet3HAromatic C-H
~4.4Quartet6H-O-CH₂-CH₃
~1.4Triplet9H-O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for the different carbon environments in the molecule.

Chemical Shift (δ) (ppm)Assignment
~165C=O (ester)
~134Aromatic C-CO
~131Aromatic C-H
~62-O-CH₂-CH₃
~14-O-CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of triethyl trimesate. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several fragment ions.

Key Mass Fragments (m/z): [2]

m/zRelative IntensityPossible Fragment
294~25%[M]⁺ (Molecular Ion)
249~100%[M - OCH₂CH₃]⁺
221~40%[M - COOCH₂CH₃]⁺
193~20%[M - 2(OCH₂CH₃)]⁺
176~30%[C₆H₃(CO)₂O]⁺
149~25%[C₆H₃(CO)₂]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in triethyl trimesate.

Characteristic IR Absorption Peaks:

Wavenumber (cm⁻¹)IntensityAssignment
~3080WeakAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1730StrongC=O stretch (ester)
~1600MediumC=C stretch (aromatic)
~1240StrongC-O stretch (ester)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of triethyl trimesate in complex mixtures.

Illustrative GC-MS Workflow:

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample containing Triethyl Trimesate Extraction Solvent Extraction (if necessary) Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detection->MassSpectrum LibrarySearch Library Search & Quantification Chromatogram->LibrarySearch MassSpectrum->LibrarySearch

Caption: General workflow for GC-MS analysis of triethyl trimesate.

Experimental Protocol: GC-MS Analysis: This is a general protocol that may require optimization for specific instrumentation and sample matrices.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of esters (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).

GC Conditions:

  • Injector Temperature: 250-280 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0-1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100-150 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Data Analysis: The identification of triethyl trimesate is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.

This comprehensive guide provides essential information for the synthesis and analysis of triethyl trimesate, serving as a valuable resource for professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Spectroscopic and Biological Data of 4-(Trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and biological data for 4-(Trifluoromethyl)nicotinamide (CAS Number: 158062-71-6), a key metabolite of the insecticide flonicamid. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its chemical and biological properties. The guide details available spectroscopic data including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, it elucidates the compound's mode of action as a chordotonal organ modulator in insects and depicts its associated signaling pathway. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further research.

Introduction

4-(Trifluoromethyl)nicotinamide, also known as TFNA-AM, is the primary active metabolite of the insecticide flonicamid.[1][2] Flonicamid is recognized for its selective activity against sucking insects.[1] TFNA-AM is formed in vivo and exerts its insecticidal effect by acting as a chordotonal organ modulator.[2] Understanding the spectroscopic and biological characteristics of TFNA-AM is crucial for mode of action studies, resistance management, and the development of new agrochemicals. This guide provides a detailed compilation of the currently available scientific data for this compound.

Spectroscopic Data

This section summarizes the available spectroscopic data for 4-(Trifluoromethyl)nicotinamide, providing key identifiers for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The following tables present the known ¹H-NMR data and predicted ¹³C-NMR chemical shifts for 4-(Trifluoromethyl)nicotinamide.

Table 1: ¹H-NMR Spectroscopic Data of 4-(Trifluoromethyl)nicotinamide [3]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentCoupling Constant (J) Hz
8.89Doublet (d)1HAromatic CH5.1
8.82Singlet (s)1HAromatic CH-
8.18Broad Singlet (brs)1HAmide NH-
7.85Broad Singlet (brs)1HAmide NH-
7.81Doublet (d)1HAromatic CH5.1

Solvent: DMSO-d₆, Spectrometer Frequency: 200 MHz

Table 2: Predicted ¹³C-NMR Spectroscopic Data of 4-(Trifluoromethyl)nicotinamide

Chemical Shift (δ) ppmAssignment
~167C=O (Amide)
~153Aromatic C-N
~150Aromatic C-H
~140Aromatic C-CF₃
~135Aromatic C-C(O)NH₂
~122Aromatic C-H
~123 (q, J ≈ 275 Hz)CF₃

Note: These are predicted values and may vary from experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For 4-(Trifluoromethyl)nicotinamide, LC-MS/MS is a common analytical method.

Table 3: Mass Spectrometry Data of 4-(Trifluoromethyl)nicotinamide

ParameterValueReference
Molecular FormulaC₇H₅F₃N₂O[3]
Molecular Weight190.12 g/mol [3]
LC-MS/MS Fragmentation
Precursor Ion [M+H]⁺ (m/z)191
Product Ion (m/z)148
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for 4-(Trifluoromethyl)nicotinamide

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-H (Amide)Stretching
3100-3000C-H (Aromatic)Stretching
~1680C=O (Amide I)Stretching
~1600N-H (Amide II)Bending
1600-1450C=C (Aromatic)Stretching
1350-1150C-F (Trifluoromethyl)Stretching

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide to ensure reproducibility.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of compounds similar to 4-(Trifluoromethyl)nicotinamide is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 200 MHz or higher).

  • ¹H-NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C-NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H-NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

LC-MS/MS Analysis

The following protocol is a representative method for the analysis of 4-(Trifluoromethyl)nicotinamide in biological or environmental samples.[4][5]

  • Sample Preparation (QuEChERS method):

    • Homogenize the sample.

    • Extract the sample with an appropriate solvent (e.g., acetonitrile).

    • Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

    • The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion (e.g., m/z 191 → 148).

Biological Activity and Signaling Pathway

4-(Trifluoromethyl)nicotinamide is the biologically active metabolite of the insecticide flonicamid.[2] Its primary mode of action is the modulation of chordotonal organs in insects, which are sensory organs responsible for hearing and proprioception.[2][6]

The compound does not directly act on the Transient Receptor Potential Vanilloid (TRPV) channels, which are known targets for other chordotonal organ modulators.[2] Instead, evidence suggests that TFNA-AM acts upstream in a signaling pathway that ultimately leads to the activation of these TRPV channels.[2][6] This disruption of the chordotonal organs leads to a loss of coordination, cessation of feeding, and eventual death of the insect.[7]

Below is a diagram illustrating the proposed signaling pathway for 4-(Trifluoromethyl)nicotinamide.

G Proposed Signaling Pathway of 4-(Trifluoromethyl)nicotinamide (TFNA-AM) in Insects cluster_0 Cellular Environment cluster_1 Insect Neuron Flonicamid Flonicamid (Pro-insecticide) TFNA_AM 4-(Trifluoromethyl)nicotinamide (TFNA-AM - Active Metabolite) Flonicamid->TFNA_AM Metabolic Activation Upstream_Target Upstream Target (Undefined) TFNA_AM->Upstream_Target Binds and Activates TRPV_Channel TRPV Channel Upstream_Target->TRPV_Channel Signal Transduction (Leads to Activation) Cellular_Response Disruption of Chordotonal Organ Function TRPV_Channel->Cellular_Response Ion Influx

Caption: Proposed mode of action of 4-(Trifluoromethyl)nicotinamide.

Conclusion

This technical guide has consolidated the available spectroscopic and biological data for 4-(Trifluoromethyl)nicotinamide. While some spectroscopic details, particularly experimental ¹³C-NMR and FT-IR data, remain to be fully elucidated, the information presented provides a solid foundation for researchers. The understanding of its mode of action as an indirect modulator of insect TRPV channels opens avenues for further investigation into novel insecticide targets and mechanisms of action. The provided experimental protocols offer a starting point for the analysis and further characterization of this important molecule.

References

Navigating the Solubility Landscape of Triethyl Benzene-1,3,5-tricarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of compounds is a cornerstone of successful formulation and application. This technical guide provides a comprehensive overview of the solubility of triethyl benzene-1,3,5-tricarboxylate in organic solvents, addressing the current landscape of available data and providing actionable protocols for in-house determination.

While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available scientific literature, qualitative assessments indicate that it exhibits good solubility in common organic solvents.[1] This characteristic is attributed to its molecular structure, which features a central benzene ring with three ethyl carboxylate groups, lending it a degree of polarity that allows for favorable interactions with a range of organic solvent molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4105-92-4[2][3][4]
Molecular Formula C₁₅H₁₈O₆[5]
Molecular Weight 294.30 g/mol [2]
Appearance Solid[2]
Melting Point 134-139 °C[2][4][5]

Qualitative Solubility Overview

Based on general chemical principles and the limited available information, a qualitative assessment of solubility in various organic solvent classes can be inferred. The ester functionalities contribute to its ability to dissolve in a range of polar and non-polar organic solvents.

Solvent ClassExpected Solubility
Alcohols (e.g., Ethanol, Methanol)Soluble
Ketones (e.g., Acetone)Soluble
Esters (e.g., Ethyl Acetate)Soluble
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Soluble
Aromatic Hydrocarbons (e.g., Toluene, Benzene)Soluble
Ethers (e.g., Diethyl Ether, Tetrahydrofuran)Likely Soluble
Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane)Sparingly Soluble to Insoluble
Water Insoluble

Experimental Protocol for Solubility Determination

Given the absence of specific quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The following gravimetric method is a widely accepted and reliable approach.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature orbital shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the suspension to settle for a short period at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be used.

    • Once the solvent is completely removed, place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the saturated solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Saturated Solution (Excess Solute in Solvent) B Equilibration at Constant Temperature (e.g., 24h with agitation) A->B C Sample Withdrawal & Filtration (Remove undissolved solid) B->C D Solvent Evaporation C->D E Mass Determination of Solute D->E F Calculation of Solubility E->F

Solubility Determination Workflow

Logical Relationship for Solubility Analysis

The relationship between experimental steps and data analysis in determining solubility is crucial for obtaining accurate results.

Solubility_Analysis_Logic cluster_experimental Experimental Steps cluster_calculation Data Analysis Mass_Solvent Mass of Solvent Solubility Solubility (g/100g) Mass_Solvent->Solubility Mass_Solute Mass of Solute Mass_Solute->Solubility

Logical Flow for Solubility Calculation

References

Physical and chemical properties of Triethyl 1,3,5-benzenetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triethyl 1,3,5-benzenetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 1,3,5-benzenetricarboxylate, also known as triethyl trimesate, is a symmetrically substituted aromatic ester. Its rigid core and trifunctional nature make it a valuable building block in supramolecular chemistry, polymer science, and the synthesis of metal-organic frameworks (MOFs). This document provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, and detailed experimental protocols for its synthesis. The information is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

Triethyl 1,3,5-benzenetricarboxylate is a white crystalline solid at room temperature. Its symmetrical structure results in distinct physical properties such as a relatively high melting point. The compound demonstrates good solubility in common organic solvents, which is advantageous for its use in solution-phase reactions.[1]

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueCitations
CAS Number 4105-92-4[2][3][4][5]
Molecular Formula C₁₅H₁₈O₆[2][3][4][5]
Molecular Weight 294.30 g/mol [2][4]
IUPAC Name Triethyl benzene-1,3,5-tricarboxylate[3][4]
Synonyms Triethyl trimesate, Trimesic acid triethyl ester[4][5]
InChI 1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3
InChIKey KXGOWZRHSOJOLF-UHFFFAOYSA-N[3][4]
SMILES CCOC(=O)c1cc(cc(c1)C(=O)OCC)C(=O)OCC[3]
Table 2: Physical Properties
PropertyValueCitations
Appearance White crystals or crystalline powder[3]
Melting Point 134-139 °C[5]
Boiling Point 140-170 °C (at 0.4-0.45 Torr)[5]
Density ~1.17 g/cm³[5]
Solubility Good solubility in common organic solvents[1]

Spectroscopic Data

The high degree of symmetry in Triethyl 1,3,5-benzenetricarboxylate leads to a relatively simple spectroscopic signature.

  • Mass Spectrometry : Electron ionization mass spectrometry data is available for this compound.

    • ¹H NMR : The spectrum is expected to show three distinct signals: a singlet for the three equivalent aromatic protons, a quartet for the six equivalent methylene protons of the ethyl groups, and a triplet for the nine equivalent methyl protons.

    • ¹³C NMR : The spectrum is expected to show four signals in the aromatic/carbonyl region (one for the carbonyl carbon, one for the substituted aromatic carbon, and one for the unsubstituted aromatic carbon) and two signals in the aliphatic region (one for the methylene carbons and one for the methyl carbons).

For comparison, the published NMR data for the asymmetric isomer, Triethyl 1,2,4-benzenetricarboxylate , is provided below, which highlights the complexity arising from the lack of symmetry.[2]

Table 3: NMR Data for Triethyl 1,2,4-benzenetricarboxylate
NucleusChemical Shift (δ, ppm) in CDCl₃Description
¹H NMR 8.41d, 1H, ArH
8.20dd, 1H, ArH
7.76d, 1H, ArH
4.50-4.35m, 6H, CH₂
1.50-1.35m, 9H, CH₃
¹³C NMR 167.24, 166.70, 165.07Carbonyls
136.36, 132.77, 132.17, 132.10, 130.19, 128.95Aromatic
62.09, 62.03, 61.78CH₂
14.36, 14.20, 14.15CH₃

Experimental Protocols

Two primary synthesis routes are outlined: the direct esterification of trimesic acid and the cyclotrimerization of an alkyne.

Fischer Esterification of 1,3,5-Benzenetricarboxylic Acid (General Protocol)

This is the most common and direct method for synthesizing triethyl 1,3,5-benzenetricarboxylate. It involves the reaction of trimesic acid with an excess of ethanol in the presence of a strong acid catalyst.

Methodology:

  • 1,3,5-Benzenetricarboxylic acid (trimesic acid) is suspended in a large excess of absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst) is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or other methods).

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization.

G Diagram 1: Fischer Esterification Synthesis A 1,3,5-Benzenetricarboxylic Acid D Reaction (Reflux) A->D B Ethanol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Triethyl 1,3,5-benzenetricarboxylate D->E Workup & Purification F Water (Byproduct) D->F

Diagram 1: General workflow for Fischer Esterification.
Catalytic [2+2+2] Cyclotrimerization of Ethyl Propiolate

This method synthesizes the benzene ring core from alkyne precursors. It notably produces Triethyl 1,3,5-benzenetricarboxylate as a minor product alongside its 1,2,4-isomer.[2]

Methodology:

  • Catalyst Stock Solution Preparation : Under an argon atmosphere, bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 5.5 mg, 0.020 mmol) and triphenylphosphine (PPh₃, 15.6 mg, 0.060 mmol) are mixed in 10 mL of toluene at 23 °C. The mixture is stirred for 5 minutes.[2]

  • Reaction Setup : A portion of the catalyst stock solution (375 μL) is added to a 10 mL scintillation vial under argon, and the volume is brought to 2 mL with toluene.[2]

  • Cyclotrimerization : Ethyl propiolate (152 μL, 1.5 mmol) is added to the vial. The reaction proceeds for 2 hours at 23 °C.[2]

  • Product Profile : The reaction yields a mixture of Triethyl 1,2,4-benzenetricarboxylate and Triethyl 1,3,5-benzenetricarboxylate in a 97:3 molar ratio.[2]

  • Purification : The isomers are separated using column chromatography (eluted with diethyl ether/hexanes) to isolate the respective products.[2]

G Diagram 2: Cyclotrimerization Experimental Workflow cluster_cat Catalyst Preparation cluster_react Reaction cluster_purify Purification A Ni(COD)₂ + PPh₃ Cat_Stock Catalyst Stock Solution A->Cat_Stock B Toluene @ 23°C (Argon atm) B->Cat_Stock Reaction Reaction Vial (2h @ 23°C) Cat_Stock->Reaction Reactant Ethyl Propiolate Reactant->Reaction Mixture Isomeric Mixture (97:3 ratio) Reaction->Mixture Chrom Column Chromatography (Silica, Ether/Hexanes) Mixture->Chrom Prod_Major Triethyl 1,2,4-benzenetricarboxylate (Major Product) Chrom->Prod_Major Prod_Minor Triethyl 1,3,5-benzenetricarboxylate (Minor Product) Chrom->Prod_Minor

References

An In-Depth Technical Guide to the Synthesis of Triethyl benzene-1,3,5-tricarboxylate from Trimesic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethyl benzene-1,3,5-tricarboxylate, a valuable scaffold in various chemical and pharmaceutical applications. The synthesis is achieved through the Fischer-Speier esterification of trimesic acid with ethanol, a classic and efficient method for producing esters. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary data for successful synthesis and purification.

Introduction

This compound, also known as triethyl trimesate, is a symmetrical aromatic ester. Its rigid core and trifunctional nature make it a versatile building block in supramolecular chemistry, materials science, and as a precursor for more complex pharmaceutical intermediates. The synthesis from readily available trimesic acid and ethanol via Fischer esterification is a cost-effective and scalable route.

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is presented below.

PropertyTrimesic AcidThis compound
Molecular Formula C₉H₆O₆C₁₅H₁₈O₆
Molecular Weight 210.14 g/mol 294.30 g/mol [3]
Appearance White crystalline powderWhite solid
Melting Point 375-380 °C (decomposes)134-139 °C[4]
Solubility Soluble in ethanol and etherSoluble in many organic solvents

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by a strong acid, typically sulfuric acid. The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water, a good leaving group, is eliminated from the tetrahedral intermediate.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

4.1. Materials and Reagents

  • Trimesic acid (1,3,5-benzenetricarboxylic acid)

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

4.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trimesic acid.

  • Addition of Reagents: Add a large excess of absolute ethanol to the flask. The ethanol acts as both a reactant and a solvent. A typical molar ratio of ethanol to trimesic acid is at least 10:1 to drive the reaction towards the product.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture. A typical catalyst loading is 5-10 mol% with respect to the trimesic acid.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain a gentle reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

4.4. Work-up and Purification

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with deionized water to remove any remaining ethanol and some of the sulfuric acid.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid and any unreacted trimesic acid. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

    • Wash the organic layer again with deionized water and then with brine (saturated NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound as a solid.

  • Recrystallization: Purify the crude product by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Data Presentation

ParameterValue
Typical Reactant Molar Ratio (Ethanol:Trimesic Acid) ≥ 10:1
Catalyst (H₂SO₄) Loading 5-10 mol%
Reaction Temperature Reflux (approx. 78 °C)
Typical Reaction Time 4 - 8 hours
Expected Yield 85-95% (after purification)
Recrystallization Solvent Ethanol

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Trimesic Acid + Ethanol B Add H₂SO₄ (catalyst) A->B C Reflux (4-8h) B->C D Remove Excess Ethanol C->D E Dissolve in Ether D->E F Wash with H₂O E->F G Wash with NaHCO₃ (aq) F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Evaporate Solvent I->J K Recrystallize from Ethanol J->K L Filter and Dry K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Conclusion

The Fischer-Speier esterification of trimesic acid with ethanol provides a reliable and high-yielding route to this compound. By carefully controlling the reaction conditions, particularly the use of excess ethanol and an acid catalyst, and following a standard work-up and purification procedure, a high-purity product can be obtained. This technical guide provides the necessary information for researchers and scientists to successfully synthesize this important chemical intermediate for their applications in drug development and materials science.

References

Triethyl trimesate as a linker for metal-organic frameworks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Triethyl Trimesate as a Linker for Metal-Organic Frameworks

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) represent a class of porous crystalline materials with vast potential in diverse fields, including drug delivery, catalysis, and gas storage. The rational design of MOFs through the selection of appropriate metal nodes and organic linkers is crucial for tailoring their properties to specific applications. This technical guide focuses on the use of the trimesate linker, derived from 1,3,5-benzenetricarboxylic acid (H3BTC), in the synthesis of MOFs. While direct experimental data on the use of triethyl 1,3,5-benzenetricarboxylate (triethyl trimesate) as a direct linker precursor is limited in the current literature, this guide provides a comprehensive overview based on the extensive research on trimesic acid and its trimethyl ester analogue. We will explore the synthesis methodologies, including the prospective in-situ generation of the trimesate linker from triethyl trimesate, characterization techniques, and key applications, with a focus on providing quantitative data and detailed experimental protocols.

Introduction to Trimesate-Based MOFs

Metal-Organic Frameworks are constructed from metal ions or clusters coordinated to organic ligands, forming extended one-, two-, or three-dimensional structures. The trimesate ligand, a C3-symmetric aromatic carboxylate, is a popular choice for the construction of highly porous and stable MOFs due to its ability to coordinate with multiple metal centers. The resulting frameworks often exhibit high surface areas and tunable pore sizes, making them attractive for various applications.[1]

Synthesis of Trimesate-Based MOFs

The synthesis of trimesate-based MOFs can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common.[1] These methods involve heating a mixture of a metal salt and the organic linker in a suitable solvent in a sealed vessel. Other methods such as microwave-assisted synthesis, sonochemical synthesis, and mechanochemical synthesis have also been explored to reduce reaction times and improve yields.

Conventional Synthesis from Trimesic Acid

The direct use of 1,3,5-benzenetricarboxylic acid (H3BTC) as the organic linker is the most straightforward approach to synthesizing trimesate-based MOFs. The choice of metal source, solvent, temperature, and reaction time significantly influences the resulting MOF structure and properties.

In-situ Ligand Formation from Ester Precursors

The use of esterified forms of the linker, such as trimethyl trimesate, has been shown to influence the crystallization process of MOFs. This is attributed to the slow, in-situ hydrolysis of the ester to the corresponding carboxylate linker, which can lead to more controlled crystal growth and potentially different morphologies. While specific studies on triethyl trimesate are not prevalent, it is chemically reasonable to expect a similar behavior, where triethyl trimesate would hydrolyze under solvothermal conditions to form the trimesate linker that then coordinates with the metal centers. The rate of hydrolysis of the ethyl ester may differ from the methyl ester, potentially offering another parameter to control the MOF synthesis.

Quantitative Data on Trimesate-Based MOFs

The properties of trimesate-based MOFs are highly dependent on the metal node used in their synthesis. Below is a summary of key quantitative data for some common trimesate MOFs.

MOF DesignationMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Crystal SystemReference
Cu-BTC (HKUST-1)Copper (Cu)768.391.28Cubic[1]
Zn-BTCZinc (Zn)502.630.66-[1]
Fe-BTCIron (Fe)92.4--[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative trimesate-based MOFs. A prospective protocol for the use of triethyl trimesate is also provided, based on the principles of in-situ ligand hydrolysis.

Synthesis of Cu-BTC (HKUST-1) using Trimesic Acid

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1.25 g of Cu(NO₃)₂·3H₂O in 25 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Dissolve 0.63 g of H₃BTC in 25 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, the blue crystalline product is collected by filtration.

  • The product is washed with DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is dried under vacuum.

Prospective Synthesis of a MOF using Triethyl Trimesate

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • Triethyl 1,3,5-benzenetricarboxylate (triethyl trimesate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a Teflon-lined autoclave, dissolve 0.297 g (1 mmol) of Zn(NO₃)₂·6H₂O in a solvent mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.[1]

  • Add the stoichiometric equivalent of triethyl trimesate to the solution.

  • Seal the autoclave and heat to a temperature between 100-150 °C for 24-72 hours to facilitate both the hydrolysis of the ester and the formation of the MOF.

  • After cooling, the crystalline product is collected by centrifugation or filtration.

  • The product is washed with fresh DMF and subsequently with ethanol to ensure the removal of any unreacted precursors and trapped solvent.

  • The purified MOF is then activated by drying under vacuum.

Visualizations

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification Metal_Salt Metal Salt Solution Mixing Mixing Metal_Salt->Mixing Organic_Linker Organic Linker Solution (e.g., Triethyl Trimesate) Organic_Linker->Mixing Heating Heating in Autoclave Mixing->Heating Filtration Filtration / Centrifugation Heating->Filtration Washing Washing with Solvent Filtration->Washing Activation Activation (Drying) Washing->Activation Final_MOF Final MOF Product Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Logical Relationship for In-situ Linker Formation

InSitu_Linker_Formation Triethyl_Trimesate Triethyl Trimesate (Ester Precursor) Hydrolysis In-situ Hydrolysis (H₂O, Heat) Triethyl_Trimesate->Hydrolysis Trimesate_Linker Trimesate Linker (Carboxylate) Hydrolysis->Trimesate_Linker Coordination Coordination Trimesate_Linker->Coordination Metal_Ion Metal Ion Metal_Ion->Coordination MOF_Framework MOF Framework Coordination->MOF_Framework

Caption: In-situ formation of the trimesate linker from its ethyl ester precursor.

Signaling Pathway for MOF-based Drug Delivery

MOF_Drug_Delivery_Pathway MOF_Drug_Complex MOF-Drug Conjugate Cell_Membrane Cell Membrane MOF_Drug_Complex->Cell_Membrane Targeting Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH change) Endosome->Drug_Release MOF_Degradation MOF Degradation Endosome->MOF_Degradation Drug_Target Intracellular Target Drug_Release->Drug_Target Therapeutic_Effect Therapeutic Effect Drug_Target->Therapeutic_Effect

Caption: Cellular uptake and drug release mechanism for a MOF-based drug delivery system.

Applications in Drug Development

Trimesate-based MOFs have shown significant promise as carriers for therapeutic agents. Their high porosity allows for efficient loading of drug molecules, and the tunable nature of the framework can be exploited for controlled release. The biocompatibility of MOFs is a critical consideration, and frameworks based on biologically relevant metals such as iron and zinc are of particular interest. The large pores of some trimesate-based MOFs can accommodate a variety of drug molecules, and their release can be triggered by changes in pH, temperature, or the presence of specific biomolecules.

Conclusion and Future Outlook

Trimesate-based MOFs are a well-established class of materials with demonstrated utility in various applications. While the direct use of triethyl trimesate as a linker precursor requires further investigation, the principles of in-situ ligand formation from ester analogues suggest it is a viable and potentially advantageous synthetic strategy. The ability to control crystal growth and morphology through the slow release of the linker could lead to the development of novel MOF materials with enhanced properties. Future research should focus on the systematic study of different alkyl ester precursors of trimesic acid to fully understand their influence on MOF synthesis and to expand the toolbox for the rational design of functional porous materials for drug development and other applications.

References

Unveiling the Solid-State Architecture of Triethyl benzene-1,3,5-tricarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of triethyl 1,3,5-benzenetricarboxylate, a molecule of interest in materials science and supramolecular chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data and detailed experimental protocols.

Molecular and Crystal Structure

Triethyl 1,3,5-benzenetricarboxylate (C₁₅H₁₈O₆) is an aromatic ester derived from trimesic acid. Its molecular structure consists of a central benzene ring symmetrically substituted with three ethyl carboxylate groups at the 1, 3, and 5 positions. The solid-state architecture of this compound has been determined by X-ray powder diffraction, revealing key insights into its molecular conformation and intermolecular interactions.

Crystallographic Data

The crystal structure of triethyl 1,3,5-benzenetricarboxylate was determined by Chong, Seaton, Kariuki, and Tremayne and published in Acta Crystallographica Section B: Structural Science in 2006. The crystallographic data is summarized in the table below.

Parameter Value
Chemical FormulaC₁₅H₁₈O₆
Molecular Weight294.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.305(2)
b (Å)10.453(1)
c (Å)11.234(2)
α (°)90
β (°)109.56(1)
γ (°)90
Volume (ų)1470.9(4)
Z4
Calculated Density (g/cm³)1.328
Melting Point (°C)134-139

Note: The detailed atomic coordinates, bond lengths, and bond angles are available in the full crystallographic information file (CIF) which can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under deposition number CCDC 277254.

Experimental Protocols

This section details the methodologies for the synthesis and structural determination of triethyl 1,3,5-benzenetricarboxylate.

Synthesis of Triethyl 1,3,5-benzenetricarboxylate

Two primary synthetic routes are presented: the classic Fischer esterification of trimesic acid and the [2+2+2] cyclotrimerization of ethyl propiolate.

This method involves the acid-catalyzed esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) with ethanol.[1][2][3][4][5]

Materials:

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Sodium Sulfate

  • Diethyl ether

  • Toluene

Procedure:

  • A mixture of trimesic acid (1 equivalent), a large excess of absolute ethanol (e.g., 10-20 equivalents, which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude triethyl 1,3,5-benzenetricarboxylate is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to afford a white crystalline solid.

This method provides an alternative route to the target molecule through a nickel-catalyzed [2+2+2] cyclotrimerization reaction.[6]

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Ethyl propiolate

  • Diethyl ether

  • Hexanes

Procedure:

  • Under an inert argon atmosphere, a stock solution of the catalyst is prepared by mixing Ni(COD)₂ (0.020 mmol) and PPh₃ (0.060 mmol) in 10 mL of toluene at 23 °C and stirring for 5 minutes.[6]

  • A portion of the catalyst stock solution (375 μL) is transferred to a scintillation vial under argon, and the volume is brought to 2 mL with toluene.[6]

  • Ethyl propiolate (1.5 mmol) is added to the vial, and the reaction is stirred at 23 °C.[6]

  • The reaction is typically complete within 2 hours, yielding a mixture of triethyl 1,2,4-benzenetricarboxylate and triethyl 1,3,5-benzenetricarboxylate in a roughly 97:3 ratio.[6]

  • The desired 1,3,5-isomer is separated from the 1,2,4-isomer by column chromatography on silica gel, eluting with a diethyl ether/hexanes mixture.[6]

Crystal Structure Determination by X-ray Powder Diffraction

The crystal structure was determined from high-resolution X-ray powder diffraction data.

Methodology:

  • A polycrystalline sample of triethyl 1,3,5-benzenetricarboxylate was lightly ground and packed into a capillary.

  • X-ray powder diffraction data were collected at room temperature using a laboratory diffractometer with Cu Kα radiation.

  • The diffraction pattern was indexed to determine the unit cell parameters and space group.

  • The crystal structure was solved ab initio from the powder diffraction data using a direct-space method, such as differential evolution or simulated annealing.

  • The final crystal structure was obtained by Rietveld refinement, which involves fitting the entire calculated powder diffraction pattern to the experimental data.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural characterization of triethyl 1,3,5-benzenetricarboxylate.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization trimesic_acid Trimesic Acid esterification Fischer Esterification trimesic_acid->esterification ethanol Ethanol ethanol->esterification crude_product Crude Product esterification->crude_product ethyl_propiolate Ethyl Propiolate cyclotrimerization [2+2+2] Cyclotrimerization ethyl_propiolate->cyclotrimerization cyclotrimerization->crude_product purification Purification (Recrystallization/ Chromatography) crude_product->purification final_product Triethyl 1,3,5-benzenetricarboxylate purification->final_product xrd X-ray Powder Diffraction final_product->xrd data_analysis Structure Solution & Rietveld Refinement xrd->data_analysis crystal_structure Crystal Structure Data data_analysis->crystal_structure

Caption: Experimental workflow for the synthesis and structural analysis of triethyl 1,3,5-benzenetricarboxylate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Triethyl Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of triethyl benzene-1,3,5-tricarboxylate. Designed for researchers, scientists, and professionals in drug development, this document summarizes predicted spectral data, outlines experimental protocols for NMR analysis, and includes visualizations to illustrate the molecular structure and its corresponding NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's high degree of symmetry. The benzene ring has a 1,3,5-substitution pattern, rendering all three aromatic protons chemically equivalent. Similarly, the three ethyl ester groups are also equivalent.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
1~8.8 - 8.6Singlet (s)-3HAr-H
2~4.4Quartet (q)~7.16H-O-CH₂ -CH₃
3~1.4Triplet (t)~7.19H-O-CH₂-CH₃

Note: The predicted chemical shifts are based on typical values for aromatic esters and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The symmetry of this compound also simplifies its ¹³C NMR spectrum. We expect to see four distinct signals corresponding to the four unique carbon environments in the molecule. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[1][2]

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ) (ppm)Assignment
1~165C =O (Ester carbonyl)
2~134Ar-C -C=O (Quaternary aromatic)
3~131Ar-C H
4~62-O-CH₂ -CH₃
5~14-O-CH₂-CH₃

Note: The predicted chemical shifts are based on typical values for aromatic esters and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The following is a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (typically >95%) to avoid interfering signals.

  • Solvent Selection: A deuterated solvent that readily dissolves the compound should be used. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount can be added directly to the solvent or a sealed capillary containing TMS can be used.[3]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Gently agitate the vial to ensure complete dissolution. A vortex mixer may be used if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

    • Cap the NMR tube and ensure it is properly labeled.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans or more, depending on the concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of approximately 0 to 200 ppm.

3. Data Processing:

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing Steps:

    • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and ~1 Hz for ¹³C) and perform a Fourier transform.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

    • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the structure of this compound, highlighting the different proton and carbon environments that give rise to the predicted NMR signals.

Caption: Molecular structure of this compound with NMR environments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using Triethyl benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. This document provides a detailed protocol for the synthesis of MOFs using triethyl 1,3,5-benzenetricarboxylate as the organic linker.

The use of an esterified linker like triethyl 1,3,5-benzenetricarboxylate necessitates an in-situ hydrolysis (saponification) step to generate the corresponding carboxylate, 1,3,5-benzenetricarboxylic acid (H3BTC or trimesic acid), which then coordinates to the metal centers. This approach can offer advantages in modulating the reaction kinetics and influencing the final MOF structure. This protocol provides a generalizable method that can be adapted for various metal precursors.

General Experimental Protocol: Solvothermal Synthesis with In-situ Hydrolysis

This protocol outlines a general solvothermal method for the synthesis of MOFs from triethyl 1,3,5-benzenetricarboxylate. Specific examples with different metal salts are provided in the subsequent sections.

Materials:

  • Triethyl 1,3,5-benzenetricarboxylate (ligand precursor)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Iron(III) chloride)

  • Solvent (typically N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or Ethanol)

  • Deionized water

  • Base (optional, for promoting hydrolysis, e.g., Sodium hydroxide, Triethylamine)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Solution Preparation:

    • In a glass vial, dissolve the desired amount of the metal salt in the chosen solvent or a solvent mixture (e.g., DMF/Ethanol/Water).

    • In a separate vial, dissolve the triethyl 1,3,5-benzenetricarboxylate in the same solvent system.

  • Mixing:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • If a base is used to facilitate hydrolysis, it can be added at this stage. The molar ratio of base to the ester is a critical parameter to optimize.

    • Stir the mixture for a period (e.g., 30 minutes) at room temperature to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the Teflon-lined autoclave and place it in a preheated oven.

    • Heat the autoclave at a specific temperature (typically between 70°C and 150°C) for a defined period (ranging from 24 to 72 hours).

  • Isolation and Purification:

    • After the reaction is complete, cool the autoclave to room temperature.

    • The crystalline product is typically found at the bottom of the Teflon liner.

    • Separate the solid product from the mother liquor by centrifugation or filtration.

    • Wash the collected crystals multiple times with fresh solvent (e.g., DMF) to remove unreacted starting materials.

    • Subsequently, wash with a lower-boiling point solvent like ethanol or methanol to facilitate the removal of the high-boiling point synthesis solvent.

  • Activation:

    • To remove the solvent molecules occluded within the pores of the MOF, an activation step is necessary. This is typically achieved by heating the material under vacuum at an elevated temperature (e.g., 150-250°C) for several hours. The specific conditions depend on the thermal stability of the synthesized MOF.

Experimental Workflow Diagram

MOF_Synthesis_Workflow General Workflow for MOF Synthesis cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_processing 3. Product Processing cluster_characterization 4. Characterization Metal_Salt Metal Salt Solution Mixing Mixing of Precursor Solutions Metal_Salt->Mixing Ligand_Ester Triethyl 1,3,5-benzenetricarboxylate Solution Ligand_Ester->Mixing Hydrolysis In-situ Hydrolysis (Base/Heat Assisted) Mixing->Hydrolysis Solvothermal Solvothermal Synthesis (Heating in Autoclave) Hydrolysis->Solvothermal Isolation Isolation of Crystals (Centrifugation/Filtration) Solvothermal->Isolation Washing Washing with Solvents (e.g., DMF, Ethanol) Isolation->Washing Activation Activation (Heating under Vacuum) Washing->Activation Characterization Material Characterization (PXRD, SEM, BET, TGA) Activation->Characterization

Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.

Specific Protocols and Quantitative Data

The following protocols are adapted from literature for the synthesis of MOFs using 1,3,5-benzenetricarboxylic acid (H3BTC), the hydrolyzed form of triethyl 1,3,5-benzenetricarboxylate. When starting with the ester, an in-situ hydrolysis step is required.

Example 1: Synthesis of a Zinc-based MOF (adapted from Zn-BTC)
  • Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ligand: 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Solvent System: DMF/Ethanol/Deionized Water

Protocol:

  • Dissolve 0.297 g (1 mmol) of Zn(NO₃)₂·6H₂O and 0.210 g (1 mmol) of H₃BTC in a mixture of 6 mL of DMF, 6 mL of ethanol, and 6 mL of deionized water.[1]

  • Transfer the mixture to a Teflon-lined autoclave and heat at 70°C for 4 days.[1]

  • After cooling, separate the white crystals by centrifugation and wash with DMF.[1]

Example 2: Synthesis of a Copper-based MOF (HKUST-1)
  • Metal Precursor: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ligand: 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Solvent System: DMF/Ethanol/Water

Protocol:

  • A widely used synthesis involves dissolving Cu(NO₃)₂·3H₂O and H₃BTC in a 1:0.5 molar ratio in a solvent mixture of DMF, ethanol, and water (1:1:1 v/v).

  • The mixture is heated in a sealed vessel at temperatures ranging from 85°C to 120°C for 12-24 hours.

  • The resulting blue crystals of HKUST-1 are collected by filtration, washed with ethanol, and dried.

Example 3: Synthesis of an Iron-based MOF (Fe-BTC)
  • Metal Precursor: Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ligand: 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Solvent System: DMF/Deionized Water

Protocol:

  • Dissolve 0.342 g (1 mmol) of Fe(NO₃)₃·9H₂O and 1 mmol of H₃BTC in a mixture of 20 mL of DMF and 20 mL of deionized water.[1]

  • Transfer the solution to a Teflon-lined autoclave and heat at 70°C for 24 hours.[1]

  • The orange product is separated by centrifugation and washed with DMF.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for MOFs synthesized using 1,3,5-benzenetricarboxylic acid with different metal centers. These values provide a benchmark for the expected properties of MOFs prepared via the in-situ hydrolysis of triethyl 1,3,5-benzenetricarboxylate.

MOF DesignationMetal CenterMolar Ratio (Metal:Ligand)Synthesis Temperature (°C)Reaction Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)
Zn-BTCZn(II)1:17096502.63[1]-
Cu-BTC (HKUST-1)Cu(II)1:0.5 - 1:185-12012-24~1800~0.7
Fe-BTCFe(III)1:1702492.4[1]-
Cr-TIBM-MOFCr(III)---420[2]0.28[2]
Al-TIBM-MOFAl(III)---530[2]0.35[2]
Cu-TIBM-MOFCu(II)---810[2]0.49[2]

Note: TIBM (1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene) is a derivative of trimesic acid and provides comparative data.

Characterization Methods

To confirm the successful synthesis and determine the properties of the resulting MOFs, the following characterization techniques are essential:

  • Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized material.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature range for activation.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the activated MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers by observing the shift in the carbonyl stretching frequency.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key relationships in the MOF synthesis process, from precursor selection to the final material properties.

MOF_Synthesis_Relationships Key Relationships in MOF Synthesis Precursors Precursors (Metal Salt, Ligand Ester) Nucleation_Growth Nucleation & Crystal Growth Precursors->Nucleation_Growth Conditions Reaction Conditions (Temperature, Time, Solvent, Base) Hydrolysis In-situ Hydrolysis Rate Conditions->Hydrolysis Conditions->Nucleation_Growth Hydrolysis->Nucleation_Growth influences MOF_Structure Final MOF Structure (Topology, Crystallinity) Nucleation_Growth->MOF_Structure MOF_Properties Material Properties (Surface Area, Pore Size, Stability) MOF_Structure->MOF_Properties

Caption: Interdependencies in the synthesis and properties of MOFs.

Conclusion

This application note provides a comprehensive guide for the synthesis of Metal-Organic Frameworks using triethyl 1,3,5-benzenetricarboxylate. The necessity of an in-situ hydrolysis step is highlighted, and a generalizable solvothermal protocol is presented. By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting MOFs for specific applications in drug development, catalysis, and beyond. The provided quantitative data and characterization guidelines offer a solid foundation for the successful synthesis and evaluation of these promising porous materials.

References

Application Notes and Protocols: Triethyl Trimesate as a Linker in Copper-Based MOFs for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of triethyl trimesate as a linker precursor in the synthesis of copper-based metal-organic frameworks (MOFs) for drug delivery applications.

Introduction

Copper-based metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from copper ions or clusters linked by organic ligands. Their high porosity, large surface area, tunable pore size, and biocompatibility make them excellent candidates for drug delivery systems.[1][2] Triethyl trimesate is an ester of trimesic acid (1,3,5-benzenetricarboxylic acid, H₃BTC), a common and effective linker for synthesizing highly porous and stable copper-based MOFs, such as HKUST-1 ([Cu₃(BTC)₂]). In many synthesis procedures, triethyl trimesate can be used as a precursor, undergoing in situ hydrolysis to form the trimesate linker that coordinates with the copper ions. This approach can sometimes offer better control over the crystallization process.

These MOFs can encapsulate a variety of therapeutic agents, protecting them from degradation and facilitating their controlled release.[3][4] The release of drugs can be triggered by various stimuli in the target environment, such as pH changes or the presence of specific biomolecules.[1][5]

Characterization and Properties of Copper-Trimesate MOFs

The properties of copper-trimesate MOFs are highly dependent on the synthesis method and conditions. Key characteristics include:

  • High Surface Area: Typically, these MOFs exhibit high BET surface areas, which is crucial for high drug loading capacity. For instance, Cu-BTC synthesized via a mechanochemical method has been reported to have a BET surface area as high as 2011 m²/g.[6]

  • Porosity: The porous nature of these MOFs allows for the encapsulation of drug molecules within their cavities.

  • Crystallinity: The crystalline structure of these MOFs is typically confirmed by Powder X-ray Diffraction (PXRD).

  • Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the MOFs, which is important for storage and application.

Table 1: Physicochemical Properties of Copper-Trimesate MOFs Synthesized under Different Conditions

MOF NameSynthesis MethodCopper SaltSolventBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
TMA-CuRoom TemperatureCu(NO₃)₂DI Water~50Not Reported[7]
TMA-CuSolvothermal (70°C)Cu(NO₃)₂Ethanol~850Not Reported[7]
Cu-BTCMechanochemicalNot SpecifiedLiquid-Assisted Grinding2011Not Reported[6]
Cu-BTCSolvothermalNot SpecifiedMethanol (activation)Not Reported0.823[6]

Experimental Protocols

Synthesis of Copper-Trimesate MOF (HKUST-1) using Triethyl Trimesate

This protocol describes a solvothermal method for the synthesis of HKUST-1, where triethyl trimesate undergoes in situ hydrolysis to form the trimesic acid linker.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Triethyl trimesate (C₁₅H₁₈O₆)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • In a Teflon-lined autoclave, dissolve 1.5 mmol of copper(II) nitrate trihydrate in 12 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Add 1.0 mmol of triethyl trimesate to the solution.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours. During this time, the triethyl trimesate will hydrolyze to form trimesic acid, which will then coordinate with the copper ions to form the MOF.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the blue crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors and solvent molecules trapped within the pores.

  • Activate the MOF by drying it under vacuum at 150°C for 12 hours. This step is crucial to remove the solvent from the pores and make them accessible for drug loading.

Diagram 1: Experimental Workflow for the Synthesis of Copper-Trimesate MOF

G cluster_synthesis MOF Synthesis s1 Dissolve Cu(NO₃)₂·3H₂O in DMF/Ethanol s2 Add Triethyl Trimesate s1->s2 s3 Solvothermal Reaction (120°C, 24h) In-situ Hydrolysis & MOF Formation s2->s3 s4 Cooling to Room Temperature s3->s4 s5 Filtration s4->s5 s6 Washing with DMF & Ethanol s5->s6 s7 Activation (Vacuum, 150°C) s6->s7

Caption: Workflow for the solvothermal synthesis of Copper-Trimesate MOF.

Protocol for Drug Loading into Copper-Trimesate MOF

This protocol details the loading of a model drug, such as doxorubicin (DOX), into the synthesized MOF.[5]

Materials:

  • Activated Copper-Trimesate MOF

  • Doxorubicin hydrochloride (DOX)

  • Deionized (DI) water

  • Triethylamine

Procedure:

  • Disperse 10 mg of the activated Copper-Trimesate MOF in 10 mL of DI water.

  • Prepare a 2 mg/mL stock solution of DOX in DI water.

  • Add 10 mL of the DOX stock solution (20 mg of DOX) to the MOF suspension.[5]

  • Add 40 µL of triethylamine to the mixture.[5]

  • Stir the mixture at room temperature for 48 hours in the dark to allow for maximum drug loading.[5]

  • After 48 hours, centrifuge the mixture at 10,000 rpm for 10 minutes to separate the drug-loaded MOF.[5]

  • Collect the supernatant and measure the concentration of free DOX using UV-Vis spectroscopy to determine the amount of drug loaded into the MOF.

  • Wash the drug-loaded MOF pellet several times with DI water to remove any surface-adsorbed drug.

  • Freeze-dry the final product for storage.

Drug Loading Capacity Calculation:

Loading Capacity (%) = [(Initial Drug Mass - Mass of Drug in Supernatant) / Mass of MOF] x 100

Table 2: Drug Loading Capacities of Copper-Based MOFs

MOF SystemDrugLoading Capacity (mg/g)Loading Efficiency (%)Reference
[Cu(npd)(N₃ttb)]Ibuprofen916.4415.27[8][9]
[Cu(npd)(N₃ttb)]-EDIbuprofen1530.2025.50[8][9]
DOX-Cu-MOFs@KeratinDoxorubicinNot specifiedNot specified[5]
Protocol for In Vitro Drug Release Study

This protocol describes how to evaluate the release of the loaded drug from the MOF under simulated physiological conditions.[5][10]

Materials:

  • Drug-loaded Copper-Trimesate MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating normal physiological conditions)

  • PBS at pH 5.6 (simulating the acidic tumor microenvironment)[1]

  • Glutathione (GSH) (to simulate intracellular reductive environment)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium (e.g., 10 mL of PBS at pH 7.4 or pH 5.6, with or without GSH).[10]

  • Incubate the suspension at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), draw a small aliquot (e.g., 1 mL) of the release medium.[10]

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.[10]

  • Centrifuge the collected aliquot to separate any MOF particles.

  • Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Table 3: In Vitro Drug Release from Copper-Based MOF Systems

MOF SystemConditionsTime (h)Cumulative Release (%)Reference
DOX-Cu-MOFs@KeratinpH 7.4Not specified28.29[5]
DOX-Cu-MOFs@KeratinLow pH, high GSHNot specified70.47[5]
DSF@Cu-MOFspH 7.448Negligible[1]
DSF@Cu-MOFspH 5.64~44.91[1]

Mechanism of Action in a Tumor Microenvironment

Copper-trimesate MOFs can be designed for targeted drug delivery to cancer cells. The acidic tumor microenvironment and the high intracellular concentration of glutathione (GSH) can trigger the degradation of the MOF structure, leading to the release of the encapsulated drug and copper ions.[5] The released copper ions can also exhibit therapeutic effects through chemodynamic therapy by catalyzing the generation of cytotoxic hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), which is often present at elevated levels in tumor cells.[5]

Diagram 2: Cellular Uptake and Drug Release Mechanism

G cluster_system Systemic Circulation cluster_tumor Tumor Microenvironment (TME) cluster_cell Cancer Cell n1 Drug-Loaded Cu-MOF n2 Accumulation via EPR Effect n1->n2 n3 Cellular Uptake (Endocytosis) n2->n3 n4 Endosome n3->n4 n5 MOF Degradation (Low pH, High GSH) n4->n5 n6 Drug Release n5->n6 n7 Cu²⁺ Release n5->n7 n8 Therapeutic Effect (e.g., Chemotherapy) n6->n8 n9 Chemodynamic Therapy (Cu²⁺ + H₂O₂ → •OH) n7->n9 n10 Cell Death n8->n10 n9->n10

Caption: Cellular uptake and therapeutic action of drug-loaded Cu-MOFs.

Conclusion

The use of triethyl trimesate as a linker precursor provides a convenient route for the synthesis of copper-based MOFs with high potential for drug delivery applications. These MOFs exhibit high drug loading capacities and stimuli-responsive drug release profiles, making them promising candidates for targeted cancer therapy. The protocols provided herein offer a foundation for researchers to explore and optimize these systems for various therapeutic applications. Further research into surface functionalization and in vivo studies will be crucial for the clinical translation of these advanced drug delivery platforms.

References

Application of Triethyl Benzene-1,3,5-tricarboxylate in Gas Storage Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of Triethyl benzene-1,3,5-tricarboxylate as a precursor for the synthesis of advanced gas storage materials. The primary application lies in its conversion to benzene-1,3,5-tricarboxylic acid (trimesic acid, H₃BTC), a fundamental building block for a class of porous crystalline materials known as Metal-Organic Frameworks (MOFs). These materials exhibit exceptional properties for the storage of various gases, including hydrogen, methane, and carbon dioxide.

Introduction

This compound is an ester that, through hydrolysis, yields benzene-1,3,5-tricarboxylic acid (H₃BTC). This tricarboxylic acid is a highly versatile organic linker used in the solvothermal and hydrothermal synthesis of numerous MOFs. The rigid, planar structure and threefold symmetry of the H₃BTC ligand allow for the formation of highly porous, three-dimensional frameworks with large surface areas and tunable pore sizes, making them excellent candidates for gas storage applications.

One of the most notable MOFs synthesized from H₃BTC is HKUST-1 (also known as Cu-BTC), which is composed of copper(II) ions and trimesate linkers. HKUST-1 is renowned for its high porosity and significant gas uptake capacity. This document will focus on the conversion of this compound to H₃BTC and the subsequent synthesis and characterization of HKUST-1 as a representative example of a high-performance gas storage material.

Data Presentation: Comparative Analysis of Gas Storage Materials

The following table summarizes the key performance metrics for several prominent MOFs, including HKUST-1, to provide a comparative overview of their gas storage capabilities.

MaterialBET Surface Area (m²/g)H₂ Storage CapacityCH₄ Storage CapacityCO₂ Storage Capacity
HKUST-1 (Cu-BTC) 1500 - 1800[1][2]1.8 wt% (77 K, 1 bar)153 cm³(STP)/cm³ (298 K, 35 bar)4.2 mmol/g (27 °C, 1 bar)[3]
ZIF-8 1079 - 1960[4][5]31.1 g/L (usable, 77K-117K)192.6 V/V (269.15 K, 2.87 MPa)[6]0.8 mmol/g (298 K, 1 bar)
MIL-101(Cr) 2134 - 4100[7]6.1 wt% (77 K, 80 bar)215 cm³/cm³ (298 K, 65 bar)[1]1.8 mmol/g (298 K, 1 bar)
MOF-5 260 - 44005.1 wt% (77 K, >80 bar)< 0.2 wt% (ambient temp, 67 bar)2.1 mmol/g (298 K, 1 bar)
UiO-66 1000 - 18005.1 wt% (77 K, 100 bar)[2]-3.93 mmol/g (273 K, 1 bar)

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures, from the preparation of the organic linker to the synthesis of the MOF and its characterization for gas storage.

Protocol 1: Hydrolysis of this compound to Benzene-1,3,5-tricarboxylic Acid (H₃BTC)

This protocol describes the alkaline hydrolysis (saponification) of this compound to its corresponding carboxylic acid, trimesic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve this compound in a mixture of methanol (or ethanol) and an aqueous solution of NaOH (e.g., 1 M). Use an excess of NaOH (at least 3 equivalents).

    • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into deionized water.

    • Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Transfer the aqueous phase to a beaker and cool in an ice bath.

  • Acidification:

    • Slowly add concentrated HCl to the cooled aqueous solution with stirring until the pH is acidic (pH ~1-2). A white precipitate of trimesic acid will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • The crude trimesic acid can be further purified by recrystallization from water or an appropriate solvent mixture.

    • Dry the purified trimesic acid in a vacuum oven.

G cluster_hydrolysis Protocol 1: Hydrolysis Workflow start Start saponification Saponification: This compound + NaOH/MeOH, Reflux start->saponification workup Work-up: Cool, add H₂O, wash with ether saponification->workup acidification Acidification: Add conc. HCl to precipitate H₃BTC workup->acidification isolation Isolation & Purification: Filter, wash, and recrystallize acidification->isolation end End: Pure H₃BTC isolation->end G cluster_synthesis Protocol 2: HKUST-1 Synthesis Workflow start Start prepare_solutions Prepare Precursor Solutions: Cu(NO₃)₂·3H₂O in DMF/EtOH/H₂O H₃BTC in DMF/EtOH/H₂O start->prepare_solutions mix_react Mix and React: Combine solutions in autoclave, heat at 85-120 °C for 12-24h prepare_solutions->mix_react isolate_wash Isolate and Wash: Filter/centrifuge, wash with DMF and EtOH mix_react->isolate_wash activate Activate: Heat under vacuum at 150-180 °C isolate_wash->activate end End: Activated HKUST-1 activate->end G cluster_adsorption Protocol 3: Gas Adsorption Measurement Workflow start Start sample_prep Sample Preparation: Weigh activated MOF, degas under vacuum and heat start->sample_prep free_space Free-Space Measurement: Cool to analysis temperature, use Helium gas sample_prep->free_space isotherm_measurement Isotherm Measurement: Introduce adsorbate gas in increments, measure adsorbed amount free_space->isotherm_measurement data_analysis Data Analysis: Calculate BET surface area, gas capacity, pore volume isotherm_measurement->data_analysis end End: Characterized Material data_analysis->end

References

Application Notes and Protocols: Synthesis of Triethyl 1,3,5-benzenetricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Triethyl 1,3,5-benzenetricarboxylate. The primary method described is the Fischer esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) with ethanol, a robust and common method for preparing this triester.[1][2][3] These application notes are intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of this compound.

Introduction

Triethyl 1,3,5-benzenetricarboxylate is a chemical compound with the formula C₆H₃(CO₂C₂H₅)₃.[4] It serves as a valuable building block in organic synthesis, particularly in the formation of metal-organic frameworks (MOFs), polymers, and as a plasticizer.[5] The symmetrical arrangement of the three ester groups on the benzene ring provides a rigid and well-defined core for the construction of larger molecular architectures.

The synthesis protocol outlined herein is based on the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][6][7] In this case, 1,3,5-benzenetricarboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the formation of the triester.[1][3]

Chemical and Physical Data

A summary of the key chemical and physical properties of the reactants and the final product is provided below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,3,5-Benzenetricarboxylic Acid554-95-0C₉H₆O₆210.14374-376Decomposes
Ethanol64-17-5C₂H₆O46.07-11478
Sulfuric Acid7664-93-9H₂SO₄98.0810337
Triethyl 1,3,5-benzenetricarboxylate4105-92-4C₁₅H₁₈O₆294.30134-139[4][8]140-170 (at 0.4-0.45 Torr)[8]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of Triethyl 1,3,5-benzenetricarboxylate from 1,3,5-benzenetricarboxylic acid and ethanol.

3.1. Materials and Reagents

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid), ≥99% purity

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

  • Deionized Water

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

3.3. Reaction Procedure

  • To a 250 mL round-bottom flask, add 1,3,5-benzenetricarboxylic acid (10.0 g, 47.6 mmol).

  • Add absolute ethanol (100 mL, 1.71 mol) to the flask. The large excess of ethanol serves to drive the reaction equilibrium towards the product.[3][7]

  • While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2.0 mL) as the catalyst. The addition is exothermic and should be done in a fume hood.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux with continuous stirring for 12-16 hours to ensure the reaction goes to completion.

3.4. Work-up and Purification

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing 300 mL of cold deionized water. The product should precipitate as a white solid.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two 50 mL portions of cold deionized water to remove excess ethanol and sulfuric acid.

  • To neutralize any remaining acid, wash the solid with 50 mL of a saturated sodium bicarbonate solution, followed by two more 50 mL portions of deionized water.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

3.5. Recrystallization

  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization

The identity and purity of the synthesized Triethyl 1,3,5-benzenetricarboxylate can be confirmed by the following methods:

  • Melting Point: The melting point of the purified product should be in the range of 134-139 °C.[4][8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum in CDCl₃ should show a singlet for the aromatic protons around 8.8 ppm, a quartet for the methylene protons of the ethyl groups around 4.4 ppm, and a triplet for the methyl protons of the ethyl groups around 1.4 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum in CDCl₃ should show signals for the carbonyl carbons around 165 ppm, aromatic carbons between 131-135 ppm, the methylene carbons of the ethyl groups around 62 ppm, and the methyl carbons of the ethyl groups around 14 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching band for the ester at approximately 1720-1740 cm⁻¹ and C-O stretching bands in the region of 1200-1300 cm⁻¹.

Experimental Workflow Diagram

SynthesisWorkflow A Reactants (Trimesic Acid, Ethanol) B Add Catalyst (Sulfuric Acid) A->B 1. C Reflux (12-16 hours) B->C 2. D Cooling & Precipitation (in Water) C->D 3. E Filtration & Washing D->E 4. F Drying E->F 5. G Recrystallization F->G 6. H Final Product (Triethyl 1,3,5-benzenetricarboxylate) G->H 7. I Characterization (MP, NMR, IR) H->I 8.

Caption: Experimental workflow for the synthesis of Triethyl 1,3,5-benzenetricarboxylate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Ethanol is flammable; keep it away from open flames and ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Characterization of Metal-Organic Frameworks (MOFs) Synthesized with Triethyl Trimesate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential techniques for characterizing Metal-Organic Frameworks (MOFs) synthesized using triethyl trimesate as a linker precursor. The protocols outlined below are foundational for confirming the successful synthesis, and evaluating the physicochemical properties of these materials, which are critical for their application in fields such as drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] The use of triethyl trimesate, an ester of trimesic acid, as a linker precursor introduces an in situ hydrolysis step during synthesis, which can influence the crystallization process and the final properties of the MOF.[2][3] Thorough characterization is therefore crucial to ensure the formation of the desired framework and to understand its properties for specific applications, including its high surface area, tunable pore size, and biocompatibility, which are advantageous for drug delivery.[4][5]

Key Characterization Techniques

A multi-faceted approach is necessary to fully characterize MOFs synthesized from triethyl trimesate. The following techniques provide critical information on the structure, porosity, thermal stability, chemical composition, and morphology of the synthesized materials.

Powder X-Ray Diffraction (PXRD)

Application: PXRD is the primary technique used to confirm the crystalline structure and phase purity of the synthesized MOF.[2][6] The resulting diffraction pattern is a unique fingerprint of the crystalline material and can be compared to simulated patterns from single-crystal data or reference patterns from databases to verify the formation of the intended structure.[7][8]

Experimental Protocol:

  • Sample Preparation: A small amount of the dried MOF powder (approximately 10-20 mg) is gently ground to ensure a homogenous particle size. The powder is then packed into a sample holder.

  • Data Collection: The sample is analyzed using a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Instrument Settings: Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 1-2°/min.[9]

  • Data Analysis: The experimental PXRD pattern is compared with a simulated pattern from the corresponding single-crystal X-ray diffraction data or a reference pattern from the Cambridge Crystallographic Data Centre (CCDC). The absence of peaks from starting materials or other crystalline phases confirms the purity of the sample.

Thermogravimetric Analysis (TGA)

Application: TGA is employed to evaluate the thermal stability of the MOF and to quantify the amount of solvent molecules encapsulated within the pores.[1] The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve provides information about the temperatures at which the framework decomposes and the amount of guest molecules present.[10][11]

Experimental Protocol:

  • Sample Preparation: A small amount of the activated MOF sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Analysis Conditions: The sample is heated from room temperature to approximately 800 °C at a heating rate of 5-10 °C/min under a continuous flow of an inert gas, such as nitrogen or argon.[12]

  • Data Analysis: The TGA curve is analyzed to identify distinct weight loss steps. The initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules. The sharp weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the MOF structure.

Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis

Application: The BET method is a crucial technique for determining the specific surface area and porosity of the MOF.[13][14] These properties are critical for applications such as gas storage and drug loading, as a higher surface area and pore volume generally correlate with a higher loading capacity.[15]

Experimental Protocol:

  • Sample Activation (Degassing): Prior to analysis, the MOF sample (approximately 50-100 mg) must be activated to remove any guest molecules from the pores. This is typically achieved by heating the sample under vacuum at a temperature determined from the TGA data (usually just before the onset of framework decomposition) for several hours.[6]

  • Isotherm Measurement: A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • Data Analysis:

    • BET Surface Area: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.

    • Pore Volume: The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: The pore size distribution can be calculated from the adsorption or desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis for mesoporous materials or density functional theory (DFT) for microporous materials.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the functional groups present in the MOF structure and to confirm the coordination of the organic linker to the metal centers. It can also be used to verify the removal of the ester group from the triethyl trimesate precursor upon hydrolysis and coordination.

Experimental Protocol:

  • Sample Preparation: A small amount of the MOF powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed using an attenuated total reflectance (ATR) accessory.

  • Data Collection: The FTIR spectrum is recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic vibrational bands. The absence of the C=O stretching band of the ester group (typically around 1730-1750 cm⁻¹) and the presence of the asymmetric and symmetric stretching bands of the carboxylate group (around 1610-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively) confirm the hydrolysis of the triethyl trimesate and its coordination to the metal center.[16] The presence of a band corresponding to the metal-oxygen bond (typically below 800 cm⁻¹) further confirms the formation of the MOF.[17]

Scanning Electron Microscopy (SEM)

Application: SEM is used to visualize the morphology, particle size, and surface features of the synthesized MOF crystals.[18][19] This information is important for understanding the material's bulk properties and for applications where particle size and shape are critical, such as in drug delivery systems.

Experimental Protocol:

  • Sample Preparation: A small amount of the MOF powder is mounted on an SEM stub using conductive carbon tape. To prevent charging of the sample by the electron beam, a thin layer of a conductive material, such as gold or carbon, is typically sputtered onto the sample.

  • Imaging: The sample is imaged using a scanning electron microscope at various magnifications.

  • Data Analysis: The SEM images are analyzed to determine the crystal morphology (e.g., octahedral, cubic, rod-like), particle size distribution, and surface texture.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of MOFs synthesized with trimesate-based linkers. Note that specific values will vary depending on the metal used, the specific synthesis conditions, and the activation procedure.

Table 1: Porosity and Surface Area Data for Trimesate-Based MOFs

MOF Name (Metal)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Fe-BTC (Nano)427.20.53[20]
Basolite® F300 (Fe)8400.22[20]
MIL-100(Fe)~1500 - 2000~0.7 - 1.0[11]
UiO-66~1324-[11]

Table 2: Thermal Stability Data for Trimesate-Based MOFs

MOF Name (Metal)Solvent Removal Temp. (°C)Decomposition Temp. (°C)Reference
MIL-100(Fe)< 200> 300[21]
CIM-80(Al)< 150~400[12]
MOF-74 type-> 300[2]

Experimental Workflow and Drug Delivery Pathway

General Experimental Workflow for MOF Characterization

The following diagram illustrates the logical flow of experiments for the characterization of a newly synthesized MOF.

MOF_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Synthesis MOF Synthesis (Triethyl Trimesate) PXRD PXRD (Phase & Purity) Synthesis->PXRD TGA TGA (Thermal Stability) PXRD->TGA BET BET (Porosity) TGA->BET FTIR FTIR (Functional Groups) BET->FTIR SEM SEM (Morphology) FTIR->SEM Drug_Loading Drug Loading SEM->Drug_Loading

Caption: General workflow for MOF synthesis and characterization.
Cellular Uptake and Intracellular Drug Release Pathway

MOFs are often taken up by cells through endocytosis.[22][23] The acidic environment of the endosome and lysosome can trigger the degradation of the MOF structure, leading to the release of the encapsulated drug. The following diagram illustrates a generalized pathway for the cellular uptake of a drug-loaded MOF and subsequent intracellular drug release.

Drug_Delivery_Pathway MOF Drug-Loaded MOF Cell Cell Membrane MOF->Cell 1. Approach Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Endosome Endosome (pH ~6.0-6.5) Endocytosis->Endosome 3. Encapsulation Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome 4. Maturation MOF_Degradation MOF Degradation Lysosome->MOF_Degradation 5. Acidic Environment Drug_Release Drug Release Target Intracellular Target (e.g., Nucleus, Mitochondria) Drug_Release->Target 7. Therapeutic Action MOF_Degradation->Drug_Release 6. Payload Release

Caption: Cellular uptake and drug release from a MOF carrier.

References

Application Notes and Protocols: Triethyl Benzene-1,3,5-tricarboxylate in the Development of Catalytic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl benzene-1,3,5-tricarboxylate is a symmetric aromatic ester that serves as a crucial building block in the synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs). Its rigid tripodal structure, when hydrolyzed to the corresponding benzene-1,3,5-tricarboxylate (BTC) linker, facilitates the formation of highly ordered, porous crystalline structures with metal ions. These MOFs, most notably Cu-BTC (also known as HKUST-1), exhibit exceptional properties such as high surface area, tunable porosity, and exposed metal sites, making them highly effective heterogeneous catalysts for a variety of organic transformations relevant to the pharmaceutical and fine chemical industries.

This document provides detailed protocols for the synthesis of a Cu-BTC MOF catalyst using this compound as the linker precursor, methods for its characterization, and application notes for its use in key catalytic reactions.

Synthesis of Catalytic Material: Copper(II) Benzene-1,3,5-tricarboxylate (Cu-BTC) MOF

The following protocol describes the solvothermal synthesis of Cu-BTC MOF. It is adapted from established procedures that utilize benzene-1,3,5-tricarboxylic acid. This protocol operates on the principle of in situ hydrolysis of this compound to the active BTC linker under solvothermal conditions. The presence of water and elevated temperatures in the reaction mixture is expected to facilitate this transformation.

Experimental Protocol: Solvothermal Synthesis of Cu-BTC MOF

Materials:

  • This compound (C₁₅H₁₈O₆)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 50 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a 50 mL beaker, dissolve 0.725 g of Copper(II) nitrate trihydrate in 20 mL of a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and ethanol.

    • In a separate 50 mL beaker, dissolve 0.490 g of this compound in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Mixing and Reaction:

    • Combine the two solutions in the Teflon liner of a 50 mL autoclave.

    • Add 2 mL of deionized water to the mixture to facilitate the in situ hydrolysis of the ester.

    • Stir the resulting suspension until it becomes homogeneous.

    • Seal the autoclave tightly.

  • Solvothermal Synthesis:

    • Place the sealed autoclave in a preheated oven at 120°C.

    • Maintain the temperature for 24 hours.

  • Isolation and Purification:

    • After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the blue crystalline product by filtration.

    • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors and solvent molecules trapped within the pores.

    • Dry the purified Cu-BTC MOF in a vacuum oven at 150°C for 12 hours to activate the catalyst by removing coordinated solvent molecules.

Diagram of the Synthesis Workflow:

G cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation p1 Dissolve Cu(NO₃)₂·3H₂O in DMF/Ethanol s1 Combine Solutions in Teflon-lined Autoclave p1->s1 p2 Dissolve this compound in DMF/Ethanol p2->s1 s2 Add Deionized Water s1->s2 s3 Seal Autoclave s2->s3 s4 Heat at 120°C for 24h (Solvothermal Reaction) s3->s4 pu1 Cool to Room Temperature s4->pu1 pu2 Filter to Collect Product pu1->pu2 pu3 Wash with DMF and Ethanol pu2->pu3 pu4 Dry under Vacuum at 150°C for 12h pu3->pu4 end end pu4->end Activated Cu-BTC MOF

Caption: Workflow for the synthesis and activation of Cu-BTC MOF.

Characterization of the Catalytic Material

To ensure the successful synthesis of the Cu-BTC MOF, a series of characterization techniques should be employed.

Experimental Protocols for Characterization
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized material. The obtained diffraction pattern should be compared with the simulated pattern for Cu-BTC (HKUST-1).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the BTC linker to the copper centers. The characteristic C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) should be absent, while strong peaks corresponding to the symmetric and asymmetric stretching of the coordinated carboxylate groups should appear in the 1300-1650 cm⁻¹ region.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules during activation. A typical TGA curve for activated Cu-BTC shows stability up to around 300°C.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the MOF crystals, which are typically octahedral for Cu-BTC.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the material, which are critical for its catalytic activity. A high BET surface area (typically >1000 m²/g) is indicative of a highly porous material.

Diagram of the Characterization Logic:

G cluster_primary Primary Characterization cluster_secondary Secondary Characterization start Synthesized Cu-BTC MOF pxrd PXRD start->pxrd Verify Crystalline Structure ftir FTIR start->ftir Confirm Linker Coordination tga TGA pxrd->tga Assess Thermal Stability sem SEM ftir->sem Observe Morphology end Characterized Catalyst tga->end bet BET Analysis sem->bet Determine Surface Area and Porosity bet->end

Caption: Logical workflow for the characterization of synthesized Cu-BTC MOF.

Catalytic Applications

Cu-BTC MOF is a versatile heterogeneous catalyst for various organic reactions. The open copper(II) sites act as Lewis acids, promoting reactions such as oxidations, condensations, and coupling reactions.

Application Note 1: Aerobic Oxidation of Alcohols

Cu-BTC is an efficient catalyst for the aerobic oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. This process is of great interest in the synthesis of pharmaceutical intermediates.

Quantitative Data for Aerobic Oxidation of Benzylamine:

SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Benzylamine50 mg catalyst for 7 mmol substrate801298[2]
Experimental Protocol: Aerobic Oxidation of Benzylamine
  • Reaction Setup: In a round-bottom flask, add 50 mg of activated Cu-BTC MOF catalyst and 7 mmol of benzylamine.

  • Reaction Conditions: The reaction is performed under solvent-free conditions. An oxygen-filled balloon is attached to the flask.

  • Heating and Stirring: The reaction mixture is stirred and heated at 80°C for 12 hours.

  • Work-up and Analysis: After cooling, the catalyst is separated by centrifugation or filtration. The product, N-benzylidenebenzylamine, can be purified by column chromatography and characterized by NMR spectroscopy.

Diagram of the Catalytic Cycle for Aerobic Oxidation:

G cluster_oxidation Oxidation Cycle CuBTC Cu(II)-BTC Intermediate1 [Cu(II)-OOH] CuBTC->Intermediate1 + O₂ Intermediate2 [Cu(II)-Amine Complex] CuBTC->Intermediate2 + R-CH₂NH₂ Substrate R-CH₂NH₂ Product R-CH=NR' Intermediate1->CuBTC + H₂O Intermediate2->CuBTC + Product + H₂O

Caption: Simplified catalytic cycle for the aerobic oxidation of an amine.

Application Note 2: Knoevenagel Condensation

The Lewis acidic sites in Cu-BTC can effectively catalyze the Knoevenagel condensation, a key C-C bond-forming reaction used in the synthesis of various fine chemicals and active pharmaceutical ingredients.

Quantitative Data for Knoevenagel Condensation:

AldehydeActive Methylene CompoundCatalyst Loading (mol%)TemperatureTimeYield (%)Reference
BenzaldehydeMalononitrile3Room Temp.15 min>95[3]
4-NitrobenzaldehydeMalononitrile3Room Temp.15 min>95[3]
BenzaldehydeEthyl Cyanoacetate3Room Temp.15 min>95[3]
Experimental Protocol: Knoevenagel Condensation
  • Reaction Setup: To a solution of the aldehyde (1 mmol) and the active methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol), add the activated Cu-BTC MOF catalyst (3 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Monitoring and Work-up: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off. The solvent is evaporated under reduced pressure, and the crude product can be purified by recrystallization.

References

Application Notes and Protocols for the Synthesis of Porous Coordination Polymers Using Triethyl Trimesate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), utilizing triethyl trimesate as a ligand precursor. The focus is on the in-situ generation of the trimesic acid ligand through hydrolysis, and the subsequent formation of crystalline, porous materials with potential applications in drug delivery.

Introduction

Porous coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable frameworks make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[1] Triethyl trimesate, the triethyl ester of 1,3,5-benzenetricarboxylic acid (trimesic acid, H₃BTC), serves as a convenient and alternative ligand source. Its use allows for a one-pot synthesis approach where the active ligand is generated in-situ through hydrolysis. This method can influence the crystallization kinetics and potentially lead to MOFs with unique properties.

This document outlines the synthesis of two common trimesate-based MOFs, a copper-based MOF (resembling HKUST-1) and an iron-based MOF (resembling MIL-100(Fe)), through a solvothermal method employing triethyl trimesate.

Experimental Protocols

The following protocols are designed based on established synthesis methods for trimesate-based MOFs, adapted for the in-situ hydrolysis of triethyl trimesate.

Synthesis of Copper-Trimesate MOF (Cu-TETM)

This protocol describes the solvothermal synthesis of a copper-based porous coordination polymer from triethyl trimesate.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Triethyl trimesate (C₁₅H₁₈O₆)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 50 mL beaker, dissolve 0.580 g (2.4 mmol) of Copper(II) nitrate trihydrate in a solvent mixture of 12 mL of DMF, 12 mL of ethanol, and 12 mL of deionized water.

  • To this solution, add 0.504 g (1.6 mmol) of triethyl trimesate.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting blue solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the blue crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 150°C for 12 hours to remove residual solvent from the pores.

Synthesis of Iron-Trimesate MOF (Fe-TETM)

This protocol details the hydrothermal synthesis of an iron-based porous coordination polymer from triethyl trimesate.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Triethyl trimesate (C₁₅H₁₈O₆)

  • Deionized water (H₂O)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 100 mL beaker, dissolve 1.35 g (5.0 mmol) of Iron(III) chloride hexahydrate in 48 mL of deionized water.

  • Add 0.84 g (2.7 mmol) of triethyl trimesate to the iron solution.

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the yellowish suspension to a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 150°C for 12 hours.

  • After cooling to room temperature, collect the orange-brown solid product by centrifugation or filtration.

  • To purify the product and remove unreacted precursors, wash the solid with hot deionized water (80°C, 3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Dry the final product at 100°C overnight.

Characterization Data

The synthesized materials should be characterized to confirm their structure, porosity, and thermal stability. The following table summarizes expected characterization data for well-synthesized trimesate-based MOFs.

PropertyCu-TETM (Expected)Fe-TETM (Expected)
Appearance Blue crystalline powderOrange-brown powder
BET Surface Area 1500 - 2100 m²/g1300 - 1800 m²/g
Pore Volume 0.7 - 1.0 cm³/g0.6 - 0.9 cm³/g
Pore Size ~9 Å25 - 29 Å (mesopores) and smaller micropores
Thermal Stability (TGA) Stable up to 300°C in airStable up to 280°C in air

Application in Drug Delivery: A Case Study with Doxorubicin

Trimesate-based MOFs, such as Fe-TETM, are excellent candidates for drug delivery due to their high porosity and biocompatible components.[2][3] The following protocol outlines the loading and release of the anticancer drug Doxorubicin (DOX).

Doxorubicin Loading Protocol
  • Suspend 50 mg of activated Fe-TETM in 10 mL of a 2 mg/mL solution of Doxorubicin in deionized water.

  • Stir the suspension at room temperature in the dark for 24 hours.

  • Collect the DOX-loaded Fe-TETM (DOX@Fe-TETM) by centrifugation.

  • Wash the product with deionized water to remove surface-adsorbed drug.

  • Dry the DOX@Fe-TETM under vacuum at room temperature.

  • Determine the drug loading content by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at 480 nm.

In-Vitro Doxorubicin Release Protocol
  • Suspend 10 mg of DOX@Fe-TETM in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively.

  • Incubate the suspensions at 37°C with gentle shaking.

  • At predetermined time intervals, collect 1 mL aliquots of the release medium after centrifugation.

  • Replace the collected volume with 1 mL of fresh PBS to maintain a constant volume.

  • Quantify the concentration of released DOX in the aliquots using UV-Vis spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for drug loading and release in trimesate-based MOFs.

Table 1: Doxorubicin Loading Capacity

MOFDrugLoading Capacity (wt%)Encapsulation Efficiency (%)
Fe-TETMDoxorubicin~20 - 30> 95

Table 2: pH-Responsive Doxorubicin Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
2~10~25
6~18~45
12~25~60
24~35~80
48~40~90

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

G cluster_synthesis Synthesis Workflow start Start: Precursors mixing Mixing: Triethyl Trimesate + Metal Salt + Solvents start->mixing solvothermal Solvothermal Reaction (120-150°C, 12-24h) mixing->solvothermal filtration Filtration & Washing solvothermal->filtration activation Activation (Vacuum heating) filtration->activation product Porous Coordination Polymer activation->product

Caption: Workflow for the synthesis of porous coordination polymers from triethyl trimesate.

G cluster_drug_delivery Drug Delivery Mechanism cluster_physiological Physiological pH (7.4) cluster_tumor Tumor Microenvironment (pH 5.5) mof DOX@Fe-TETM Doxorubicin loaded in pores slow_release Slow, Diffusion-Controlled Release mof:f1->slow_release Stable Framework framework_degradation Acid-triggered Framework Degradation mof:f1->framework_degradation Acidic pH burst_release Rapid Drug Release framework_degradation->burst_release

Caption: pH-responsive drug release mechanism from a trimesate-based MOF.

G cluster_logic Logical Relationship of In-Situ Synthesis start Triethyl Trimesate (Ester Precursor) hydrolysis In-Situ Hydrolysis (H₂O, Heat) start->hydrolysis ligand Trimesic Acid (Active Ligand) hydrolysis->ligand coordination Coordination Assembly ligand->coordination metal Metal Salt metal->coordination pcp Porous Coordination Polymer coordination->pcp

Caption: Logical steps involved in the in-situ synthesis of PCPs from triethyl trimesate.

References

Synthesis of Triethyl benzene-1,3,5-tricarboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of Triethyl benzene-1,3,5-tricarboxylate, a versatile ester derivative of benzene-1,3,5-tricarboxylic acid. This compound serves as a crucial intermediate in the fields of organic synthesis and polymer chemistry. Its symmetrical structure featuring three reactive ester groups makes it an invaluable building block for the construction of dendritic polymers, coordination complexes, and cross-linked materials. The protocol detailed herein outlines the synthesis via the Fischer-Speier esterification of trimesic acid with ethanol, utilizing sulfuric acid as a catalyst. This application note includes a detailed experimental procedure, safety precautions, characterization data, and a summary of quantitative parameters to ensure reproducible and efficient synthesis.

Introduction

This compound, also known as triethyl trimesate, is a chemical compound of significant interest to researchers in materials science and synthetic chemistry. Its trifunctional nature allows for the creation of complex molecular architectures. The Fischer-Speier esterification is a classic and effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This method is particularly suitable for the preparation of this compound from the readily available starting materials, trimesic acid and ethanol. The reaction proceeds by refluxing the carboxylic acid and an excess of the alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium of this reversible reaction is driven towards the product by using an excess of ethanol.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

Materials and Equipment
Reagent/Material Grade Supplier CAS No.
Trimesic acid (Benzene-1,3,5-tricarboxylic acid)≥98%Sigma-Aldrich554-95-0
Ethanol, absoluteACS reagentFisher Scientific64-17-5
Sulfuric acid, concentrated95-98%VWR7664-93-9
DichloromethaneACS reagentSigma-Aldrich75-09-2
Saturated sodium bicarbonate solution-Prepared in-house-
Anhydrous sodium sulfate≥99%Fisher Scientific7757-82-6
Round-bottom flask, 250 mL---
Reflux condenser---
Heating mantle with magnetic stirrer---
Separatory funnel, 250 mL---
Rotary evaporator---
Buchner funnel and filter paper---
Glassware for recrystallization---
Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add trimesic acid (10.0 g, 47.6 mmol).

  • Addition of Reagents: To the flask, add absolute ethanol (100 mL). While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 48 hours. The boiling point of ethanol is approximately 78 °C.

  • Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Work-up: Dissolve the residue in dichloromethane (100 mL). Transfer the solution to a 250 mL separatory funnel.

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up in the separatory funnel. Vent frequently.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the dichloromethane by rotary evaporation to yield the crude product.

  • Purification by Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol. Dissolve the crude product in hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the final product, this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The expected melting point is in the range of 134-139 °C.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz): δ 8.85 (s, 3H, Ar-H), 4.44 (q, J=7.1 Hz, 6H, -OCH₂CH₃), 1.43 (t, J=7.1 Hz, 9H, -OCH₂CH₃).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): (CDCl₃, 101 MHz): δ 165.4, 134.5, 131.6, 61.7, 14.3.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks should be observed for C=O stretching (ester) around 1720-1740 cm⁻¹ and C-O stretching around 1250-1300 cm⁻¹.

Quantitative Data Summary

Parameter Value
Mass of Trimesic Acid10.0 g
Moles of Trimesic Acid47.6 mmol
Volume of Ethanol100 mL
Volume of Sulfuric Acid2.0 mL
Reaction Time48 hours
Reflux Temperature~78 °C
Theoretical Yield14.0 g
Expected Actual Yield11.2 - 12.6 g (80-90%)
Melting Point134-139 °C[2]

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Trimesic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Sulfuric acid: Highly corrosive and can cause severe skin and eye burns. Handle with extreme care and add it slowly to the reaction mixture to avoid splashing and excessive heat generation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood to avoid inhalation of vapors.

Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Weigh Trimesic Acid B 2. Add Ethanol A->B C 3. Add Sulfuric Acid (catalyst) B->C D 4. Reflux for 48h C->D E 5. Cool & Evaporate Ethanol D->E F 6. Dissolve in Dichloromethane E->F G 7. Wash with NaHCO₃ solution F->G H 8. Dry with Na₂SO₄ G->H I 9. Evaporate Dichloromethane H->I J 10. Recrystallize from Ethanol I->J K 11. Filter & Dry Product J->K L 12. Characterization (MP, NMR, IR) K->L

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

fischer_esterification Carboxylic_Acid R-COOH Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Protonated_Acid [R-C(OH)₂]⁺ Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonated_Acid->Nucleophilic_Attack Alcohol R'-OH Alcohol Alcohol->Nucleophilic_Attack Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Intermediate_2 R-C(OH)(OH₂⁺)(OR') Proton_Transfer->Intermediate_2 Water_Elimination Elimination of Water Intermediate_2->Water_Elimination Protonated_Ester [R-C(O⁺H)(OR')] Water_Elimination->Protonated_Ester Water H₂O Water_Elimination->Water Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester R-COOR' Ester Deprotonation->Ester Catalyst_Regen H⁺ (Catalyst Regenerated) Deprotonation->Catalyst_Regen

Caption: Mechanism of the Fischer-Speier Esterification.

References

Application Notes and Protocols for Triethyl Benzene-1,3,5-tricarboxylate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethyl benzene-1,3,5-tricarboxylate is a versatile organic compound that serves as a precursor to 1,3,5-benzenetricarboxylic acid (H₃BTC or trimesic acid). While the triethyl ester form is not directly employed in drug delivery formulations, its derivative, H₃BTC, is a fundamental building block in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them excellent candidates for drug delivery applications.[1]

This document provides detailed application notes and experimental protocols for the use of H₃BTC-based MOFs, such as Cu-BTC (also known as HKUST-1) and MIL-100(Fe), in drug delivery systems. These protocols are intended for researchers, scientists, and drug development professionals.

Applications in Drug Delivery

MOFs synthesized from 1,3,5-benzenetricarboxylic acid have demonstrated significant potential as carriers for a variety of therapeutic agents. Their primary applications in drug delivery include:

  • High Drug Loading Capacity: The porous nature of these MOFs allows for the encapsulation of large quantities of drug molecules. For instance, MIL-100(Cr), which is synthesized using H₃BTC, has shown a high loading capacity for ibuprofen.[2]

  • Controlled and Sustained Release: The release of the encapsulated drug can be controlled and sustained over extended periods.[3] The release kinetics can be influenced by the drug-MOF interactions and the degradation of the MOF structure in physiological conditions.[4]

  • pH-Responsive Release: Some H₃BTC-based MOFs exhibit pH-responsive drug release, which is particularly advantageous for targeted delivery to the slightly acidic microenvironment of tumors or inflammatory tissues.[4][5]

  • Biocompatibility: MOFs synthesized from biocompatible metals like iron (e.g., MIL-100(Fe)) are of particular interest for biomedical applications due to their low toxicity.[3]

Quantitative Data on Drug Delivery Systems

The following table summarizes quantitative data for drug delivery systems based on MOFs synthesized with 1,3,5-benzenetricarboxylic acid.

MOFDrugMetal IonParticle Size (nm)BET Surface Area (m²/g)Drug Loading (wt%)Encapsulation Efficiency (%)Reference
Cu-BTC (HKUST-1)Montelukast SodiumCu²⁺-9.9267--[6]
Cu-BTC (HKUST-1)IbuprofenCu²⁺----[7]
MIL-100(Fe)OridoninFe³⁺~100-200-56.25-[2]
MIL-100(Cr)IbuprofenCr³⁺-1500-2100~20-[2]
medi-MOF-2IbuprofenZn²⁺-26416-[8]
FeMn-MIL-88B5-FluorouracilFe³⁺/Mn²⁺~150-43.8-[5]

Experimental Protocols

Protocol 1: Synthesis of Cu-BTC (HKUST-1) MOF

This protocol describes the solvothermal synthesis of Cu-BTC, a widely studied MOF for drug delivery applications.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Sonicator

  • Sealable Pyrex bottle

  • Oven

  • Fine glass filter frit

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • In a sealable Pyrex bottle, suspend 1,3,5-benzenetricarboxylic acid (12.85 mmol) and copper(II) nitrate trihydrate (20.695 mmol) in a solvent mixture of deionized water (23 mL), DMF (33 mL), and ethanol (36 mL).[9]

  • Sonicate the mixture for at least 1 hour to ensure the reagents are fully dispersed.[9]

  • Place the sealed bottle in a pre-heated oven at 90°C for 24 hours.[9]

  • After 24 hours, turn off the oven and allow the mixture to cool to room temperature naturally inside the oven.[9]

  • Collect the solid product by filtration using a fine glass filter frit.[9]

  • Rinse the collected solid with DMF (3 x 50 mL).[9]

  • Purify the product by washing with ethanol using a Soxhlet extraction apparatus for at least 24 hours.[9]

  • Collect the purified solid by filtration and dry it at 150°C under reduced pressure. The final product should be a dark blue powder.[9]

  • Characterize the synthesized Cu-BTC using techniques such as Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM) to confirm its crystallinity and morphology.

Diagram of Cu-BTC Synthesis Workflow

G cluster_prep Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Purification A Mix H3BTC and Cu(NO3)2·3H2O in Water/DMF/Ethanol B Sonicate for 1 hour A->B C Heat at 90°C for 24 hours B->C D Cool to Room Temperature C->D E Filter and Collect Solid D->E F Wash with DMF E->F G Soxhlet Extraction with Ethanol F->G H Dry under Vacuum at 150°C G->H I Characterize (PXRD, SEM) H->I

Caption: Workflow for the solvothermal synthesis of Cu-BTC MOF.

Protocol 2: Ibuprofen Loading into Cu-BTC MOF

This protocol details the procedure for loading ibuprofen, a model anti-inflammatory drug, into the synthesized Cu-BTC MOF.

Materials:

  • Synthesized and activated Cu-BTC MOF

  • Ibuprofen (IBU)

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Activate the synthesized Cu-BTC by immersing it in a suitable solvent like ethanol to remove any residual guest molecules from the pores. Dry the activated MOF under vacuum.

  • Prepare a stock solution of ibuprofen in ethanol (e.g., 1 g/L).[7]

  • Disperse a known amount of activated Cu-BTC in the ibuprofen solution. The ratio of MOF to drug can be varied to optimize loading.

  • Stir the mixture at room temperature for a specified period (e.g., 24-72 hours) to allow for ibuprofen to diffuse into the MOF pores.

  • After incubation, separate the ibuprofen-loaded Cu-BTC (IBU@Cu-BTC) from the solution by centrifugation.

  • Wash the IBU@Cu-BTC with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the IBU@Cu-BTC under vacuum.

  • To determine the drug loading, measure the concentration of ibuprofen remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.[7]

  • Calculate the drug loading (DL%) and encapsulation efficiency (EE%) using the following equations:

    DL (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

    EE (%) = (Mass of loaded drug / Initial mass of drug) x 100

Protocol 3: In Vitro Ibuprofen Release from IBU@Cu-BTC

This protocol describes how to perform an in vitro release study to evaluate the release kinetics of ibuprofen from the loaded MOF.

Materials:

  • Ibuprofen-loaded Cu-BTC (IBU@Cu-BTC)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (to simulate physiological conditions) and pH 5.4 (to simulate tumor microenvironment)

  • Dialysis membrane (if required)

Equipment:

  • Shaking incubator or water bath

  • Centrifuge or filtration system

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of IBU@Cu-BTC in a specific volume of PBS (pH 7.4 or 5.4) in a vial.[5]

  • Place the vial in a shaking incubator at 37°C to mimic body temperature.[10]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.[10]

  • Separate the MOF particles from the aliquot by centrifugation or filtration.

  • Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.[10]

  • Measure the concentration of ibuprofen in the collected aliquots using a UV-Vis spectrophotometer or HPLC.[10][11]

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release (%) versus time to obtain the drug release profile.

Diagram of Drug Loading and Release Workflow

G cluster_loading Drug Loading cluster_release In Vitro Drug Release A Disperse activated MOF in drug solution B Stir for 24-72 hours A->B C Centrifuge and wash B->C D Dry drug-loaded MOF C->D E Disperse drug-loaded MOF in PBS (pH 7.4 or 5.4) D->E Start Release Study F Incubate at 37°C E->F G Withdraw aliquots at time intervals F->G H Analyze drug concentration (UV-Vis/HPLC) G->H I Plot release profile H->I

Caption: General workflow for drug loading into and release from MOFs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triethyl benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Triethyl benzene-1,3,5-tricarboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Fischer esterification of trimesic acid with ethanol, which is the most effective and high-yielding method.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid) is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[1][2]1a. Catalyst Check: Ensure the catalyst is fresh and has been stored correctly. For instance, concentrated sulfuric acid is hygroscopic and can absorb moisture, reducing its effectiveness. 1b. Increase Catalyst Loading: A slight increase in the catalyst amount can sometimes initiate the reaction. However, excessive catalyst can lead to side reactions like dehydration of ethanol to diethyl ether.
2. Presence of Water: Fischer esterification is a reversible reaction. The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.[1]2a. Use Anhydrous Reagents: Ensure that the trimesic acid and ethanol are as dry as possible. 2b. Water Removal: Employ a Dean-Stark apparatus during reflux to continuously remove water as it is formed. This will drive the equilibrium towards the product side.[2] Alternatively, using a large excess of the alcohol reactant can also help shift the equilibrium.[1][3]
3. Insufficient Reaction Time or Temperature: The esterification of the three carboxylic acid groups on trimesic acid may require prolonged heating to go to completion.3a. Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. 3b. Extend Reaction Time: If the reaction is proceeding slowly, extend the reflux time. 3c. Optimize Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent (ethanol).
Formation of Incomplete Esters (Mono- or Di-esters) 1. Incomplete Reaction: The reaction may not have been allowed to proceed long enough for all three carboxylic acid groups to be esterified.1a. Increase Reaction Time: Continue to reflux the reaction mixture and monitor its progress by TLC until the starting material and intermediate esters are no longer visible.
2. Steric Hindrance: While less of an issue with ethanol, bulky alcohols can lead to incomplete esterification.2a. Not applicable for ethanol. For other alcohols, consider using a more potent catalyst or higher temperatures.
Product is Contaminated with a Byproduct 1. Dehydration of Ethanol: At high temperatures and in the presence of a strong acid catalyst, ethanol can dehydrate to form diethyl ether.1a. Temperature Control: Maintain a steady reflux without excessive heating. 1b. Catalyst Concentration: Avoid using an overly concentrated acid catalyst.
2. Unreacted Trimesic Acid: Incomplete reaction will leave unreacted starting material.2a. Purification: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted trimesic acid.
Difficulty in Product Isolation/Purification 1. Emulsion Formation during Work-up: Vigorous shaking during the extraction with aqueous solutions can lead to the formation of stable emulsions.1a. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. 1b. Brine Wash: Add a saturated sodium chloride (brine) solution to help break the emulsion.
2. Oily Product Instead of Solid: The product may not crystallize readily if impurities are present.2a. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The most commonly reported and highest-yielding method is the Fischer esterification of trimesic acid with a large excess of ethanol using an acid catalyst, such as concentrated sulfuric acid, under reflux conditions. This method is favored due to its simplicity and the availability of starting materials.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials. To improve the yield, it is crucial to use anhydrous reagents and actively remove water from the reaction mixture, for instance, by using a Dean-Stark apparatus or a large excess of ethanol.[2][3]

Q3: What is the role of the acid catalyst in this synthesis?

A3: The acid catalyst, typically a strong protic acid like sulfuric acid, protonates the carbonyl oxygen of the trimesic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethanol, thereby accelerating the rate of esterification.[2]

Q4: Can I use other catalysts besides sulfuric acid?

A4: Yes, other acid catalysts can be used. These include p-toluenesulfonic acid (p-TsOH) and Lewis acids.[2] Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), can also be employed. These can offer advantages in terms of easier separation from the reaction mixture. The choice of catalyst can influence the reaction rate and yield, and may require optimization.

Q5: I have seen a synthesis route involving the cyclotrimerization of ethyl propiolate. Is this a viable alternative?

A5: While the cyclotrimerization of ethyl propiolate can produce a benzene tricarboxylate structure, it is generally not a selective method for obtaining the 1,3,5-isomer. This reaction typically yields a mixture of isomers, with the 1,2,4-isomer being the major product.[7] Separating the desired 1,3,5-isomer from the more abundant 1,2,4-isomer can be challenging and significantly lowers the overall practical yield of the target compound. Therefore, for obtaining high yields of this compound, the Fischer esterification of trimesic acid is the recommended approach.

Q6: How can I effectively purify the final product?

A6: After the reaction, the excess ethanol is typically removed by distillation. The residue is then dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted trimesic acid and the acid catalyst. After drying the organic layer, the solvent is evaporated to yield the crude product. For high purity, recrystallization from a suitable solvent system is recommended.[4][5][6]

Experimental Protocols

High-Yield Synthesis of this compound via Fischer Esterification

This protocol is designed to maximize the yield of this compound.

Materials:

  • Trimesic acid (1,3,5-Benzenetricarboxylic acid)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trimesic acid and a large excess of anhydrous ethanol (e.g., 10-20 equivalents relative to trimesic acid).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. Add a few boiling chips.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and continue stirring. The reaction progress can be monitored by TLC. The reaction is typically refluxed for several hours (e.g., 12-24 hours) to ensure complete tri-esterification.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted trimesic acid. Repeat the washing until no more gas evolution is observed.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the crude this compound.

    • For further purification, recrystallize the crude product from a suitable solvent system to yield a pure, crystalline solid.

Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Trimesic Acid + Excess Anhydrous Ethanol catalyst Add H2SO4 (catalyst) start->catalyst reflux Reflux (e.g., 12-24h) catalyst->reflux cool Cool to RT reflux->cool evap_etoh Evaporate excess Ethanol cool->evap_etoh dissolve Dissolve in Organic Solvent evap_etoh->dissolve wash_bicarb Wash with Sat. NaHCO3 dissolve->wash_bicarb wash_water Wash with Water & Brine wash_bicarb->wash_water dry Dry over Na2SO4 wash_water->dry filter_dry Filter Drying Agent dry->filter_dry evap_solv Evaporate Solvent filter_dry->evap_solv recrystallize Recrystallize evap_solv->recrystallize product Pure Triethyl benzene- 1,3,5-tricarboxylate recrystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

FischerEsterificationMechanism RCOOH Trimesic Acid (one COOH group shown) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ (from catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol EtOH Ethanol (Nucleophile) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Water_Leaving Water (Leaving Group) Ester Ester Product Protonated_Ester->Ester - H+ Catalyst_Regen H+ (Catalyst Regenerated)

Caption: Simplified mechanism of Fischer esterification for one carboxylic acid group.

References

Common side products in Triethyl trimesate synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of triethyl trimesate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities or side products encountered in the synthesis of triethyl trimesate?

A1: The synthesis of triethyl trimesate, typically achieved through the Fischer esterification of trimesic acid with ethanol, can lead to several side products. The most common impurities include:

  • Incompletely Esterified Intermediates: Monoethyl trimesate and diethyl trimesate are frequent side products resulting from the incomplete reaction of the three carboxylic acid groups of trimesic acid.

  • Unreacted Trimesic Acid: Residual starting material, trimesic acid, can remain in the final product if the reaction does not go to completion.

  • Hydrolysis Products: During the workup and purification stages, the ester groups of triethyl trimesate can undergo hydrolysis, reverting to diethyl trimesate, monoethyl trimesate, or trimesic acid.

  • Impurities from Starting Materials: If the initial trimesic acid is not pure, impurities such as 3,5-dicarboxybenzaldehyde, 3,5-dicarboxytoluene, and other related oxidized species may be carried through the synthesis.[1]

Q2: My final product has a low yield and appears to be a mixture. What are the likely causes?

A2: Low yields and product mixtures are typically indicative of incomplete esterification. The esterification of trimesic acid is a reversible reaction. To drive the reaction towards the formation of the triethyl ester, it is crucial to effectively remove the water produced during the reaction. Insufficient removal of water will limit the conversion to the desired product. Additionally, using an inadequate amount of ethanol or catalyst can also result in incomplete conversion.

Q3: After purification, my triethyl trimesate is discolored. What causes this and how can I fix it?

A3: Discoloration in the final product can arise from impurities present in the starting trimesic acid or from degradation of the product at high temperatures during distillation. To address this, it is recommended to use highly pure trimesic acid. If discoloration persists, treatment with activated carbon can be an effective method for removing colored impurities.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Triethyl Trimesate Incomplete reaction due to the presence of water.Use a Dean-Stark apparatus or another effective method to continuously remove water as it is formed during the esterification reaction.
Insufficient amount of ethanol or catalyst.Ensure an adequate excess of ethanol is used to shift the equilibrium towards the product. Verify the appropriate loading of the acid catalyst.
Presence of Acidic Impurities (Unreacted Trimesic Acid, Mono- and Diethyl Trimesate) Incomplete esterification or hydrolysis during workup.Wash the crude product with a mild aqueous base solution, such as sodium carbonate or sodium bicarbonate, to neutralize and remove acidic components.[3] This should be followed by washing with water to remove any remaining base and salts.
Product Contaminated with Non-Acidic Side Products Similar boiling points making separation difficult.For small-scale preparations, flash column chromatography on silica gel can be an effective purification method.[4] For larger scales, fractional distillation under reduced pressure (vacuum distillation) is recommended to separate the desired triethyl trimesate from less volatile impurities.[4]
Final Product is Discolored Impurities in the starting material or thermal degradation.Use purified trimesic acid. If the product is already formed, a decolorization step using activated carbon can be performed before final filtration.[2]

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Extraction

  • Dissolve the crude triethyl trimesate product in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a 5% aqueous solution of sodium carbonate to the separatory funnel.

  • Shake the funnel vigorously, ensuring to vent frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the deprotonated acidic impurities.

  • Drain the lower aqueous layer.

  • Repeat the washing with the sodium carbonate solution two more times.

  • Wash the organic layer with purified water to remove any residual sodium carbonate.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified triethyl trimesate.

Protocol 2: Purification by Vacuum Distillation

  • Assemble a short-path distillation apparatus suitable for vacuum distillation.

  • Place the crude triethyl trimesate in the distillation flask.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask.

  • Collect any initial low-boiling fractions (forerun) separately.

  • Collect the main fraction of triethyl trimesate at its characteristic boiling point under the applied vacuum.

  • Discontinue the distillation before high-boiling impurities begin to distill.

Data Presentation

The following table summarizes the expected purity levels of triethyl trimesate after applying various purification techniques. These values are illustrative and can vary based on the specific experimental conditions.

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Key Impurities Removed
Aqueous Base Wash 85%95%Unreacted Trimesic Acid, Monoethyl Trimesate, Diethyl Trimesate
Vacuum Distillation 95%>98%Less volatile impurities (e.g., residual starting materials, partial esters)
Flash Chromatography 85%>99%Most side products and impurities
Activated Carbon Treatment --Colored impurities

Visualizations

Triethyl_Trimesate_Synthesis_and_Side_Products cluster_reactants Reactants cluster_products Products & Side Products Trimesic_Acid Trimesic Acid Esterification Esterification Trimesic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification Triethyl_Trimesate Triethyl Trimesate (Desired Product) Esterification->Triethyl_Trimesate + 3 H₂O Monoethyl_Trimesate Monoethyl Trimesate (Side Product) Esterification->Monoethyl_Trimesate + 1 H₂O Diethyl_Trimesate Diethyl Trimesate (Side Product) Esterification->Diethyl_Trimesate + 2 H₂O Hydrolysis Hydrolysis (Side Reaction) Triethyl_Trimesate->Hydrolysis Water Water Water->Hydrolysis Monoethyl_Trimesate->Hydrolysis Diethyl_Trimesate->Hydrolysis

Caption: Synthesis pathway of triethyl trimesate showing the formation of common side products.

Troubleshooting_Workflow Start Crude Triethyl Trimesate Check_Acidity Is the product acidic? Start->Check_Acidity Base_Wash Perform Aqueous Base Wash (e.g., Na₂CO₃ solution) Check_Acidity->Base_Wash Yes Check_Color Is the product colored? Check_Acidity->Check_Color No Base_Wash->Check_Color Activated_Carbon Treat with Activated Carbon Check_Color->Activated_Carbon Yes Check_Purity Is purity <98%? Check_Color->Check_Purity No Activated_Carbon->Check_Purity Distillation Perform Vacuum Distillation or Flash Chromatography Check_Purity->Distillation Yes Final_Product Pure Triethyl Trimesate Check_Purity->Final_Product No Distillation->Final_Product

Caption: A troubleshooting workflow for the purification of triethyl trimesate.

References

Technical Support Center: Optimizing MOF Synthesis with Triethyl Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of Metal-Organic Frameworks (MOFs) using triethyl benzene-1,3,5-tricarboxylate as a pro-ligand. The content is structured to address common challenges and provide systematic approaches to achieving desired product yield and crystallinity.

Frequently Asked Questions (FAQs)

Q1: Can this compound be directly used for MOF synthesis?

A1: Yes, this compound can be used as a "pro-ligand" in MOF synthesis. This approach relies on the in-situ hydrolysis of the ethyl ester groups to form the corresponding carboxylate functionalities, which then coordinate with the metal centers to form the MOF structure. This method can sometimes offer better control over crystal growth compared to using the free carboxylic acid.

Q2: What is the primary challenge when using an ester-functionalized ligand like this compound?

A2: The main challenge is controlling the rate and extent of the in-situ hydrolysis of the ester groups. Incomplete hydrolysis will lead to low or no product yield, as the unreacted ester cannot form coordination bonds with the metal ions. Conversely, uncontrolled or overly rapid hydrolysis might lead to rapid precipitation of the MOF, resulting in poor crystallinity or the formation of amorphous material.

Q3: How do reaction parameters like temperature and time affect the synthesis?

A3: Temperature and time are critical parameters that directly influence the rate of ester hydrolysis and the subsequent MOF crystallization. Higher temperatures and longer reaction times generally favor more complete hydrolysis. However, excessively high temperatures can lead to the decomposition of the organic linker or the formation of undesirable dense phases. The optimal conditions will be a balance that allows for controlled hydrolysis and crystal growth.

Q4: What is the role of modulators in this type of synthesis?

A4: Modulators, typically monofunctional carboxylic acids or mineral acids, play a crucial role in MOF synthesis. In the context of using an ester pro-ligand, they can have a dual function. They can act as catalysts for the hydrolysis of the ester groups (either acidic or basic catalysis, depending on the modulator). Additionally, they compete with the newly formed carboxylate groups for coordination to the metal centers, which can control the nucleation and growth of the MOF crystals, often leading to improved crystallinity and fewer defects.

Q5: What analytical techniques are recommended to verify the successful synthesis and purity of the MOF?

A5: A combination of analytical techniques is essential. Powder X-ray Diffraction (PXRD) is used to determine the crystallinity and phase purity of the product. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the hydrolysis of the ester groups by observing the disappearance of the C=O stretching band of the ester and the appearance of the characteristic carboxylate stretches. Thermogravimetric Analysis (TGA) can provide information about the thermal stability of the MOF and the removal of solvent molecules. Finally, gas adsorption measurements (e.g., N2 adsorption at 77K) can be used to determine the surface area and porosity of the material.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOFs using this compound and provides systematic solutions.

Problem Potential Cause Suggested Solutions
Low or No Product Yield Incomplete hydrolysis of the this compound.- Increase Reaction Temperature: Gradually increase the solvothermal reaction temperature in 10-20°C increments. - Extend Reaction Time: Increase the reaction time to allow for more complete hydrolysis. - Introduce a Modulator: Add a catalytic amount of an acidic or basic modulator to promote hydrolysis. For example, a small amount of HCl or formic acid can act as an acid catalyst.
Poor Crystallinity / Amorphous Product Uncontrolled, rapid hydrolysis leading to fast precipitation.- Decrease Reaction Temperature: Lowering the temperature can slow down both the hydrolysis and crystallization rates. - Use a Modulator: Introduce a coordinating modulator (e.g., acetic acid, benzoic acid) that can compete with the linker for metal coordination, thereby slowing down the framework assembly. - Optimize Modulator Concentration: The concentration of the modulator is critical; too little may be ineffective, while too much can inhibit MOF formation entirely. A systematic screening of modulator concentration is recommended.
Formation of Impure Phases Undesired side reactions or incomplete reaction.- Adjust Solvent System: The choice of solvent can influence the solubility of reactants and the hydrolysis rate. Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol). - Modify Metal-to-Ligand Ratio: Varying the molar ratio of the metal precursor to the this compound can influence the final product phase.
Inconsistent Results Sensitivity of the in-situ hydrolysis to minor variations in reaction setup.- Ensure Homogeneous Mixing: Thoroughly mix all reactants before heating. - Control Heating and Cooling Rates: Use a programmable oven to ensure consistent heating and cooling profiles for each reaction. - Maintain a Controlled Atmosphere: If the reaction is sensitive to air or moisture, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for MOF Synthesis via In-situ Hydrolysis

This protocol provides a general framework. The specific amounts, temperatures, and times will need to be optimized for your target MOF.

  • Reactant Preparation: In a typical synthesis, dissolve the metal salt (e.g., zinc nitrate, copper nitrate) and this compound in a suitable solvent (e.g., N,N-dimethylformamide - DMF) in a glass vial.

  • Addition of Modulator (Optional but Recommended): If a modulator is used, add it to the reaction mixture.

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure all components are well-dissolved and homogeneously mixed.

  • Solvothermal Synthesis: Seal the vial in a Teflon-lined stainless-steel autoclave. Place the autoclave in a programmable oven and heat to the desired temperature for a specified duration.

  • Cooling and Product Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product can then be isolated by centrifugation or filtration.

  • Washing: Wash the collected solid several times with the reaction solvent (e.g., DMF) and then with a more volatile solvent (e.g., ethanol or methanol) to remove any unreacted starting materials and solvent molecules from the pores.

  • Activation: Dry the washed product under vacuum at an elevated temperature to remove the solvent molecules from the pores, making the MOF porous. The activation temperature should be chosen based on the thermal stability of the MOF, which can be determined by TGA.

Design of Experiments (DoE) for Optimization

A Design of Experiments (DoE) approach is highly recommended to systematically optimize the reaction conditions. The key variables to consider are:

  • Temperature: (e.g., 100°C, 120°C, 140°C)

  • Time: (e.g., 24h, 48h, 72h)

  • Modulator Type: (e.g., Formic Acid, Acetic Acid, HCl)

  • Modulator Concentration: (e.g., 10 eq, 50 eq, 100 eq relative to the linker)

By systematically varying these parameters, you can identify the optimal conditions for achieving high yield and good crystallinity for your specific MOF system.

Visualizations

experimental_workflow Experimental Workflow for MOF Synthesis Optimization A Reactant Preparation (Metal Salt, this compound, Solvent) B Addition of Modulator (e.g., Acetic Acid) A->B C Solvothermal Reaction (Temperature, Time) B->C D Product Isolation & Washing C->D E Characterization (PXRD, FTIR, TGA) D->E F Optimization Loop E->F Analyze Results F->B Adjust Modulator F->C Adjust T, t

Caption: Workflow for optimizing MOF synthesis via in-situ hydrolysis.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low or No Product Yield B Hypothesis: Incomplete Ester Hydrolysis A->B C Increase Reaction Temperature B->C D Extend Reaction Time B->D E Add Hydrolysis Catalyst (Acidic/Basic Modulator) B->E F Re-evaluate and Characterize C->F D->F E->F

Caption: Decision tree for troubleshooting low product yield.

Technical Support Center: Triethyl Benzene-1,3,5-tricarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Triethyl benzene-1,3,5-tricarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method is the Fischer-Speier esterification of trimesic acid (benzene-1,3,5-tricarboxylic acid) with ethanol using an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is usually conducted under reflux. To drive the reaction to completion, an excess of ethanol is often used, and the water produced is removed.[1][3][4]

Q2: My Fischer esterification reaction is showing low conversion. What are the likely causes?

A2: Low conversion in Fischer esterification is a common issue primarily due to the reversible nature of the reaction.[1][3] Key factors include:

  • Equilibrium Limitations: The reaction between trimesic acid and ethanol exists in an equilibrium with the products, this compound and water.[3][4]

  • Presence of Water: As a product of the reaction, water can shift the equilibrium back towards the reactants through hydrolysis, thus lowering the yield of the ester.[3]

  • Insufficient Catalyst: An inadequate amount or a deactivated catalyst will slow down the reaction rate, preventing it from reaching equilibrium in a practical timeframe.[3]

Q3: What are the primary challenges when scaling up the production of this compound?

A3: Scaling up this synthesis presents several challenges:

  • Heat and Mass Transfer: Ensuring uniform temperature and reactant concentration throughout a large reactor is difficult. Poor mixing can lead to localized hot spots, promoting side reactions.[5][6]

  • Water Removal: Efficiently removing water from a large volume reaction mixture is crucial to drive the equilibrium towards the product.[1]

  • Catalyst Management: Homogeneous catalysts like sulfuric acid are corrosive and generate waste. Heterogeneous catalysts, while reusable, can suffer from deactivation and may introduce mass transfer limitations.[7][8][9]

  • Purification: Isolating the product with high purity on an industrial scale requires efficient and scalable purification techniques to remove unreacted starting materials, catalyst, and byproducts.

Q4: What are common byproducts in the synthesis of this compound?

A4: Potential byproducts include:

  • Monoethyl and Diethyl benzene-1,3,5-tricarboxylate: These result from incomplete esterification of the trimesic acid.

  • Diethyl ether: This can form from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.[10]

  • Degradation Products: At excessively high temperatures, degradation of the starting materials or the final product can occur.[6]

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of trimesic acid Reaction has not reached equilibrium.Increase reaction time. Monitor reaction progress using techniques like TLC or HPLC.
Water is inhibiting the forward reaction.Use a Dean-Stark apparatus to azeotropically remove water, especially with a solvent like toluene.[1][4] Alternatively, use a large excess of ethanol to shift the equilibrium.[4]
Insufficient or inactive catalyst.Increase catalyst loading. Ensure the catalyst has not been deactivated by impurities.
Product loss during workup Ester is partially soluble in the aqueous wash.Minimize the volume of water used for washing. If necessary, perform a back-extraction of the aqueous layer with a suitable organic solvent.
Inefficient extraction.Ensure thorough mixing during extraction. Use a different extraction solvent if necessary.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted trimesic acid Incomplete reaction.See "Low conversion of trimesic acid" in the table above.
Inefficient removal during workup.Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.
Presence of mono- and di-esters Incomplete esterification.Increase the molar excess of ethanol and/or the reaction time.
Discoloration of the final product Side reactions or degradation at high temperatures.Lower the reaction temperature and extend the reaction time if necessary. Ensure an inert atmosphere to prevent oxidation.
Residual catalyst.If using a homogeneous catalyst, ensure complete neutralization and removal during the aqueous wash. For heterogeneous catalysts, ensure efficient filtration.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is a representative example of a Fischer esterification for this compound.

Materials:

  • Trimesic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Toluene (optional, for azeotropic water removal)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Set up a round-bottom flask with a reflux condenser. If using azeotropic removal of water, a Dean-Stark trap is placed between the flask and the condenser.

  • To the flask, add trimesic acid and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents). If using, add toluene.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, it may be the product, which can be collected by filtration. Otherwise, proceed with extraction.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow Fischer Esterification Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification reactants Trimesic Acid + Ethanol (excess) + Acid Catalyst reflux Heat to Reflux reactants->reflux water_removal Remove Water (e.g., Dean-Stark) reflux->water_removal water_removal->reflux Drives Equilibrium quench Cool & Quench water_removal->quench extraction Solvent Extraction quench->extraction wash Aqueous Wash (H₂O, NaHCO₃, Brine) extraction->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization/ Chromatography) evaporate->purify final_product Pure Triethyl benzene- 1,3,5-tricarboxylate purify->final_product Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues start Low Yield Observed check_conversion Check Reaction Conversion (TLC, HPLC, NMR of crude) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion extraction_loss Loss during Extraction/Wash? check_conversion->extraction_loss High Conversion equilibrium Equilibrium Limitation? incomplete_reaction->equilibrium catalyst Catalyst Issue? equilibrium->catalyst No solution_water_removal Increase EtOH excess Improve water removal equilibrium->solution_water_removal Yes temp_time Temperature/Time Issue? catalyst->temp_time No solution_catalyst Increase catalyst loading Use fresh catalyst catalyst->solution_catalyst Yes solution_temp_time Increase reaction time Optimize temperature temp_time->solution_temp_time Yes purification_loss Loss during Purification? extraction_loss->purification_loss No solution_extraction Optimize extraction solvent Back-extract aqueous layers extraction_loss->solution_extraction Yes solution_purification Optimize recrystallization solvent Adjust chromatography conditions purification_loss->solution_purification Yes

References

Technical Support Center: Porosity Control of MOFs Using Triethyl Trimesate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for controlling the porosity of Metal-Organic Frameworks (MOFs) by modifying the triethyl trimesate linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethyl trimesate in MOF synthesis?

A1: Triethyl trimesate serves as a readily soluble precursor to the trimesic acid (1,3,5-benzenetricarboxylic acid, H₃BTC) linker. During solvothermal synthesis, the ethyl ester groups of triethyl trimesate are hydrolyzed in situ to form the carboxylate functional groups necessary for coordination with metal ions to build the MOF structure.

Q2: How can modifying the trimesate linker control the porosity of the resulting MOF?

A2: The porosity of a MOF is determined by the size and shape of its pores. Modifying the trimesate linker can alter these properties in several ways:

  • Introducing functional groups: Adding chemical groups (e.g., -NH₂, -NO₂, -Br) to the aromatic ring of the trimesate linker can change the linker's size and electronic properties, which in turn can influence the packing of the linkers and the overall framework topology, leading to changes in pore size and functionality.

  • Using longer or shorter linkers: While not a direct modification of triethyl trimesate, employing a mixed-linker strategy where trimesate is combined with other linkers of different lengths can effectively tune the pore dimensions.

  • Post-synthetic modification: After the MOF is synthesized, the trimesate linkers within the framework can sometimes be chemically modified to introduce new functional groups, which can alter the pore environment and accessibility.

Q3: What are the common characterization techniques to verify changes in MOF porosity?

A3: The primary technique for characterizing the porosity of MOFs is gas adsorption analysis, typically using nitrogen at 77 K.[1] From the resulting isotherm, you can determine key parameters such as:

  • BET surface area: A measure of the total surface area available for gas adsorption.

  • Pore volume: The total volume of the pores within the material.

  • Pore size distribution: A representation of the range of pore sizes present in the MOF.

Other techniques like Powder X-ray Diffraction (PXRD) can confirm the crystalline structure of the MOF, which is indirectly related to its porosity.

Q4: Can I use functionalized trimesic acid directly instead of modifying triethyl trimesate?

A4: Yes, using commercially available or custom-synthesized functionalized trimesic acids is a common and more direct approach to introduce modified linkers into a MOF structure. The principles of how these modifications affect porosity remain the same.

Troubleshooting Guides

Issue 1: Low Surface Area or Porosity in the Synthesized MOF

  • Possible Cause: Incomplete activation of the MOF. The pores may still be occupied by solvent molecules or unreacted starting materials.

    • Solution: Optimize the activation process. This may involve solvent exchange with a lower boiling point solvent (e.g., ethanol, acetone) followed by heating under vacuum. Supercritical CO₂ drying is another effective but more specialized method.

  • Possible Cause: Formation of a dense, non-porous phase or an incorrect crystal structure.

    • Solution: Carefully control the synthesis conditions, including temperature, reaction time, and modulator concentration. A slight change in these parameters can favor the formation of a different, less porous structure. Use PXRD to verify the crystal phase of your product against known standards.

  • Possible Cause: The functional group on the modified linker is too bulky, leading to pore collapse or the formation of a less porous framework.

    • Solution: Consider using a smaller functional group or a different linker geometry. Computational modeling can sometimes predict the stability and porosity of a hypothetical MOF structure before synthesis.

Issue 2: Poor Crystallinity of the MOF

  • Possible Cause: The reaction conditions (temperature, time, concentration) are not optimal for crystal growth.

    • Solution: Systematically vary the synthesis parameters. For example, a lower temperature and longer reaction time may promote the growth of larger, more well-defined crystals. The use of modulators, such as monocarboxylic acids, can also influence crystallinity.

  • Possible Cause: The modified linker has poor solubility in the reaction solvent.

    • Solution: Screen different solvents or solvent mixtures to improve the solubility of your functionalized linker.

  • Possible Cause: The functional group on the linker interferes with the coordination process.

    • Solution: Adjust the pH of the reaction mixture or use a different metal source that may have a better coordination affinity for the modified linker.

Issue 3: Formation of Mixed-Phase Products

  • Possible Cause: The synthesis conditions are on the borderline between two different stable MOF structures.

    • Solution: Fine-tune the reaction temperature and reactant concentrations. Even a few degrees can make a difference in which phase is preferentially formed.

  • Possible Cause: Use of a mixed-linker system with linkers that have different coordination preferences.

    • Solution: Adjust the ratio of the linkers. Characterize the product thoroughly to understand the composition of the mixed-phase material.

Quantitative Data Presentation

The following table summarizes representative data on how linker functionalization can affect the porosity of a trimesate-based MOF. The data is based on a copper-trimesate MOF (Cu-BTC or HKUST-1) and its derivatives as a model system.

LinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
Trimesic Acid-H (unmodified)~1800~0.80~9
Amino-trimesic Acid-NH₂~1600~0.72~8.5
Nitro-trimesic Acid-NO₂~1450~0.65~8.2
Bromo-trimesic Acid-Br~1550~0.70~8.4

Note: The values presented are approximate and can vary depending on the specific synthesis and activation conditions.

Experimental Protocols

Protocol 1: Synthesis of a Standard Copper Trimesate MOF (HKUST-1)
  • Reactant Preparation:

    • Dissolve 1.0 g of copper(II) nitrate trihydrate in 12 mL of deionized water.

    • Dissolve 0.5 g of trimesic acid in 12 mL of ethanol.

  • Solvothermal Synthesis:

    • Combine the two solutions in a 50 mL Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Product Isolation and Activation:

    • Cool the autoclave to room temperature.

    • Collect the blue crystals by filtration and wash them with a 1:1 mixture of water and ethanol.

    • Submerge the crystals in fresh ethanol for 24 hours to exchange the solvent.

    • Filter the crystals and dry them under vacuum at 150 °C for 12 hours to activate the MOF.

Protocol 2: Synthesis of an Amino-Functionalized Copper Trimesate MOF
  • Reactant Preparation:

    • Dissolve 1.0 g of copper(II) nitrate trihydrate in 12 mL of N,N-dimethylformamide (DMF).

    • Dissolve 0.55 g of 2-aminotremesic acid in 12 mL of DMF.

  • Solvothermal Synthesis:

    • Combine the two solutions in a 50 mL Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at 100 °C for 48 hours.

  • Product Isolation and Activation:

    • Cool the autoclave to room temperature.

    • Collect the product by filtration and wash it with fresh DMF.

    • Solvent exchange with ethanol for 24 hours.

    • Filter the product and activate it by heating under vacuum at 120 °C for 12 hours.

Visualizations

Experimental_Workflow Experimental Workflow for Porosity Control cluster_synthesis MOF Synthesis cluster_characterization Characterization & Analysis cluster_isolation Product Isolation & Activation start Select Metal Source and Linker (e.g., Cu(NO3)2 and Modified Trimesate) dissolve Dissolve Precursors in Solvent start->dissolve react Solvothermal Reaction (Heat in Autoclave) dissolve->react filter Filter and Wash Product react->filter pxrd PXRD Analysis (Confirm Crystal Structure) gas_adsorption Gas Adsorption (N2 at 77 K) pxrd->gas_adsorption data_analysis Data Analysis (BET Surface Area, Pore Volume/Size) gas_adsorption->data_analysis end end data_analysis->end Final Porous MOF solvent_exchange Solvent Exchange filter->solvent_exchange activate Activate under Vacuum and Heat solvent_exchange->activate activate->pxrd

Caption: Workflow for MOF synthesis, isolation, and porosity characterization.

logical_relationship Logical Relationships in Porosity Control cluster_inputs Controllable Inputs cluster_properties Resulting MOF Properties cluster_application Application Performance linker_mod Linker Modification (Functional Group, Size) crystal_structure Crystal Structure & Topology linker_mod->crystal_structure Influences synth_cond Synthesis Conditions (Temperature, Time, Solvent) synth_cond->crystal_structure Determines porosity Porosity (Surface Area, Pore Volume, Pore Size) crystal_structure->porosity Dictates performance Performance in Drug Delivery, Catalysis, etc. porosity->performance Impacts

Caption: Relationship between linker modification and MOF properties.

References

Preventing crystal defects in Triethyl trimesate-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethyl trimesate-based Metal-Organic Frameworks (MOFs), with a particular focus on the well-characterized HKUST-1 (also known as Cu-BTC) as a model system.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and post-synthetic modification of Triethyl trimesate-based MOFs.

Issue 1: Low Crystallinity or Amorphous Product

  • Symptom: Broad or absent peaks in the Powder X-ray Diffraction (PXRD) pattern. The product may appear as a gel or fine powder with poor morphology under a Scanning Electron Microscope (SEM).

  • Possible Causes & Solutions:

    CauseSolution
    Inappropriate Solvent System The choice of solvent significantly impacts nucleation and crystal growth. For HKUST-1, solvent systems like ethanol/water or DMF/ethanol/water are commonly used. If experiencing issues, consider altering the solvent ratios. For instance, a 1:1 ethanol/water ratio has been reported to be optimal in some syntheses.
    Incorrect Temperature or Reaction Time The solvothermal synthesis of HKUST-1 is sensitive to temperature and time. A common condition is heating at 80-120°C for 10-24 hours. If the product is amorphous, the temperature may be too low or the reaction time too short. Conversely, excessively high temperatures can lead to the formation of dense, non-porous phases.
    Suboptimal pH The pH of the reaction mixture can influence the deprotonation of the trimesic acid linker and the coordination with the metal centers. The addition of modulators like acetic acid can help control the pH.
    Rapid Nucleation Too rapid nucleation can lead to the formation of many small, poorly crystalline particles. The use of a modulator can slow down the nucleation rate, allowing for the growth of larger, more crystalline particles.

Issue 2: Poor Porosity and Low Surface Area

  • Symptom: Low N₂ uptake in gas sorption analysis, resulting in a calculated Brunauer-Emmett-Teller (BET) surface area significantly lower than the theoretical value (typically >1500 m²/g for high-quality HKUST-1).

  • Possible Causes & Solutions:

    CauseSolution
    Framework Collapse During Activation Improper removal of solvent molecules from the pores after synthesis can cause the framework to collapse. This is a common issue, especially with high-boiling-point solvents like DMF. To prevent collapse, a solvent exchange with a lower-boiling-point solvent (e.g., ethanol or acetone) is recommended before heating under vacuum. Supercritical CO₂ activation is another effective but more specialized method.
    Incomplete Removal of Unreacted Precursors Residual unreacted linker or metal salts can block the pores. Thorough washing of the synthesized MOF with the synthesis solvent and then a lower-boiling-point solvent is crucial. Soaking the product in fresh solvent (e.g., ethanol at 70°C for 2 hours) can help remove trapped species.[1][2]
    Interpenetration Interpenetration, where two or more independent frameworks grow through each other, can reduce the accessible pore volume. While sometimes a desired property, uncontrolled interpenetration is a defect. Synthesis conditions, such as the concentration of reactants and the choice of solvent, can influence the degree of interpenetration.

Issue 3: Crystal Twinning and Intergrowths

  • Symptom: Distorted crystal morphology observed by SEM, and in severe cases, peak splitting or broadening in high-resolution PXRD patterns.

  • Possible Causes & Solutions:

    CauseSolution
    High Nucleation Density When many crystals nucleate in close proximity, they can grow into each other, forming intergrown agglomerates. This is common in unstirred reactions where crystals settle at the bottom of the vessel. Gentle stirring during synthesis can sometimes mitigate this.
    Lattice Mismatch During Growth Twinning occurs when two crystals share some of the same lattice points symmetrically, leading to a change in orientation. This can be influenced by impurities or rapid changes in synthesis conditions. Using modulators can help control the crystal growth rate and reduce the likelihood of twinning.
    Use of Modulators The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid), can control both the size and morphology of the crystals by competing with the trimesate linker for coordination to the metal centers. This slows down crystal growth and can lead to more well-defined, single crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of crystal defects in Triethyl trimesate-based MOFs?

A1: The most common defects include:

  • Missing Linker or Metal Clusters: These are point defects where a linker molecule or a metal cluster is absent from its expected position in the crystal lattice. This can create larger pores or expose more open metal sites.

  • Twinning: This is an extended defect where two or more crystals are intergrown in a symmetrical, non-random orientation.

  • Intergrowth: This occurs when multiple crystals grow into each other in a random orientation, often leading to larger, irregularly shaped particles.

  • Framework Interpenetration: This is where two or more identical frameworks coexist in the same crystal, reducing the overall pore volume.

Q2: How do I choose the right modulator for my synthesis?

A2: The choice of modulator and its concentration are critical for controlling crystal size, morphology, and defect concentration. Monocarboxylic acids are commonly used as modulators in the synthesis of trimesate-based MOFs. Acetic acid is a widely used modulator for HKUST-1 synthesis. The concentration of the modulator needs to be optimized; for instance, in one study, an acetic acid concentration of 5% v/v was found to be optimal for producing HKUST-1 with high adsorption capacity.[3] The modulator competes with the trimesic acid linker, slowing down the reaction and allowing for more ordered crystal growth.

Q3: What is the recommended activation procedure to avoid framework collapse?

A3: A common and effective activation procedure for HKUST-1 is as follows:

  • Washing: After synthesis, wash the product thoroughly with the synthesis solvent to remove unreacted precursors.

  • Solvent Exchange: Exchange the high-boiling-point synthesis solvent (e.g., DMF) with a volatile solvent like ethanol. This is typically done by soaking the MOF in fresh ethanol multiple times over a period of 1-2 days.

  • Drying: Heat the solvent-exchanged MOF under a dynamic vacuum. A typical procedure is to heat at 150°C for 12 hours.[1][2] The color of HKUST-1 will change from light blue to dark purple upon successful activation.

Q4: Can I synthesize Triethyl trimesate-based MOFs without using a solvent?

A4: Yes, solvent-free synthesis methods have been developed for MOFs like HKUST-1.[1][2] This typically involves grinding the metal salt (e.g., copper nitrate trihydrate) and the trimesic acid linker together, followed by heating in an autoclave. For example, heating a ground mixture of copper nitrate trihydrate and 1,3,5-benzenetricarboxylic acid at 80°C for 10 hours can produce HKUST-1.[1][2] This method can be more environmentally friendly and may result in materials with a higher number of defect sites.[1]

Quantitative Data Summary

Table 1: Comparison of HKUST-1 Synthesis Methods and Resulting Properties

Synthesis MethodMetal SourceLigandSolventTemperature (°C)Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
SolvothermalCu(NO₃)₂·3H₂OH₃BTCEthanol/DMF/Water10010~1352~0.7[2]
Solvent-FreeCu(NO₃)₂·3H₂OH₃BTCNone8010~1671~0.8[1][2]
Room TemperatureCu(NO₃)₂·2.5H₂OH₃BTCEthanol/WaterRoom Temp12--[4]

Table 2: Effect of Acetic Acid Modulator on HKUST-1 Properties (Room Temperature Synthesis)

Acetic Acid Conc. (% v/v)Ligand:Metal Molar RatioReaction Time (h)Adsorption Capacity (mg/g)Reference
50.470327.21005.22[3]

Experimental Protocols

Protocol 1: Conventional Solvothermal Synthesis of HKUST-1

  • Dissolve 250 mg of 1,3,5-benzenetricarboxylic acid (H₃BTC) in a mixture of 15 mL of ethanol and 15 mL of N,N-dimethylformamide (DMF).

  • In a separate container, dissolve 519 mg of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 15 mL of deionized water.

  • Combine the two solutions and stir for 10 minutes.

  • Transfer the resulting mixture to a Teflon-lined autoclave.

  • Heat the autoclave at 100°C for 10 hours.

  • After cooling to room temperature, collect the blue powder by filtration or centrifugation.

  • Wash the product with ethanol.

  • To activate, soak the product in fresh ethanol at 70°C for 2 hours.

  • Dry the activated product at 150°C under vacuum for 12 hours.[2]

Protocol 2: Solvent-Free Synthesis of HKUST-1

  • Combine 519 mg of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 250 mg of 1,3,5-benzenetricarboxylic acid (H₃BTC) in a mortar.

  • Grind the mixture together with a pestle for approximately 10 minutes at room temperature.

  • Transfer the ground powder to a Teflon-lined autoclave.

  • Heat the autoclave at 80°C for 10 hours.

  • After cooling to room temperature, wash the resulting blue powder with ethanol at 70°C for 2 hours.

  • Dry the product under vacuum at 150°C for 12 hours.[1][2]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_activation Activation Precursor Dissolution Precursor Dissolution Mixing Mixing Precursor Dissolution->Mixing Combine Solutions Solvothermal Reaction Solvothermal Reaction Mixing->Solvothermal Reaction Heat in Autoclave Product Collection Product Collection Solvothermal Reaction->Product Collection Cool and Filter Washing Washing Product Collection->Washing Remove Impurities Solvent Exchange Solvent Exchange Washing->Solvent Exchange e.g., with Ethanol Vacuum Drying Vacuum Drying Solvent Exchange->Vacuum Drying Heat under Vacuum Activated MOF Activated MOF Vacuum Drying->Activated MOF Characterization Characterization Activated MOF->Characterization PXRD, N2 Sorption, SEM

Caption: Workflow for Solvothermal Synthesis and Activation.

Defect_Troubleshooting Poor Porosity Poor Porosity Proper Activation Proper Activation Poor Porosity->Proper Activation Thorough Washing Thorough Washing Poor Porosity->Thorough Washing Distorted Crystals Distorted Crystals Control Growth Rate Control Growth Rate Distorted Crystals->Control Growth Rate Rapid Nucleation Rapid Nucleation Incorrect Temp/Time Incorrect Temp/Time Low Crystallinity Low Crystallinity Incorrect Temp/Time->Low Crystallinity Framework Collapse Framework Collapse Framework Collapse->Poor Porosity Pore Blockage Pore Blockage Pore Blockage->Poor Porosity High Nucleation Density High Nucleation Density High Nucleation Density->Distorted Crystals Use Modulator Use Modulator Optimize Conditions Optimize Conditions Low Crystallinity->Use Modulator Low Crystallinity->Optimize Conditions

Caption: Troubleshooting Common MOF Synthesis Issues.

References

Troubleshooting low yield in the esterification of trimesic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the low yield in the esterification of trimesic acid.

Frequently Asked Questions (FAQs)

Q1: My esterification of trimesic acid is resulting in a very low yield. What are the common causes?

Low yields in the esterification of trimesic acid are often due to the reversible nature of the Fischer esterification reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the reactants.[3][4] Other significant factors include:

  • Incomplete Reaction: Due to the three carboxylic acid groups on trimesic acid, achieving complete esterification to the tri-ester can be challenging. A mixture of mono-, di-, and tri-esters might be formed.

  • Presence of Water: Any water in the reactants (trimesic acid, alcohol) or the solvent will hinder the reaction.[1]

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid, will lead to a slow or incomplete reaction.[1]

  • Steric Hindrance: As the ester groups are added, steric hindrance can make it progressively more difficult for the remaining carboxylic acid groups to react, especially with bulky alcohols.[3]

  • Suboptimal Reaction Temperature: If the temperature is too low, the reaction will be slow. If it's too high, it can lead to side reactions like dehydration of the alcohol or decomposition of the product.[3]

  • Product Loss During Work-up: Significant product loss can occur during extraction, washing, and purification steps.[2]

Q2: How can I improve the yield of my trimesic acid esterification?

To drive the reaction towards the desired tri-ester and improve the yield, several strategies can be employed:

  • Use of Excess Alcohol: Using a large excess of the alcohol reactant shifts the equilibrium to favor the ester product, in accordance with Le Châtelier's principle.[1][4] The alcohol can often serve as the reaction solvent.

  • Removal of Water: Actively removing water as it is formed is a highly effective method.[1][4] This can be achieved by:

    • Using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.[4]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[1]

  • Optimize Catalyst Loading: Ensure an effective amount of a strong acid catalyst is used.

  • Increase Reaction Time: Due to the multiple esterification sites, a longer reaction time may be necessary for complete conversion.

  • Alternative Esterification Methods: For substrates sensitive to strong acids, or to achieve higher yields, consider alternative methods like the Steglich esterification (using DCC and DMAP) or converting trimesic acid to its acid chloride followed by reaction with the alcohol.[5][6][7]

Q3: My reaction mixture turned dark brown or black. What does this indicate?

A dark reaction mixture often suggests the occurrence of side reactions, such as charring or polymerization, which can be caused by harsh acidic conditions and high temperatures.[1] To mitigate this, consider using a lower temperature or a milder acid catalyst. Ensure the reaction is not being overheated and is maintained at a gentle reflux.

Q4: How do I effectively purify the resulting trimesic acid ester?

Purification is crucial to isolate the desired tri-ester from unreacted starting materials, partially esterified products, and the catalyst. A general procedure involves:

  • Neutralization: After the reaction, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted trimesic acid.[1]

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Further Purification: The crude ester can be further purified by recrystallization or column chromatography to separate the desired tri-ester from any mono- or di-ester byproducts.[8]

Data Presentation

Table 1: Impact of Reaction Conditions on Trimesic Acid Esterification Yield

ParameterConditionExpected Impact on Tri-ester YieldRationale
Alcohol Amount StoichiometricLowEquilibrium favors reactants.[4]
Large Excess (e.g., used as solvent)HighShifts equilibrium towards product formation.[1][4]
Water Removal NoneLowEquilibrium is not driven to completion; hydrolysis of the ester can occur.[3]
Dean-Stark ApparatusHighContinuously removes water, shifting the equilibrium to the right.[4]
Molecular SievesModerate to HighSequesters water as it is formed.[1]
Catalyst No CatalystVery Low / No ReactionThe uncatalyzed reaction is extremely slow.
H₂SO₄ (catalytic amount)GoodEffective proton source to activate the carboxylic acid.[4]
Temperature Too LowLowSlow reaction rate.[3]
Optimal (Reflux)HighProvides sufficient activation energy for the reaction.
Too HighLowPotential for side reactions and decomposition.[1][3]

Experimental Protocols

Key Experiment: Fischer Esterification of Trimesic Acid to Trimethyl Trimesate

Objective: To synthesize trimethyl trimesate from trimesic acid and methanol.

Materials:

  • Trimesic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Toluene (for Dean-Stark, optional)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add trimesic acid (1 equivalent).

  • Reagents: Add a large excess of anhydrous methanol (e.g., 20-50 equivalents), which will also act as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. If using a Dean-Stark trap to remove water, use toluene as the solvent with a stoichiometric amount of methanol and heat to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the trimesic acid spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a beaker of ice water.

    • If a precipitate forms, it may be the crude product, which can be collected by filtration.

    • Alternatively, extract the product using an organic solvent like ethyl acetate.[6]

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain the pure trimethyl trimesate.[9]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add Trimesic Acid, Methanol, and H₂SO₄ to Flask B 2. Heat to Reflux A->B C 3. Monitor by TLC B->C Allow reaction to proceed D 4. Cool & Quench in Ice Water C->D Reaction Complete E 5. Extract with Organic Solvent D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry and Evaporate Solvent F->G H 8. Recrystallize or Column Chromatography G->H

Caption: Workflow for the esterification of trimesic acid.

troubleshooting_yield start Low Yield of Trimesic Acid Ester q1 Is the reaction reaching completion (TLC)? start->q1 action1 Increase reaction time OR Increase temperature OR Increase catalyst amount q1->action1 No q2 Is water being effectively removed? q1->q2 Yes ans1_no No ans1_yes Yes action1->q1 Re-evaluate action2 Use Dean-Stark trap OR Add fresh molecular sieves q2->action2 No q3 Is there significant product loss during work-up? q2->q3 Yes ans2_no No ans2_yes Yes action2->q2 Re-evaluate action3 Optimize extraction and purification steps (e.g., careful phase separation, minimize transfers) q3->action3 Yes end Consider alternative methods: - Steglich Esterification - Acid Chloride Route q3->end No ans3_yes Yes ans3_no No

Caption: Troubleshooting decision tree for low esterification yield.

References

Technical Support Center: Post-Synthesis Modification of MOFs with Triethyl Benzene-1,3,5-tricarboxylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis modification (PSM) of metal-organic frameworks (MOFs) constructed with triethyl benzene-1,3,5-tricarboxylate linkers. The primary focus is on the hydrolysis of the ethyl ester groups to yield carboxylic acid functionalities within the MOF framework.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Incomplete Hydrolysis of Ethyl Ester Groups

Question: After performing the post-synthesis hydrolysis, characterization (e.g., FTIR, NMR of digested MOF) indicates that a significant portion of the ethyl ester groups remain unreacted. What are the possible causes and solutions?

Answer:

Possible Cause Solution
Insufficient Reaction Time or Temperature The hydrolysis of sterically hindered esters within a porous framework can be slow. Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress at different time points to determine the optimal duration.
Inadequate Base Concentration The concentration of the base (e.g., NaOH) may be too low to effectively drive the saponification reaction to completion. Increase the concentration of the alkaline solution. However, be cautious as a very high base concentration can lead to framework degradation.[1][2]
Poor Diffusion of Reagents The pores of the MOF may be blocked or too narrow, preventing the base from accessing all the ester groups. Ensure the MOF is properly activated and solvent-exchanged before the reaction. Consider using a solvent system that swells the framework to improve accessibility.
Reversibility of the Reaction While alkaline hydrolysis is generally considered irreversible, under certain conditions, the reverse esterification reaction can occur, especially if the alcohol byproduct is not effectively removed.[1] Ensure thorough washing of the MOF after the reaction to remove ethanol and excess reactants.

Issue 2: Degradation of the MOF Framework during Modification

Question: Powder X-ray diffraction (PXRD) analysis of the MOF after the hydrolysis procedure shows a loss of crystallinity or a complete change in the diffraction pattern. What could have caused this, and how can it be prevented?

Answer:

Possible Cause Solution
Harsh Reaction Conditions High temperatures or a high concentration of base can lead to the breakdown of the metal-ligand coordination bonds, causing the framework to collapse.[3][4][5] Use milder reaction conditions: lower the temperature, use a less concentrated base solution, or shorten the reaction time. A screening of conditions is recommended.
Instability of the MOF in the Chosen Solvent The solvent used for the hydrolysis may not be compatible with the MOF structure, leading to its degradation. Screen different solvents for the hydrolysis reaction, ensuring the MOF is stable in the chosen solvent under the reaction conditions.
Mechanical Stress Vigorous stirring or sonication during the reaction can physically damage the MOF crystals. Use gentle agitation or a shaker instead of a magnetic stirrer.

Issue 3: Difficulty in Characterizing the Modified MOF

Question: I am having trouble confirming the successful hydrolysis and quantifying the conversion of ester to carboxylic acid groups. What are the recommended characterization techniques and how to overcome common issues?

Answer:

Characterization Technique Common Issue Solution
FTIR Spectroscopy Overlapping peaks or subtle changes in the spectrum make it difficult to definitively identify the conversion.Compare the FTIR spectra of the pristine and modified MOF carefully. Look for the disappearance of the C-O stretch of the ester and the appearance of the broad O-H stretch and the C=O stretch of the carboxylate.
NMR of Digested MOF Incomplete digestion of the MOF leads to inaccurate quantification of the linker.Use a suitable digesting agent (e.g., DCl in DMSO-d6 for some MOFs, or HF for more robust frameworks) to completely dissolve the MOF.[6] Use an internal standard for accurate quantification of the ester and carboxylic acid signals.
Powder X-ray Diffraction (PXRD) The PXRD pattern is of poor quality, with broad peaks or high background noise.Ensure the sample is properly ground and loaded into the sample holder. Optimize the data collection parameters (e.g., scan speed, step size).

Frequently Asked Questions (FAQs)

Q1: What is the primary post-synthesis modification performed on MOFs with this compound linkers?

The most common and chemically straightforward PSM is the hydrolysis (or saponification) of the ethyl ester groups to the corresponding carboxylic acid groups. This is typically achieved by treating the MOF with a basic solution, such as sodium hydroxide in a suitable solvent.[1][2] This modification can introduce acidic sites and functional handles for further reactions.

Q2: Why is it important to maintain the crystallinity of the MOF during post-synthesis modification?

Maintaining the crystallinity is crucial as it ensures that the porous, ordered structure of the MOF is preserved.[6][7] The unique properties of MOFs, such as their high surface area and selective porosity, are a direct result of their crystalline nature. Loss of crystallinity indicates a collapse of the framework and a loss of these desirable properties.

Q3: What are the key parameters to control during the hydrolysis of the ester groups?

The key parameters to control are:

  • Temperature: Higher temperatures can increase the reaction rate but also risk framework degradation.

  • Base Concentration: A sufficient concentration is needed for complete conversion, but excessive base can damage the MOF.

  • Reaction Time: The time should be long enough for the reaction to go to completion but not so long that it causes degradation.

  • Solvent: The solvent should be able to swell the MOF to allow reagent access without dissolving or degrading the framework.

Q4: How can I confirm that the modification has been successful?

A combination of characterization techniques is recommended:

  • Powder X-ray Diffraction (PXRD): To confirm that the MOF framework has remained intact.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the change in functional groups (disappearance of ester peaks and appearance of carboxylate peaks).

  • NMR Spectroscopy of Digested MOF: To quantify the percentage of ester groups that have been converted to carboxylic acids.[6]

  • Thermogravimetric Analysis (TGA): To assess changes in the thermal stability of the MOF.

  • Gas Adsorption Measurements (e.g., N2 isotherm): To determine the effect of the modification on the surface area and porosity of the MOF.

Data Presentation

Table 1: Hypothetical Quantitative Data on MOF Properties Before and After Post-Synthesis Modification

PropertyPristine MOFModified MOF (Hydrolyzed)
Brunauer-Emmett-Teller (BET) Surface Area (m²/g) 18001650
Pore Volume (cm³/g) 0.850.78
Ester Group Content (%) 100< 5
Carboxylic Acid Group Content (%) 0> 95

Experimental Protocols

Detailed Methodology for Post-Synthesis Hydrolysis of this compound in a MOF

This is a general protocol and may need to be optimized for specific MOF systems.

  • Activation of the MOF:

    • Immerse the as-synthesized MOF in a suitable solvent (e.g., chloroform, acetone) for 24-48 hours, replacing the solvent every 12 hours to remove any unreacted starting materials or guest molecules from the pores.

    • Decant the solvent and dry the MOF under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours to obtain the activated, solvent-free MOF.

  • Hydrolysis Reaction:

    • In a round-bottom flask, suspend the activated MOF (e.g., 100 mg) in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

    • Add a solution of sodium hydroxide (e.g., 0.1 M to 1 M aqueous solution) to the MOF suspension. The molar excess of NaOH should be calculated based on the amount of ester groups in the MOF.

    • Stir the suspension gently at a controlled temperature (e.g., room temperature to 60 °C) for a specified time (e.g., 24 to 72 hours).

  • Work-up and Purification:

    • After the reaction, collect the solid MOF by centrifugation or filtration.

    • Wash the MOF repeatedly with deionized water to remove excess base and the sodium salt of the linker.

    • To protonate the carboxylate groups, wash the MOF with a dilute solution of a weak acid (e.g., 0.01 M acetic acid), followed by extensive washing with deionized water until the filtrate is neutral.

    • Finally, wash the MOF with a low-boiling-point solvent (e.g., ethanol or acetone) to facilitate drying.

  • Drying:

    • Dry the modified MOF under vacuum at an appropriate temperature to remove the solvent.

Mandatory Visualization

Experimental_Workflow cluster_activation Activation cluster_modification Post-Synthesis Modification cluster_workup Work-up & Purification cluster_final Final Product a1 As-Synthesized MOF a2 Solvent Exchange a1->a2 a1->a2 a3 Vacuum Drying a2->a3 a2->a3 m1 Activated MOF a3->m1 m2 Suspension in Solvent m1->m2 m1->m2 m3 Addition of Base (e.g., NaOH) m2->m3 m2->m3 m4 Controlled Heating & Stirring m3->m4 m3->m4 w1 Filtration/Centrifugation m4->w1 w2 Washing with DI Water w1->w2 w1->w2 w3 Acid Wash (Protonation) w2->w3 w2->w3 w4 Final Solvent Wash w3->w4 w3->w4 f1 Vacuum Drying w4->f1 f2 Modified MOF (-COOH) f1->f2 f1->f2

Caption: Workflow for post-synthesis hydrolysis of ester-functionalized MOFs.

Troubleshooting_Logic start Post-Synthesis Modification check_pxrd Check PXRD for Crystallinity start->check_pxrd pxrd_ok Crystallinity Maintained check_pxrd->pxrd_ok Yes pxrd_bad Loss of Crystallinity check_pxrd->pxrd_bad No check_ftir Check FTIR/NMR for Conversion pxrd_ok->check_ftir adjust_conditions Use Milder Conditions (Temp, [Base]) pxrd_bad->adjust_conditions conversion_ok Complete Conversion check_ftir->conversion_ok Yes conversion_bad Incomplete Conversion check_ftir->conversion_bad No end Successful Modification conversion_ok->end increase_severity Increase Reaction Time/Temp/[Base] conversion_bad->increase_severity adjust_conditions->start Retry increase_severity->start Retry

Caption: Troubleshooting decision tree for post-synthesis modification of MOFs.

References

Technical Support Center: Enhancing the Stability of MOFs Derived from Triethyl Trimesate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from triethyl trimesate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of triethyl trimesate-based MOFs, offering potential causes and solutions in a question-and-answer format.

Question 1: My synthesized MOF shows poor crystallinity or becomes amorphous after solvent removal. What could be the cause and how can I fix it?

Answer:

Loss of crystallinity upon solvent removal is a common issue, often referred to as desolvation-induced framework collapse.[1] The solvent molecules within the pores of the MOF play a crucial role in templating the structure and maintaining its integrity. Their removal can lead to the collapse of the porous framework, especially if the framework itself is not sufficiently robust.

Potential Causes:

  • Weak Framework: The coordination bonds between the metal clusters and the triethyl trimesate linkers may not be strong enough to withstand the capillary forces exerted during solvent evaporation.

  • Incomplete Solvent Removal: Residual solvent molecules can interfere with subsequent applications and characterization.

  • Harsh Activation Conditions: High temperatures or prolonged vacuum during the activation process can lead to thermal decomposition or structural collapse.

Troubleshooting Steps:

  • Solvent Exchange: Before complete removal, exchange the synthesis solvent with a solvent of lower surface tension (e.g., acetone or chloroform) to minimize capillary forces during evaporation.

  • Gentle Activation: Employ a gradual heating ramp and a controlled vacuum during the activation process. Supercritical CO2 exchange is a highly effective but more complex alternative for preserving the framework.

  • Post-Synthetic Modification (PSM): Introduce secondary functional groups to the organic linkers or metal nodes after synthesis to reinforce the framework.[2][3][4] This can be achieved through various chemical reactions that add cross-linking or bulky groups, enhancing the overall stability.

  • Optimize Synthesis Conditions: Modifying the synthesis temperature, time, or modulator concentration can sometimes lead to the formation of a more robust, interpenetrated framework that is less prone to collapse.

Question 2: I'm observing a significant decrease in the surface area and porosity of my triethyl trimesate MOF after synthesis and activation. What's going wrong?

Answer:

A lower-than-expected surface area and porosity can stem from several factors, ranging from incomplete activation to partial framework collapse.

Potential Causes:

  • Pore Obstruction: Incomplete removal of solvent molecules or unreacted starting materials can block the pores.

  • Framework Collapse: As discussed in the previous question, the framework may have partially collapsed during activation.

  • Poor Crystal Quality: The initial synthesis may have resulted in a poorly crystalline material with a less-defined pore structure.[5]

Troubleshooting Steps:

  • Thorough Activation: Ensure complete solvent removal by optimizing the activation temperature and duration. Thermogravimetric analysis (TGA) can be used to determine the appropriate temperature for solvent removal without causing framework decomposition.[6]

  • Characterize Before and After Activation: Use Powder X-ray Diffraction (PXRD) to assess the crystallinity of the MOF before and after activation.[7] A significant loss of peak intensity or broadening indicates framework degradation. Nitrogen adsorption-desorption isotherms will directly measure the surface area and pore volume.

  • Template-Directed Synthesis: Consider using a well-crystalline MOF as a template to induce the growth of a more ordered and porous triethyl trimesate MOF.[5]

  • Modulated Synthesis: The addition of modulators (e.g., monodentate carboxylic acids) during synthesis can help control crystal growth and improve the quality and porosity of the final product.

Question 3: My triethyl trimesate MOF degrades when exposed to moisture or acidic/basic conditions. How can I improve its chemical stability?

Answer:

The hydrolytic and chemical stability of MOFs is a critical factor for many applications. Trimesate-based MOFs can be susceptible to degradation in the presence of water, acids, or bases due to the hydrolysis of the metal-carboxylate bonds.[8][9][10][11]

Potential Causes:

  • Hydrolysis of Metal-Ligand Bonds: Water molecules can act as nucleophiles and attack the metal centers, leading to the displacement of the trimesate linkers and subsequent framework decomposition.[12]

  • Protonation/Deprotonation of the Linker: In acidic conditions, the carboxylate groups of the linker can be protonated, weakening the coordination bond. In basic conditions, hydroxide ions can compete with the linker for coordination to the metal center.[9]

Troubleshooting Steps:

  • Hydrophobic Functionalization (PSM): A common strategy is to post-synthetically graft hydrophobic functional groups onto the MOF surface. This creates a protective layer that repels water and prevents it from reaching the coordinatively unsaturated metal sites.

  • Metal Node Selection: The choice of the metal ion significantly impacts stability. MOFs constructed from high-valent metal ions like Cr(III), Fe(III), and Al(III) generally exhibit higher hydrolytic stability due to the stronger metal-oxygen bonds.[10][13][14]

  • Defect Engineering: Introducing controlled defects in the MOF structure can sometimes enhance stability by creating a more robust framework.

  • Composite Formation: Encapsulating the MOF in a polymer matrix can provide a physical barrier against harsh chemical environments.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of trimesate-based MOFs?

A1: The thermal stability of trimesate-based MOFs can vary significantly depending on the metal center and the specific crystal structure. Generally, they are stable up to 250-400°C.[6][7] For instance, HKUST-1 (a copper trimesate MOF) has a decomposition temperature around 240°C, while MIL-100 analogues can be stable up to approximately 400°C.[15][6]

Q2: How can I confirm that my post-synthetic modification was successful in enhancing stability?

A2: You should perform a comparative stability study between the parent and the modified MOF. Expose both materials to the same harsh conditions (e.g., immersion in water or an acidic/basic solution for a set period). Then, characterize both samples using PXRD to check for retention of crystallinity and N2 adsorption to measure any changes in surface area and porosity. A more stable MOF will show minimal changes in its PXRD pattern and porosity.

Q3: Can I regenerate and reuse my triethyl trimesate MOF after an application?

A3: The reusability of a MOF depends on its stability under the conditions of both the application and the regeneration process. If the MOF maintains its structural integrity, it can often be regenerated by washing with an appropriate solvent and reactivating under gentle heating and vacuum to remove any adsorbed guest molecules. It is crucial to characterize the MOF after each cycle to ensure its properties are not degrading.

Q4: Are there any safety precautions I should take when working with triethyl trimesate MOFs?

A4: As with any nanomaterial, it is important to handle MOFs in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder. Consult the Safety Data Sheet (SDS) for the specific metal precursors and solvents used in your synthesis for detailed safety information.

Quantitative Data

The following table summarizes the thermal decomposition temperatures of some common trimesate-based MOFs, which can serve as a reference for researchers working with triethyl trimesate derivatives.

MOF NameMetal CenterDecomposition Temperature (°C)Reference
HKUST-1Cu(II)~240[15]
MIL-100(Fe)Fe(III)~270-330[6]
MIL-100(Cr)Cr(III)~270-330[6]
MIL-100(Al)Al(III)~370[13]
MOF-5 (analogue)Zn(II)~400-500[6]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the activated triethyl trimesate MOF into a TGA pan.

  • Instrument Setup:

    • Purge the instrument with an inert gas (e.g., N2 or Ar) at a flow rate of 20-50 mL/min.

    • Set the temperature program to ramp from room temperature to a desired final temperature (e.g., 600°C) at a heating rate of 5-10°C/min.[16]

  • Data Analysis:

    • Plot the weight loss as a function of temperature.

    • The onset of significant weight loss after the initial solvent desorption indicates the beginning of framework decomposition.

Protocol 2: Assessment of Hydrolytic Stability using Powder X-ray Diffraction (PXRD)

  • Initial Characterization: Obtain a PXRD pattern of the as-synthesized, activated triethyl trimesate MOF. This will serve as the baseline.

  • Exposure to Water: Suspend a known amount of the MOF powder in deionized water (e.g., 10 mg/mL) in a sealed vial.

  • Incubation: Keep the suspension at room temperature or a specific temperature of interest for a defined period (e.g., 24 hours, 48 hours, or longer).

  • Sample Recovery: After the incubation period, centrifuge the suspension to collect the solid. Wash the solid with a solvent like ethanol to remove excess water and dry it under vacuum at a mild temperature (e.g., 60-80°C).

  • Final Characterization: Obtain a PXRD pattern of the water-treated sample.

  • Data Analysis: Compare the PXRD pattern of the water-treated sample with the baseline pattern. A significant decrease in peak intensity, peak broadening, or the appearance of new peaks indicates a loss of crystallinity and framework degradation.[8]

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_synthesis Synthesis & Activation cluster_characterization Initial Characterization cluster_stability_tests Stability Tests cluster_post_characterization Post-Stress Characterization S Synthesize Triethyl Trimesate MOF A Activate MOF (Solvent Removal) S->A PXRD1 PXRD A->PXRD1 TGA1 TGA A->TGA1 N2_Adsorption1 N2 Adsorption A->N2_Adsorption1 Thermal Thermal Stress (Heating) A->Thermal Hydrolytic Hydrolytic Stress (Water Exposure) A->Hydrolytic Chemical Chemical Stress (Acid/Base Exposure) A->Chemical PXRD2 PXRD Thermal->PXRD2 N2_Adsorption2 N2 Adsorption Thermal->N2_Adsorption2 Hydrolytic->PXRD2 Hydrolytic->N2_Adsorption2 Chemical->PXRD2 Chemical->N2_Adsorption2 Analysis Compare Pre- and Post-Stress Data PXRD2->Analysis N2_Adsorption2->Analysis

Caption: Experimental workflow for assessing the stability of triethyl trimesate-derived MOFs.

Caption: Troubleshooting decision tree for diagnosing instability in triethyl trimesate MOFs.

References

Technical Support Center: Purification of Crude Triethyl benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Triethyl benzene-1,3,5-tricarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: The purified product is an oil or a waxy solid, not the expected crystalline solid.

  • Question: I performed a purification, but my final product is an oil or a sticky solid, not the white crystalline solid with a melting point of 134-139 °C. What should I do?[1][2]

  • Answer: This issue commonly arises from the presence of impurities that depress the melting point and inhibit crystallization. Here are the steps to address this:

    • Confirm Purity: First, assess the purity of your product using analytical techniques such as NMR or HPLC to identify the nature and extent of the impurities.

    • Impurity Removal:

      • Residual Solvent: If solvent is trapped in the product, co-evaporate with a low-boiling solvent like dichloromethane or dissolve the oil in a suitable solvent and re-precipitate or re-crystallize.

      • Starting Materials/Side-Products: If the impurities are unreacted starting materials (e.g., trimesic acid, ethanol) or side-products, a more rigorous purification method like column chromatography followed by recrystallization is recommended.

    • Induce Crystallization: If the product is pure but still oily, you can try the following crystallization techniques:

      • Solvent Selection: Use a solvent system where the compound is soluble when hot and insoluble when cold. A mixture of ethanol and water, or ethyl acetate and hexanes, could be effective.

      • Seeding: Introduce a seed crystal of pure this compound to initiate crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.

Issue 2: Low yield after purification.

  • Question: My final yield of pure this compound is very low. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors during the reaction and purification process. Consider the following:

    • Incomplete Reaction: The initial synthesis may not have gone to completion. Monitor the reaction using TLC to ensure all starting material is consumed.

    • Losses During Work-up: The product may be partially soluble in the aqueous layers during extraction. Ensure thorough extraction with an appropriate organic solvent.

    • Sub-optimal Recrystallization:

      • Solvent Choice: Using a solvent in which the product is too soluble at room temperature will lead to significant loss.

      • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize out along with the impurities. Use a pre-heated funnel.[3]

      • Insufficient Cooling: Ensure the crystallization mixture is thoroughly cooled to maximize product precipitation.

    • Improper Column Chromatography Technique:

      • Incorrect Solvent System: A poorly chosen eluent can lead to broad peaks and co-elution of the product with impurities.

      • Column Overloading: Loading too much crude product onto the column can result in poor separation.

Issue 3: Persistent impurities are observed in the final product.

  • Question: After purification by recrystallization, I still see impurities in my NMR/HPLC analysis. How can I remove them?

  • Answer: If recrystallization alone is insufficient, a multi-step purification approach is necessary.

    • Column Chromatography: This is highly effective for separating compounds with different polarities. For this compound, a normal-phase silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (e.g., Norit) to the hot solution can help remove colored and highly polar impurities.[3] Be sure to filter the hot solution to remove the carbon before allowing it to cool.

    • Second Recrystallization: A second recrystallization in a different solvent system can sometimes remove impurities that co-crystallized in the first attempt.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on its likely synthesis via Fischer esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) with ethanol, the most common impurities are:

  • Unreacted 1,3,5-benzenetricarboxylic acid: A highly polar, acidic starting material.

  • Partially esterified intermediates: Monoethyl and diethyl benzene-1,3,5-tricarboxylate.

  • Residual acid catalyst: Typically a strong acid like sulfuric acid.

  • Residual ethanol: The solvent and reactant.

  • Side-products: Such as diethyl ether, formed from the dehydration of ethanol.

Q2: What are the recommended purification techniques for crude this compound?

A2: The two most effective and commonly used techniques are:

  • Recrystallization: This is a good method for removing small amounts of impurities from a solid product. Ethanol is a promising solvent.[3]

  • Flash Column Chromatography: This is ideal for separating the desired product from significant amounts of impurities with different polarities.

Q3: What is the expected melting point of pure this compound?

A3: The literature melting point is in the range of 134-139 °C.[1][2] A broad melting range or a melting point lower than this indicates the presence of impurities.

Q4: How can I monitor the purity during the purification process?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of a column chromatography separation and for assessing the purity of fractions. For recrystallization, purity can be checked after each step by taking a melting point or running an analytical technique like HPLC or NMR on a small sample.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Simple, inexpensive, and effective for removing small amounts of impurities.Can lead to significant product loss if the compound is partially soluble at low temperatures. Not effective for impurities with similar solubility.Final purification step to obtain highly crystalline material.
Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel) and elution with a mobile phase.Excellent for separating mixtures with a wide range of polarities. Can handle larger quantities of crude material.More time-consuming and requires larger volumes of solvent.Purifying crude reaction mixtures with multiple components.
Washing/Extraction Partitioning of compounds between two immiscible liquid phases based on their solubility.Good for removing inorganic salts, acids, and bases.Not effective for separating organic compounds with similar polarities.Initial work-up step before further purification.

Table 2: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA good starting point for recrystallization as the product is an ethyl ester.[3]
Ethyl Acetate 77MediumCan be used alone or in a solvent system with a non-polar solvent like hexane.
Hexane 69Non-polarLikely to be a poor solvent for the product, making it a good anti-solvent in a solvent pair.
Water 100Very PolarThe product is expected to be insoluble in water.[4] Can be used as an anti-solvent with a polar organic solvent like ethanol.
Dichloromethane 40MediumA good solvent for many organic compounds, but its low boiling point can make recrystallization challenging.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. A good starting point is ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used).[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and assess the purity of the final product using an appropriate analytical method.

Protocol 2: Purification by Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane/Ethyl Acetate) to elute the desired product.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the isolated product.

Mandatory Visualization

experimental_workflow crude Crude Product workup Aqueous Work-up (Wash with NaHCO3, brine) crude->workup column Column Chromatography (Silica Gel, Hexane/EtOAc) workup->column recrystall Recrystallization (e.g., from Ethanol) column->recrystall pure Pure Product recrystall->pure analysis Purity Analysis (NMR, HPLC, MP) pure->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem with Purified Product is_oil Is the product an oil/waxy? start->is_oil low_yield Is the yield low? start->low_yield impure Are impurities still present? start->impure check_purity_oil Check Purity (NMR/HPLC) is_oil->check_purity_oil Yes check_workup Review Work-up Procedure low_yield->check_workup Yes column_chrom Perform Column Chromatography impure->column_chrom Yes recrystallize Induce Crystallization (seeding, scratching, new solvent) check_purity_oil->recrystallize Pure repurify_oil Repurify (Column Chromatography) check_purity_oil->repurify_oil Impure check_recrystall Optimize Recrystallization check_workup->check_recrystall check_column Optimize Column Conditions check_recrystall->check_column activated_carbon Use Activated Carbon in Recrystallization column_chrom->activated_carbon second_recrystall Recrystallize from a different solvent activated_carbon->second_recrystall

References

Validation & Comparative

Comparing Triethyl benzene-1,3,5-tricarboxylate and Trimethyl benzene-1,3,5-tricarboxylate as MOF linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the final properties and performance of the material. This guide provides a detailed comparison of two closely related and widely used tricarboxylate linkers: Triethyl benzene-1,3,5-tricarboxylate and Trimethyl benzene-1,3,5-tricarboxylate. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective impacts on MOF synthesis, structure, and function, supported by available experimental data.

Introduction to the Linkers

Both this compound and Trimethyl benzene-1,3,5-tricarboxylate are ester derivatives of the parent 1,3,5-benzenetricarboxylic acid (H3BTC), a foundational linker in MOF chemistry. The core difference lies in the alkyl ester group: a methyl (-CH3) group in the trimethyl variant and an ethyl (-CH2CH3) group in the triethyl version. This seemingly minor structural variation can have significant implications for the resulting MOF's properties, including its porosity, stability, and potential applications.

While Trimethyl benzene-1,3,5-tricarboxylate is a well-established linker precursor in organic synthesis[1], the direct comparative performance of MOFs synthesized from these two esterified linkers is a nuanced subject. The ester groups are typically hydrolyzed in situ during solvothermal synthesis to form the carboxylate coordinating groups. However, the nature of the alkyl group can influence reaction kinetics, crystal growth, and the final framework's characteristics.

Impact on MOF Properties: A Comparative Analysis

The length of the alkyl chain on the ester group can influence the interlayer interactions and the overall architecture of the resulting MOF.[2] Generally, increasing the alkyl chain length can lead to weaker interlayer interactions, which may aid in processes like exfoliation to form nanosheets.[2]

PropertyThis compoundTrimethyl benzene-1,3,5-tricarboxylateKey Considerations & Supporting Data
Porosity & Surface Area Potentially higher accessible volume due to larger ester group during synthesis, which may influence pore formation.Generally leads to MOFs with high surface area and large pore volumes.[3]Studies on related systems show that increasing alkyl chain length can lead to an increase in the accessible volume and CO2 adsorption.[2] For instance, in a series of layered MOFs, increasing the alkyl chain from propyl to pentyl resulted in an increased interlayer distance and higher CO2 adsorption.[2]
Thermal Stability May exhibit slightly lower thermal stability due to the larger, more flexible ethyl groups.Generally forms robust frameworks with good thermal stability.The thermal stability of MOFs is highly dependent on the metal-carboxylate bond strength. However, the presence of longer alkyl chains could potentially lead to earlier decomposition of the organic component.
Crystal Growth & Morphology The bulkier ethyl groups might influence the kinetics of crystal nucleation and growth, potentially leading to different crystal sizes or morphologies.The use of trimethyl 1,3,5-benzenetricarboxylate can modulate crystal growth.[3]Synthesis parameters such as the nature of the solvent, temperature, and reactant ratios play a crucial role in determining the final MOF architecture.[4]
Catalytic Activity The linker's structure can influence the accessibility of active sites within the MOF, potentially affecting catalytic performance.MOFs derived from this linker have been explored for various catalytic applications.The choice of metal ion and the overall framework topology are the primary determinants of catalytic activity.
Solubility & Synthesis Conditions Higher solubility in certain organic solvents compared to the trimethyl variant.Good solubility in common solvents used for MOF synthesis, such as DMF.The choice of solvent is a critical parameter in MOF synthesis, affecting the final structure and properties.[4]

Experimental Protocols

The synthesis of MOFs using these linkers typically involves solvothermal or hydrothermal methods. The following is a generalized protocol that can be adapted for both linkers.

General Solvothermal Synthesis of a Trimesate-based MOF
  • Precursor Solution Preparation:

    • Dissolve the metal salt (e.g., copper(II) nitrate, zinc(II) nitrate) in a suitable solvent, such as N,N-dimethylformamide (DMF), ethanol, or a mixture of solvents.

    • In a separate container, dissolve the organic linker (Triethyl or Trimethyl benzene-1,3,5-tricarboxylate) in the same solvent system.

  • Mixing and Reaction:

    • Combine the metal salt solution and the linker solution in a Teflon-lined stainless-steel autoclave.

    • The molar ratio of metal to linker is a critical parameter that needs to be optimized for the desired MOF structure.[4]

    • The reaction vessel is then sealed.

  • Heating:

    • Place the autoclave in an oven and heat it to a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from several hours to a few days).[5]

  • Cooling and Crystal Recovery:

    • Allow the autoclave to cool down to room temperature naturally.

    • The resulting crystalline product is collected by filtration or centrifugation.

  • Washing and Activation:

    • Wash the collected crystals with the synthesis solvent (e.g., DMF) to remove any unreacted precursors.

    • Subsequently, wash with a more volatile solvent, such as ethanol or acetone, to exchange the high-boiling point solvent.[5]

    • The final product is typically activated by heating under vacuum to remove the solvent molecules from the pores.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate groups to the metal centers.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the MOF.

Visualizing the Comparison

Logical Relationship Diagram

G Impact of Alkyl Ester Group on MOF Properties cluster_linkers Linker Precursors cluster_properties Influenced MOF Properties Trimethyl benzene-1,3,5-tricarboxylate Trimethyl benzene-1,3,5-tricarboxylate Porosity Porosity Trimethyl benzene-1,3,5-tricarboxylate->Porosity Smaller steric hindrance Stability Stability Trimethyl benzene-1,3,5-tricarboxylate->Stability Potentially higher thermal stability Crystal Growth Crystal Growth Trimethyl benzene-1,3,5-tricarboxylate->Crystal Growth Modulates growth This compound This compound This compound->Porosity Larger steric hindrance Potentially weaker interlayer forces This compound->Stability Potentially lower thermal stability This compound->Crystal Growth May alter kinetics

Caption: Linker structure influences key MOF properties.

Experimental Workflow Diagram

G General MOF Synthesis and Characterization Workflow start Select Linker (Trimethyl or Triethyl) precursors Prepare Metal Salt and Linker Solutions start->precursors synthesis Solvothermal Synthesis (Heating in Autoclave) precursors->synthesis recovery Crystal Recovery (Filtration/Centrifugation) synthesis->recovery washing Washing and Solvent Exchange recovery->washing activation Activation (Heating under Vacuum) washing->activation characterization Characterization (PXRD, TGA, BET, FTIR) activation->characterization end Performance Evaluation characterization->end

Caption: From linker to functional MOF material.

Conclusion

The choice between this compound and Trimethyl benzene-1,3,5-tricarboxylate as linkers for MOF synthesis offers a subtle yet potentially powerful tool for tuning the final material's properties. While direct comparative studies are not abundant in the literature, principles of crystal engineering and evidence from related systems suggest that the longer ethyl groups of the triethyl linker may lead to MOFs with altered porosity and potentially lower thermal stability compared to their trimethyl counterparts.

Ultimately, the optimal linker choice will depend on the specific application and the desired material properties. Researchers are encouraged to consider these factors and conduct systematic studies to fully elucidate the structure-property relationships for MOFs derived from these two important linkers. The provided experimental framework serves as a starting point for such investigations.

References

A Comparative Guide to Linker Performance for Specific Gas Adsorption in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tunable nature of Metal-Organic Frameworks (MOFs), achieved through the judicious selection of organic linkers, offers a promising avenue for targeted gas adsorption applications, from carbon capture to industrial gas separation and purification. The choice of linker—its functional groups, length, and rigidity—plays a pivotal role in determining the ultimate performance of a MOF in terms of its adsorption capacity, selectivity, and stability. This guide provides an objective comparison of different linker strategies, supported by experimental data, to aid researchers in the rational design of MOFs for specific gas adsorption applications.

Performance Analysis of Functionalized Linkers

The introduction of functional groups onto the organic linkers is a primary strategy for enhancing the affinity of a MOF for a specific gas molecule. This functionalization can alter the surface chemistry of the pores, introducing specific interaction sites that can significantly boost both adsorption capacity and selectivity.

A study on the isoreticular MOFs, UiO-66 , demonstrates the profound impact of linker functionalization on CO₂ and CH₄ adsorption. By incorporating different functional groups onto the base terephthalic acid linker, significant variations in gas uptake are observed. The presence of amine (-NH₂) groups, for instance, has been shown to enhance CO₂ adsorption due to favorable Lewis acid-base interactions. Conversely, the effect of other functional groups like nitro (-NO₂) can be more complex, sometimes leading to a decrease in surface area but an alteration in selectivity.

Table 1: Quantitative Comparison of Gas Adsorption in Functionalized UiO-66 MOFs

MOF SeriesLinker Functional GroupGasTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)Selectivity (CO₂/N₂)
UiO-66 -H (unfunctionalized)CO₂2981~2.5-
UiO-66-NH₂ -NH₂CO₂2981~3.5Increased
UiO-66-NO₂ -NO₂CO₂2981~2.0-
UiO-66-(OH)₂ -OHCO₂2981~3.0-
Mg-MOF-74 2,5-dihydroxyterephthalic acidCO₂2981~8.6[1]High
ZIF-8 2-methylimidazolateCO₂2981~1.0-
Amine-functionalized ZIF-8 Ethylenediamine (post-synthetic)CO₂298AmbientEnhanced colorimetric response[2]-

Note: The data presented is a representative compilation from various studies and can vary based on specific synthesis and activation conditions.

The Influence of Linker Length and Rigidity

Beyond functionalization, the structural characteristics of the linker, such as its length and rigidity, are critical design parameters.

Linker Length: Increasing the length of the organic linker can lead to an expansion of the pore volume and surface area of the resulting MOF, which can, in turn, increase the total gas uptake capacity. However, this is not a universal rule, as longer linkers can sometimes lead to the formation of interpenetrated frameworks, which may reduce the accessible pore volume. For hydrogen storage, MOFs with longer linkers have been investigated to maximize the available space for H₂ molecules.[3]

Linker Rigidity: The rigidity of the linker is crucial for the overall stability of the MOF framework.[4] MOFs constructed from rigid linkers tend to exhibit higher thermal and chemical stability, which is essential for practical applications where the material may be exposed to harsh conditions.[5] Flexible linkers can lead to dynamic frameworks that may exhibit interesting gate-opening or breathing behaviors upon gas adsorption, but this flexibility can also compromise the structural integrity of the material.[4]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative materials science. The following section outlines a generalized yet detailed methodology for the synthesis, activation, and gas adsorption analysis of functionalized MOFs, based on common laboratory practices.[6][7]

Synthesis of Functionalized MOFs (Example: Solvothermal Synthesis of UiO-66-NH₂)
  • Precursor Solution Preparation: Dissolve the metal salt (e.g., Zirconium(IV) chloride) and the functionalized organic linker (e.g., 2-aminoterephthalic acid) in a suitable solvent, typically a high-boiling point solvent like N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-48 hours).

  • Product Isolation and Washing: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is collected by centrifugation or filtration. To remove unreacted precursors and residual solvent, the product is washed multiple times with a fresh solvent (e.g., DMF, followed by ethanol).

MOF Activation

Activation is a critical step to remove guest molecules (solvents) from the pores of the MOF, making the internal surface area accessible for gas adsorption.[6][8]

  • Solvent Exchange: To facilitate the removal of high-boiling point synthesis solvents, a solvent exchange is often performed.[6] The as-synthesized MOF is immersed in a low-boiling point solvent (e.g., acetone or ethanol) for several hours, and the process is repeated multiple times.[6]

  • Thermal Activation: The solvent-exchanged MOF is then placed in a sample tube and connected to a degassing port of a gas adsorption analyzer.[6] The sample is heated under a dynamic vacuum at a specific temperature (e.g., 120-200 °C) for several hours to remove the volatile solvent completely.[6] Supercritical CO₂ drying is an alternative method for activating fragile MOFs.[8]

Gas Adsorption Measurements

Volumetric gas adsorption analyzers are commonly used to measure the gas uptake capacity of MOFs.[6]

  • Sample Preparation: An accurately weighed amount of the activated MOF (typically 30-100 mg) is placed in a clean, dry sample tube and sealed.[6]

  • Free-Space Measurement: The void volume (free space) in the sample tube is determined using a non-adsorbing gas like helium.[6]

  • Isotherm Measurement: The sample is maintained at a constant temperature (e.g., using a liquid nitrogen bath for 77 K or a cryostat for other temperatures). Doses of the adsorbate gas (e.g., CO₂, N₂, H₂) are incrementally introduced into the sample tube. After each dose, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated from the pressure change. This process is repeated over a range of pressures to generate an adsorption isotherm. A desorption isotherm is subsequently measured by reducing the pressure in a stepwise manner.[9]

  • Data Analysis: The collected isotherm data is used to calculate key parameters such as the BET surface area (from N₂ adsorption at 77 K), pore volume, and the gas adsorption capacity at specific temperatures and pressures.[6]

Visualizing the Logic of Linker Selection

The rational design of MOFs for specific gas adsorption applications follows a logical workflow that connects the desired performance characteristics to the fundamental properties of the organic linkers.

Linker_Design_Workflow Desired_Performance Desired Performance (e.g., High CO2 Capacity, High Selectivity) Gas_Properties Target Gas Properties (e.g., Acidity, Polarity, Kinetic Diameter) Desired_Performance->Gas_Properties Linker_Strategy Linker Design Strategy Gas_Properties->Linker_Strategy Functionalization Functionalization Linker_Strategy->Functionalization Length Length/Size Linker_Strategy->Length Rigidity Rigidity/Flexibility Linker_Strategy->Rigidity Amine Amine Groups (-NH2) (Basic sites for acidic gases like CO2) Functionalization->Amine Hydroxyl Hydroxyl Groups (-OH) (Polar interactions) Functionalization->Hydroxyl Halogen Halogen Groups (-F, -Cl, -Br) (Modulate electronics and pore environment) Functionalization->Halogen Other_FG Other Functional Groups (-NO2, -CH3, etc.) Functionalization->Other_FG Increase_Porosity Increase Pore Size/Volume (Higher total uptake) Length->Increase_Porosity Control_Interpenetration Control Interpenetration Length->Control_Interpenetration Enhance_Stability Enhance Framework Stability (Thermal and Chemical) Rigidity->Enhance_Stability Induce_Flexibility Induce Framework Flexibility (Gate-opening, breathing) Rigidity->Induce_Flexibility Pore_Chemistry Pore Surface Chemistry Amine->Pore_Chemistry Hydroxyl->Pore_Chemistry Halogen->Pore_Chemistry Other_FG->Pore_Chemistry Pore_Structure Pore Structure (Size, Shape, Volume) Increase_Porosity->Pore_Structure Control_Interpenetration->Pore_Structure Framework_Stability Framework Stability Enhance_Stability->Framework_Stability Induce_Flexibility->Framework_Stability MOF_Properties Resulting MOF Properties Pore_Chemistry->MOF_Properties Pore_Structure->MOF_Properties Framework_Stability->MOF_Properties

References

Validating the Crystal Structure of a Novel Metal-Organic Framework with a Triethyl Trimesate Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of a new Metal-Organic Framework (MOF) is a significant achievement, but rigorous validation of its crystal structure is paramount before its properties and potential applications can be explored. This guide provides a comprehensive overview of the essential experimental techniques for validating the crystal structure of a novel MOF, using a hypothetical new MOF synthesized with a triethyl trimesate linker, designated here as "New-MOF-1," as a case study. For comparative purposes, its structural and stability data are benchmarked against the well-characterized and widely used MOF, HKUST-1, which is synthesized from the parent trimesic acid.

Comparative Data of New-MOF-1 and HKUST-1

A direct comparison of key structural and stability parameters is crucial for contextualizing the properties of a new MOF. The following table summarizes the hypothetical data for New-MOF-1 alongside established data for HKUST-1.

ParameterNew-MOF-1 (Triethyl trimesate linker)HKUST-1 (Trimesic acid linker)
Crystal System OrthorhombicCubic
Space Group PnmaFm-3m
Unit Cell Parameters a = 18.2 Å, b = 25.6 Å, c = 15.8 Åa = 26.343 Å
Pore Size 12.5 Å9 Å
BET Surface Area 1500 m²/g1800 m²/g
Thermal Stability (TGA) Decomposition onset at 280°CDecomposition onset at 350°C

Experimental Protocols for Crystal Structure Validation

Accurate determination of a MOF's crystal structure relies on a combination of crystallographic and analytical techniques. The following are the standard experimental protocols required for this validation.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise atomic arrangement within the crystal, including bond lengths, bond angles, and the overall 3D framework structure.

Methodology:

  • A suitable single crystal of New-MOF-1 is carefully selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Powder X-ray Diffraction (PXRD)

Objective: To confirm the phase purity of the bulk synthesized material and to ensure that the structure determined from a single crystal is representative of the entire batch.[1][2]

Methodology:

  • A finely ground powder sample of New-MOF-1 is prepared and placed on a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam in a diffractometer.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting PXRD pattern is compared with the pattern simulated from the single-crystal X-ray diffraction data to confirm phase purity.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of the MOF and to identify the temperature at which the framework begins to decompose.

Methodology:

  • A small amount of the activated New-MOF-1 sample is placed in a TGA pan.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows weight loss steps corresponding to the removal of guest molecules and the eventual decomposition of the framework.

Workflow for MOF Crystal Structure Validation

The following diagram illustrates the logical workflow for the comprehensive validation of a new MOF's crystal structure, from initial synthesis to final characterization.

MOF_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_validation Validation & Comparison synthesis Synthesize New MOF (Triethyl Trimesate Linker) isolation Isolate & Purify Single Crystals & Bulk Powder synthesis->isolation scxrd Single-Crystal X-ray Diffraction (SCXRD) isolation->scxrd pxrd Powder X-ray Diffraction (PXRD) isolation->pxrd tga Thermogravimetric Analysis (TGA) isolation->tga spectroscopy Spectroscopic Analysis (FT-IR, NMR) isolation->spectroscopy structure_solution Solve & Refine Crystal Structure scxrd->structure_solution phase_purity Confirm Phase Purity of Bulk Material pxrd->phase_purity thermal_stability Determine Thermal Stability tga->thermal_stability linker_confirmation Confirm Linker Incorporation spectroscopy->linker_confirmation comparison Compare with Known MOFs (e.g., HKUST-1) structure_solution->comparison phase_purity->comparison thermal_stability->comparison linker_confirmation->comparison

Caption: Workflow for the validation of a new MOF crystal structure.

This comprehensive approach, combining crystallographic data, bulk sample analysis, and thermal stability assessment, is essential for the robust validation of a new MOF's crystal structure. The comparison with established MOFs provides valuable context for understanding the material's properties and potential for future applications in fields such as drug delivery, gas storage, and catalysis.

References

A Spectroscopic Showdown: Triethyl Trimesate vs. Trimethyl Trimesate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis and materials science, trimesic acid esters serve as fundamental building blocks, particularly in the formation of metal-organic frameworks (MOFs) and other coordination polymers. The choice of the ester group, be it methyl or ethyl, can significantly influence the physicochemical properties and reactivity of the resulting structures. This guide provides an objective, data-driven spectroscopic comparison of triethyl trimesate and trimethyl trimesate, offering valuable insights for researchers in material design and drug development.

At a Glance: Key Physicochemical Properties

A summary of the fundamental physical and chemical properties of triethyl and trimethyl trimesate is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental conditions.

PropertyTriethyl TrimesateTrimethyl Trimesate
Molecular Formula C₁₅H₁₈O₆C₁₂H₁₂O₆[1]
Molecular Weight 294.30 g/mol [2][3]252.22 g/mol [1]
Melting Point 134-139 °C[3]145-147 °C

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for triethyl and trimethyl trimesate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy
ParameterTriethyl Trimesate (Predicted)Trimethyl Trimesate (Experimental)
Solvent CDCl₃Not Specified
Aromatic Protons (s) ~8.8 ppm8.8 ppm
Methylene Protons (-CH₂-) (q) ~4.4 ppm-
Methyl Protons (-CH₃) (t) ~1.4 ppm4.0 ppm (s)
¹³C NMR Spectroscopy
ParameterTriethyl Trimesate (Predicted)Trimethyl Trimesate (Experimental)
Solvent CDCl₃Not Specified
Carbonyl Carbon (C=O) ~165 ppm165.5 ppm
Aromatic Carbon (quaternary) ~134 ppm134.4 ppm
Aromatic Carbon (-CH) ~131 ppm131.2 ppm
Methylene Carbon (-CH₂-) ~62 ppm-
Methyl Carbon (-CH₃) ~14 ppm52.6 ppm
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeTriethyl Trimesate (Predicted)Trimethyl Trimesate (Experimental)
~3000-2850C-H stretch (aliphatic)PresentPresent
~1730-1715C=O stretch (ester)StrongStrong
~1600, ~1450C=C stretch (aromatic)PresentPresent
~1300-1000C-O stretch (ester)Strong, complexStrong, complex
Mass Spectrometry
Ion TypeTriethyl Trimesate (m/z)Trimethyl Trimesate (m/z)
Molecular Ion [M]⁺ 294.1[2][4]252.1[1]
[M-OCH₂CH₃]⁺ / [M-OCH₃]⁺ 249221
[M-COOCH₂CH₃]⁺ / [M-COOCH₃]⁺ 221193
[C₆H₃(CO)₃]⁺ 160160

Experimental Protocols

Standardized protocols for the spectroscopic analysis of small organic molecules like trimesate esters are crucial for reproducibility and data comparison. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like a trimesate ester.

Spectroscopic_Workflow Synthesis Synthesis of Trimesate Ester Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Final_Characterization Final Characterization Report Structure_Confirmation->Final_Characterization Purity_Assessment Purity Assessment Purity_Assessment->Final_Characterization Data_Analysis->Structure_Confirmation Data_Analysis->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis of Trimesate Esters.

Conclusion

The spectroscopic profiles of triethyl and trimethyl trimesate exhibit distinct features directly attributable to their respective ester functionalities. While both share the characteristic signals of the trimesate core, the ¹H and ¹³C NMR spectra are clearly differentiated by the presence of ethyl versus methyl signals. Similarly, subtle differences in the C-H stretching region of the IR spectrum can be expected. The mass spectra show a predictable mass shift of 42 Da, corresponding to the difference of three ethyl groups versus three methyl groups.

This guide highlights the importance of a multi-technique spectroscopic approach for the unambiguous characterization of such foundational chemical compounds. While comprehensive experimental data for trimethyl trimesate is readily accessible, the relative scarcity of public data for triethyl trimesate underscores the need for thorough in-house characterization when utilizing this particular reagent.

References

Stability Under Fire: A Comparative Study of Metal-Organic Frameworks with Diverse Aromatic Carboxylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their suitability for applications ranging from catalysis and gas storage to drug delivery. The choice of the aromatic carboxylate linker, a fundamental building block of these crystalline materials, plays a pivotal role in defining their thermal resilience. This guide provides an in-depth comparison of the thermal stability of MOFs featuring different aromatic carboxylate linkers, supported by experimental data, to aid in the rational design of robust porous materials.

The intrinsic thermal stability of a MOF is governed by the strength of the coordination bonds between the metal nodes and the organic linkers, as well as the overall rigidity of the framework. Aromatic carboxylate linkers, due to their rigid nature, generally impart greater thermal stability to MOFs compared to their aliphatic counterparts. However, subtle variations in the structure of these aromatic linkers, such as the number and position of carboxylate groups, the nature of the aromatic core, and the presence of functional groups, can lead to significant differences in their decomposition temperatures.

Quantitative Comparison of Thermal Stability

The following table summarizes the thermal decomposition temperatures of various MOFs with different aromatic carboxylate linkers, as determined by thermogravimetric analysis (TGA). The decomposition temperature is typically defined as the onset of significant weight loss corresponding to the collapse of the framework structure.

MOF FamilyMetal NodeAromatic Carboxylate LinkerDecomposition Temperature (°C)Reference
UiO-66 Analogues Zr₆O₄(OH)₄Benzene-1,4-dicarboxylate (BDC)~500[1]
Zr₆O₄(OH)₄2-Aminobenzene-1,4-dicarboxylate (ABDC)Not explicitly stated, but generally lower than BDC[2]
Zr₆O₄(OH)₄2-Nitrobenzene-1,4-dicarboxylateNot explicitly stated, but generally lower than BDC[3]
Zr₆O₄(OH)₄2-Bromobenzene-1,4-dicarboxylateNot explicitly stated, but generally lower than BDC[3]
UiO-67 Analogues Zr₆O₄(OH)₄Biphenyl-4,4'-dicarboxylate673-773 K (~400-500 °C)[4]
Zr₆O₄(OH)₄2-Aminobiphenyl-4,4'-dicarboxylateLower than unsubstituted linker[4]
Zr₆O₄(OH)₄2-Methylbiphenyl-4,4'-dicarboxylateLower than unsubstituted linker[4]
MIL-53 Analogues Al(OH)Benzene-1,4-dicarboxylate (BDC)~500[5]
Al(OH)2-Aminobenzene-1,4-dicarboxylate (ABDC)~460 (10% ABDC), ~410 (90% ABDC)[5]
MOF-5 Analogues Zn₄OBenzene-1,4-dicarboxylate (BDC)~400-500[1][6]
Zn₄OMixed: 95% BDC, 5% ABDCDecreased with increasing ABDC content[6]
Zn₄OMixed: 90% BDC, 10% ABDCDecreased with increasing ABDC content[6]
Other MOFs ZnBenzene-1,3,5-tricarboxylate (BTC)~379[7]
YNaphthalene-2,6-dicarboxylate~525-618[8]

Key Factors Influencing Thermal Stability

The data presented above highlights several key factors related to the aromatic carboxylate linker that influence the thermal stability of MOFs:

  • Functional Groups: The introduction of functional groups onto the aromatic linker often leads to a decrease in thermal stability. This is attributed to the potential for these groups to undergo thermal decomposition at lower temperatures or to weaken the metal-linker coordination bonds. For instance, in the MIL-53 series, the incorporation of an amino group on the benzene-1,4-dicarboxylate linker reduces the decomposition temperature.[5] Similarly, for MOF-5, substituting a portion of the standard linker with 2-aminobenzene-1,4-dicarboxylate also lowers its thermal stability.[6]

  • Linker Rigidity and Connectivity: The geometry and connectivity of the linker play a crucial role. MOFs constructed from tricarboxylate linkers, such as those with benzene-1,3,5-tricarboxylate (BTC), often exhibit high connectivity, which can contribute to a more rigid and stable framework. However, direct comparison with dicarboxylate-based MOFs is complex as the resulting structures are often not isoreticular.

  • Aromatic Core Size: Extending the aromatic core of the linker can influence thermal stability. For example, MOFs based on naphthalene-2,6-dicarboxylate have shown high decomposition temperatures.[8] However, increasing linker length in isoreticular series can also lead to larger pores and potentially lower framework density, which may negatively impact thermal conductivity and stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following provides a generalized methodology for determining the thermal stability of MOFs using Thermogravimetric Analysis (TGA).

Objective: To determine the decomposition temperature of a MOF by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer capable of precise temperature and mass measurements, coupled with a gas flow control system.

Procedure:

  • Sample Preparation: An accurately weighed sample of the MOF (typically 5-10 mg) is placed in a TGA pan (commonly alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon to prevent oxidative degradation, or under air to assess stability in an oxidative environment. A constant flow rate (e.g., 20-100 mL/min) is maintained throughout the experiment.

  • Temperature Program: The sample is heated from room temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, typically 5-10 °C/min.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss occurs. This is often reported as the onset temperature of the decomposition step. The derivative of the TGA curve (DTG) can be used to more accurately pinpoint the temperature of maximum decomposition rate.

Logical Relationships in MOF Thermal Stability

The following diagram illustrates the key relationships between the properties of the aromatic carboxylate linker and the resulting thermal stability of the MOF.

G Factors Influencing MOF Thermal Stability Linker_Properties Aromatic Carboxylate Linker Properties Rigidity Linker Rigidity (e.g., Aromatic Core) Linker_Properties->Rigidity Functional_Groups Functional Groups (-NH2, -NO2, etc.) Linker_Properties->Functional_Groups Connectivity Connectivity (Dicarboxylate vs. Tricarboxylate) Linker_Properties->Connectivity Linker_Length Linker Length Linker_Properties->Linker_Length Framework_Stability Overall Framework Rigidity & Stability Rigidity->Framework_Stability Increases Coordination_Bond Metal-Linker Coordination Bond Strength Functional_Groups->Coordination_Bond Can Weaken Thermal_Stability MOF Thermal Stability (Decomposition Temperature) Functional_Groups->Thermal_Stability Often Decreases Connectivity->Framework_Stability Increases Linker_Length->Framework_Stability Can Decrease (Lower Density) Coordination_Bond->Thermal_Stability Directly Proportional Framework_Stability->Thermal_Stability Directly Proportional

Caption: Relationship between linker properties and MOF thermal stability.

Experimental Workflow for Comparative Thermal Stability Analysis

The following diagram outlines a typical experimental workflow for a comparative study of the thermal stability of MOFs with different linkers.

G Workflow for Comparative Thermal Stability Study start Start: Select Aromatic Carboxylate Linkers synthesis MOF Synthesis (e.g., Solvothermal) start->synthesis characterization Structural Characterization (PXRD, SEM, etc.) synthesis->characterization tga Thermogravimetric Analysis (TGA) characterization->tga data_analysis Data Analysis: Determine Decomposition Temperatures tga->data_analysis comparison Comparative Analysis of Thermal Stabilities data_analysis->comparison conclusion Draw Conclusions on Structure-Stability Relationship comparison->conclusion

Caption: Experimental workflow for thermal stability comparison of MOFs.

References

The Decisive Role of Linker Length in Tailoring Metal-Organic Framework Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rational design of Metal-Organic Frameworks (MOFs) for specific applications in catalysis, drug delivery, and gas separation hinges on the precise control of their structural and chemical properties. Among the various tunable parameters, the length of the organic linker stands out as a fundamental design element that profoundly influences the framework's characteristics. This guide provides a comparative analysis of how linker length impacts key MOF properties, supported by experimental data, to aid researchers in the strategic design of next-generation porous materials.

Impact on Structural Properties: Pore Size and Surface Area

The most direct consequence of elongating the organic linker in an isoreticular MOF series—where the underlying topology remains the same—is the systematic expansion of the pore size and an increase in the specific surface area. This principle is well-demonstrated in numerous MOF families.

A clear example is the fine-tuning of pore sizes in a series of MOFs synthesized with dicarboxylic acid linkers of varying lengths: fumaric acid, terephthalic acid, and naphthalene dicarboxylic acid. The resulting MOFs, designated here as MOF-A, MOF-B, and MOF-C, respectively, exhibit a progressive increase in pore size with longer linkers.[1] This expansion directly translates to a greater internal volume accessible to guest molecules.

MOF DesignationOrganic LinkerLinker LengthPore Size (Å)BET Surface Area (m²/g)
MOF-AFumaric AcidShortest3.8[1]-
MOF-BTerephthalic AcidIntermediate5.7[1]-
MOF-C2,6-Naphthalenedicarboxylic AcidLongest7.6[1]-
IRMOF-1 (MOF-5)1,4-Benzenedicarboxylate (BDC)-12.12900
IRMOF-104,4'-Biphenyldicarboxylate (BPDC)-15.8-
IRMOF-164,4''-Terphenyldicarboxylate (TPDC)-28.81650

Note: BET surface area can be influenced by factors such as activation conditions and the presence of interpenetration.

Linker_Length_Effect cluster_input Design Parameter cluster_properties MOF Properties Linker_Length Linker Length Pore_Size Pore Size Linker_Length->Pore_Size Increases Surface_Area Surface Area Pore_Size->Surface_Area Generally Increases

Caption: Relationship between linker length and key structural properties of MOFs.

Influence on Framework Stability

The stability of a MOF is a critical parameter for its practical application and is typically assessed in terms of its thermal and chemical resilience.

Thermal Stability

The effect of linker length on thermal stability is nuanced. While MOFs constructed from rigid aromatic dicarboxylic acids generally exhibit high thermal stability, an increase in linker length within an isoreticular series can lead to a decrease in the decomposition temperature.[2] This is often attributed to the increased flexibility and lower framework density of MOFs with longer linkers, making them more susceptible to thermal decomposition. For instance, in the well-studied UiO (University of Oslo) series of zirconium-based MOFs, increasing the linker length can negatively impact thermal stability.[2]

Chemical Stability

Similar to thermal stability, the chemical stability of a MOF against solvents, particularly water, can be compromised by longer linkers. The enlargement of the pores can facilitate the diffusion of guest molecules that may attack the metal-linker coordination bonds, leading to framework collapse.[3] This trend has been observed in series such as the UiO-66 and SUMOF-7 families, where chemical stability sometimes decreases with linker elongation.[3]

Thermal Conductivity

In applications where heat dissipation is crucial, such as in catalysis or gas storage, the thermal conductivity of the MOF is a key consideration. Research on isoreticular MOFs, like the IRMOF series, has shown that longer organic linkers lead to a reduction in thermal conductivity.[4][5][6] This is due to two primary factors:

  • Increased Porosity: Larger pores mean fewer pathways for heat to conduct through the solid framework.

  • Increased Interface Resistance: Longer linkers increase the resistance to heat transfer at the interface between the inorganic nodes and the organic linkers, which acts as a bottleneck for heat transport.[4][5]

MOF SeriesLinkerThermal Conductivity (W/m·K)
IRMOF-11,4-Benzenedicarboxylate~0.31
IRMOF-104,4'-BiphenyldicarboxylateLower than IRMOF-1
IRMOF-164,4''-TerphenyldicarboxylateLowest in the series

Catalytic Activity

The pore size, dictated by the linker length, is a critical factor in the catalytic performance of MOFs, especially in size-selective catalysis. Larger pores can accommodate bulkier substrates and products, potentially increasing the reaction rate. However, the relationship is not always straightforward, as linker functionalization can also play a dominant role.

While direct comparative studies on the effect of linker length alone on catalytic activity are not abundant, it is a key parameter in designing catalysts. For instance, a size-selective catalytic system for aerobic alcohol oxidation was built in PCN-700 through the installation of linkers of different lengths, which allowed for tunable size selectivity.[7]

Catalysis_Workflow cluster_synthesis MOF Synthesis & Modification cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis Select_Linker Select Linker of Desired Length Synthesize_MOF Synthesize Isoreticular MOF Select_Linker->Synthesize_MOF Activate_Catalyst Activate Catalytic Sites Synthesize_MOF->Activate_Catalyst Substrate_Diffusion Substrate Diffuses into Pores Activate_Catalyst->Substrate_Diffusion Catalytic_Conversion Conversion at Active Site Substrate_Diffusion->Catalytic_Conversion Product_Diffusion Product Diffuses out of Pores Catalytic_Conversion->Product_Diffusion Measure_Conversion Measure Substrate Conversion (e.g., GC, HPLC) Product_Diffusion->Measure_Conversion Calculate_TOF Calculate Turnover Frequency (TOF) Measure_Conversion->Calculate_TOF

Caption: Experimental workflow for assessing the catalytic activity of MOFs.

Drug Delivery Applications

In the realm of drug delivery, the pore size of the MOF is paramount for both the loading and release of therapeutic agents. Longer linkers, and consequently larger pores, can accommodate larger drug molecules. However, the optimal linker length will depend on the size of the drug and the desired release kinetics.

For example, in a study comparing MIL-53(Fe) and MIL-88B(Fe), which are based on the same iron clusters and organic ligands but have different crystal structures and pore architectures, MIL-53 with its one-dimensional channels showed a higher loading capacity for ibuprofen (37.0 wt%) compared to the cage-structured MIL-88B (19.5 wt%).[8] This highlights that while linker length is a key factor in determining pore volume, the overall framework structure also plays a crucial role in drug loading. The drug release from these materials was found to be correlated with the biodegradation of the framework.[8]

MOFDrugLoading Capacity (wt%)
MIL-53(Fe)Ibuprofen37.0[8]
MIL-88B(Fe)Ibuprofen19.5[8]
MIL-101(Cr)Ibuprofen~20
UiO-66Doxorubicin~45
UiO-66Ibuprofen~6.7

Note: Drug loading capacity is highly dependent on the specific drug molecule and the MOF's pore environment.

Experimental Protocols

General Synthesis of Isoreticular MOFs (Solvothermal Method)

A typical solvothermal synthesis of an isoreticular MOF series involves the following steps:

  • Precursor Solution Preparation: The metal salt (e.g., zinc nitrate hexahydrate for IRMOFs, zirconium tetrachloride for UiO-66) and the dicarboxylic acid linker of a specific length are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF).

  • Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave or a glass vial.

  • Heating: The autoclave is placed in an oven and heated to a specific temperature (typically between 80 and 150 °C) for a defined period (usually 12 to 72 hours).

  • Cooling and Isolation: The autoclave is allowed to cool to room temperature. The resulting crystalline product is isolated by filtration or centrifugation.

  • Washing and Activation: The synthesized MOF powder is washed multiple times with a solvent like DMF and then with a more volatile solvent such as ethanol or chloroform to remove unreacted precursors and solvent molecules from the pores. The MOF is then activated by heating under vacuum to ensure the pores are empty and accessible.

Key Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOFs. For an isoreticular series, the PXRD patterns should be similar, with shifts in peak positions indicating changes in the unit cell dimensions due to the different linker lengths.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area and pore volume of the MOFs. This quantitative data is crucial for comparing the porosity of MOFs with different linker lengths.

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the MOFs. The sample is heated at a constant rate under an inert atmosphere, and the weight loss is recorded as a function of temperature, indicating the points of solvent loss and framework decomposition.

  • Gas Adsorption Measurements: The capacity of the MOFs to adsorb specific gases (e.g., CO₂, H₂, CH₄) is measured using a volumetric gas adsorption analyzer at relevant temperatures and pressures. This is important for applications in gas storage and separation.

Catalytic Activity Testing
  • Catalyst Preparation: The synthesized MOF is activated to ensure the catalytic sites are accessible.

  • Reaction Setup: A known amount of the MOF catalyst is placed in a reactor with the substrate(s) and a solvent.

  • Reaction Conditions: The reaction is carried out under specific conditions of temperature, pressure, and stirring for a set duration.

  • Product Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the selectivity for the product.

  • Turnover Frequency (TOF) Calculation: The TOF, a measure of the catalyst's efficiency, is calculated based on the amount of product formed per active site per unit time.

Drug Loading and Release Studies
  • Drug Loading: A common method is immersion, where the activated MOF is suspended in a concentrated solution of the drug in a suitable solvent. The mixture is stirred for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores. The drug-loaded MOF is then isolated by centrifugation and dried.

  • Quantification of Loading: The amount of loaded drug is determined by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded MOF and measuring the drug concentration.

  • In Vitro Release: A known amount of the drug-loaded MOF is placed in a release medium, typically a phosphate-buffered saline (PBS) solution that mimics physiological pH. The system is kept at 37 °C with gentle agitation.

  • Release Monitoring: At specific time intervals, samples of the release medium are withdrawn and the concentration of the released drug is measured using UV-Vis spectroscopy or HPLC. This allows for the construction of a drug release profile over time.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Activate_MOF Activate MOF (Remove Solvent) Immerse_in_Drug_Solution Immerse MOF in Drug Solution Activate_MOF->Immerse_in_Drug_Solution Isolate_Drug_Loaded_MOF Isolate & Dry Drug-Loaded MOF Immerse_in_Drug_Solution->Isolate_Drug_Loaded_MOF Quantify_Loading Quantify Drug Loading (e.g., UV-Vis) Isolate_Drug_Loaded_MOF->Quantify_Loading Disperse_in_PBS Disperse in PBS (pH 7.4, 37°C) Isolate_Drug_Loaded_MOF->Disperse_in_PBS Sample_at_Intervals Sample Release Medium at Time Intervals Disperse_in_PBS->Sample_at_Intervals Measure_Drug_Concentration Measure Released Drug Concentration Sample_at_Intervals->Measure_Drug_Concentration Plot_Release_Profile Plot Cumulative Release vs. Time Measure_Drug_Concentration->Plot_Release_Profile

Caption: Workflow for drug loading and in vitro release studies using MOFs.

References

A Comparative Guide to Trimesate-Based Metal-Organic Frameworks: Experimental and Computational Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Trimesate-Based MOFs

Trimesate-based MOFs are constructed from metal ions or clusters coordinated to the carboxylate groups of 1,3,5-benzenetricarboxylic acid (H₃BTC) or its derivatives. The triangular geometry of the trimesate linker facilitates the formation of highly porous and crystalline three-dimensional structures. The choice of the metal center significantly influences the resulting framework's properties, such as its porosity, stability, and catalytic activity. This guide focuses on the copper-based HKUST-1 and the aluminum-based MIL-96 as representative examples of this important MOF family.

Comparative Data of Representative Trimesate MOFs

The following tables summarize key experimental and computational data for HKUST-1 and MIL-96 (Al). These values serve as a benchmark for understanding the properties of trimesate-based MOFs.

Table 1: Experimental Properties of HKUST-1 and MIL-96 (Al)
PropertyHKUST-1MIL-96 (Al)
Formula Cu₃(BTC)₂(H₂O)₃Al₁₂O(OH)₁₈(H₂O)₃(Al₂(OH)₄)[btc]₆·24H₂O
Metal Center Copper (Cu²⁺)Aluminum (Al³⁺)
BET Surface Area (m²/g) 1200 - 1800[1]~1400
Pore Volume (cm³/g) 0.56 ± 0.03[1]Not specified
Pore Size (Å) ~9Not specified
Crystal System CubicHexagonal[2]
Thermal Stability (°C) ~350Collapses at 320°C[2]
Table 2: Computational Properties of HKUST-1 and MIL-96 (Al)
PropertyHKUST-1MIL-96 (Al)
Band Gap (eV) 3.5[3]Not specified
Work Function (eV) 7.0[3]Not specified
CO₂ Adsorption Capacity (mmol/g at 10 bar, RT) Not specified4.4[2]
CH₄ Adsorption Capacity (mmol/g at 10 bar, RT) Not specified1.95[2]
H₂ Adsorption Capacity (wt% at 77K, 3 bar) Not specified1.91[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of trimesate-based MOFs are crucial for reproducible research.

Hydrothermal Synthesis of HKUST-1

This protocol is adapted from the work of Schlichte et al..

  • Preparation of Linker Solution: Dissolve 0.42 g (2 mmol) of 1,3,5-benzenetricarboxylic acid (H₃BTC) in 24 ml of a 50:50 (v/v) mixture of ethanol and deionized water. Stir the mixture for 10 minutes until a clear solution is obtained.

  • Addition of Metal Salt: Add 0.875 g (3.62 mmol) of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) to the linker solution and stir for another 10 minutes until completely dissolved.

  • Crystallization: Transfer the resulting blue solution to a 50 ml Teflon-lined stainless steel autoclave.

  • Heating: Heat the autoclave to 100°C and maintain this temperature for 24 hours for crystallization to occur.

  • Product Recovery: After cooling to room temperature, filter the blue crystals, wash with the mother liquor, and dry under vacuum.

Solvothermal Synthesis of MIL-96 (Al)

This protocol is a general representation of solvothermal synthesis for aluminum-based MOFs.

  • Reactant Mixture: In a Teflon-lined autoclave, combine aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and 1,3,5-benzenetricarboxylic acid (H₃BTC) in a molar ratio between 1 and 12 in distilled water.[4]

  • Sealing and Heating: Seal the autoclave and heat it to a temperature between 140°C and 220°C for 24 to 48 hours.[4]

  • Cooling and Washing: Allow the autoclave to cool down to room temperature. The resulting solid product is then collected by filtration.

  • Purification: Wash the product with deionized water and ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in an oven or under vacuum.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the materials.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms.

Computational Methodologies

Computational modeling provides valuable insights into the properties and behavior of MOFs at the molecular level.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5][6]

  • Structural Optimization: The crystal structures of the MOFs are fully optimized to find the minimum energy configuration. This involves relaxing the atomic positions and the lattice parameters.

  • Electronic Property Calculation: Once the structure is optimized, properties like the electronic band gap and work function can be calculated.[3] These properties are crucial for understanding the electronic and photo-responsive behavior of the MOF.

  • Adsorption Energy Calculation: The interaction strength between guest molecules (e.g., drug molecules, gas molecules) and the MOF framework can be calculated to predict adsorption behavior.

Grand Canonical Monte Carlo (GCMC) Simulations

GCMC simulations are a powerful tool for predicting gas adsorption isotherms in porous materials.[7][8]

  • System Setup: A simulation box containing the rigid MOF structure is created. The temperature and chemical potential (related to pressure) of the gas to be adsorbed are defined.

  • Monte Carlo Moves: The simulation proceeds by attempting random moves for the gas molecules: displacement, rotation, insertion into the framework, and deletion from the framework.

  • Acceptance Criteria: These moves are accepted or rejected based on the Metropolis algorithm, which ensures that the system evolves towards thermodynamic equilibrium.

  • Isotherm Generation: By performing simulations at various chemical potentials, the amount of gas adsorbed at different pressures can be determined, generating a simulated adsorption isotherm.

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of processes relevant to the application of trimesate-based MOFs.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Cu(NO₃)₂ or Al(NO₃)₃) Mix Mixing Metal_Salt->Mix Trimesate_Linker Trimesate Linker (e.g., H₃BTC) Trimesate_Linker->Mix Solvent Solvent (e.g., H₂O/Ethanol) Solvent->Mix Hydrothermal Hydrothermal/ Solvothermal Reaction Mix->Hydrothermal Washing Washing & Drying Hydrothermal->Washing MOF_Product Trimesate MOF (e.g., HKUST-1, MIL-96) Washing->MOF_Product PXRD PXRD MOF_Product->PXRD TGA TGA MOF_Product->TGA BET BET MOF_Product->BET

Caption: Experimental workflow for the synthesis and characterization of trimesate MOFs.

Computational_Workflow cluster_dft DFT Calculations cluster_gcmc GCMC Simulations Crystal_Structure Initial Crystal Structure Optimization Structural Optimization Crystal_Structure->Optimization Electronic_Properties Electronic Properties (Band Gap, Work Function) Optimization->Electronic_Properties Adsorption_Energy Adsorption Energy Calculation Optimization->Adsorption_Energy Optimized_Structure Optimized MOF Structure Simulation_Setup Simulation Setup (T, P, Gas) Optimized_Structure->Simulation_Setup MC_Moves Monte Carlo Moves (Insert, Delete, Move) Simulation_Setup->MC_Moves Adsorption_Isotherm Predicted Adsorption Isotherm MC_Moves->Adsorption_Isotherm

Caption: Computational workflow for predicting MOF properties using DFT and GCMC.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release MOF Porous Trimesate MOF Loading Loading Process (e.g., Diffusion) MOF->Loading Drug Drug Molecule Drug->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Target_Site Target Site (e.g., Tumor Microenvironment) Loaded_MOF->Target_Site Release Drug Release Loaded_MOF->Release Trigger Release Trigger (e.g., pH change, ions) Target_Site->Trigger Trigger->Release Released_Drug Released Drug Release->Released_Drug Therapeutic_Effect Therapeutic Effect Released_Drug->Therapeutic_Effect

Caption: Signaling pathway for MOF-based drug delivery and release.

Catalytic_Cycle MOF_Catalyst Trimesate MOF Catalyst (with active metal sites) Adsorption Reactant Adsorption on Active Sites MOF_Catalyst->Adsorption Reactants Reactants Reactants->Adsorption Surface_Reaction Surface Reaction Adsorption->Surface_Reaction Product_Desorption Product Desorption Surface_Reaction->Product_Desorption Product_Desorption->MOF_Catalyst Catalyst Regeneration Products Products Product_Desorption->Products

Caption: Logical relationship in a heterogeneous catalytic cycle involving a MOF.

Conclusion and Future Outlook

This guide has provided a comparative overview of the experimental and computational aspects of two key trimesate-based MOFs, HKUST-1 and MIL-96 (Al), as proxies for the yet-to-be-explored Triethyl trimesate MOFs. The presented data and protocols offer a valuable resource for researchers entering this field. Future work should focus on the direct synthesis and characterization of Triethyl trimesate MOFs to validate the predictive power of these analogous systems. The continued integration of computational screening and experimental validation will undoubtedly accelerate the discovery of novel MOF materials with tailored properties for advanced applications in medicine and catalysis.

References

Benchmarking the catalytic activity of MOFs with Triethyl benzene-1,3,5-tricarboxylate against other catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for efficient and reusable heterogeneous catalysts is a cornerstone of sustainable chemistry and pharmaceutical manufacturing. Metal-Organic Frameworks (MOFs), with their high surface area and tunable structures, have emerged as promising candidates. This guide provides a detailed comparison of the catalytic activity of MOFs constructed with benzene-1,3,5-tricarboxylate (BTC) linkers against other catalysts, with a focus on the esterification of oleic acid, a key reaction in biodiesel production.

Comparative Catalytic Performance in Oleic Acid Esterification

The esterification of oleic acid with methanol is a widely studied reaction for evaluating the performance of acidic catalysts. Below is a summary of the catalytic activity of various BTC-based MOFs and other benchmark catalysts.

CatalystMetal Center(s)LinkerReaction Temperature (°C)Catalyst Loading (wt%)Reaction Time (h)Oleic Acid Conversion (%)Reference
Zr/La-BTC Zirconium, LanthanumBenzene-1,3,5-tricarboxylate655478.11[1][2]
Zr-BTC ZirconiumBenzene-1,3,5-tricarboxylate651462.74[3][4]
La-BTC LanthanumBenzene-1,3,5-tricarboxylate651460.42[3][4]
Sn1.5PW/Cu-BTC Copper, Tin, TungstenBenzene-1,3,5-tricarboxylate160~18 (0.2g)487.7[5]
Amberlyst-16 Sulfonated Polystyrene-1200.5Not specified>98[6]

Note: The user's query mentioned "Triethyl benzene-1,3,5-tricarboxylate". In the synthesis of these MOFs, the parent carboxylic acid, 1,3,5-benzenetricarboxylic acid (H3BTC), is commonly used as the linker source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic results. The following sections outline the synthesis of a representative BTC-based MOF catalyst and the procedure for the catalytic esterification of oleic acid.

1. Synthesis of Zr/La-BTC Bimetallic MOF

This protocol is adapted from the solvothermal synthesis method.[3]

  • Precursor Preparation: Dissolve 5.4 mmol of Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O), 0.6 mmol of Zirconium(IV) chloride (ZrCl₄), and 3 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) in 60 mL of N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture with a magnetic stirrer for 1 hour at 300 rpm. Transfer the resulting solution to a Teflon-lined autoclave.

  • Solvothermal Synthesis: Heat the autoclave at 180°C for 24 hours.

  • Purification: After cooling, separate the precipitate by centrifugation and filtration. Wash the collected solid with 50 mL of DMF and then with 50 mL of ethanol.

  • Drying and Activation: Dry the crystals overnight at 60°C. Finally, activate the synthesized Zr/La-BTC by heating at 200°C for 2 hours.[3]

2. Catalytic Esterification of Oleic Acid

The following procedure is for a batch reactor system.[3][1]

  • Reaction Setup: In a two-neck flask, combine oleic acid and methanol in a 1:60 molar ratio.

  • Catalyst Addition: Add the Zr/La-BTC catalyst at a loading of 5% (w/w) relative to the total weight of oleic acid and methanol.

  • Reaction Conditions: Reflux the mixture at 65°C for 4 hours with continuous stirring.

  • Product Separation: After the reaction, separate the catalyst from the mixture by centrifugation.

  • Analysis: Determine the conversion of oleic acid by titrating the remaining acid in the product mixture with a standardized potassium hydroxide (KOH) solution using phenolphthalein as an indicator. The final product composition, including the methyl oleate (biodiesel) yield, can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3][1][2]

Reaction Pathway and Workflow Visualization

Esterification Reaction Mechanism

The esterification of oleic acid is an acid-catalyzed reaction. The Lewis acidic metal sites (Zr⁴⁺ and La³⁺) in the MOF are believed to play a crucial role in activating the carbonyl group of the fatty acid, making it more susceptible to nucleophilic attack by methanol.

Esterification_Mechanism cluster_catalyst MOF Catalyst cluster_reactants Reactants cluster_products Products Catalyst Zr/La-BTC (Lewis Acid) Activation Activated Oleic Acid Catalyst->Activation Oleic_Acid Oleic Acid (R-COOH) Oleic_Acid->Activation Protonation of carbonyl oxygen Methanol Methanol (CH3OH) Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Methyl_Oleate Methyl Oleate (R-COOCH3) Water Water (H2O) Activation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Water_Elimination->Catalyst Catalyst Regeneration Water_Elimination->Methyl_Oleate Water_Elimination->Water Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Product Analysis A Mixing Precursors (Metal Salts + H3BTC in DMF) B Solvothermal Reaction (180°C, 24h) A->B C Washing and Centrifugation B->C D Drying and Activation C->D F Catalyst Addition (Zr/La-BTC) D->F Synthesized Catalyst E Reactant Charging (Oleic Acid + Methanol) E->F G Reflux Reaction (65°C, 4h) F->G H Catalyst Separation (Centrifugation) G->H Reaction Mixture I Titration for Conversion Analysis H->I J GC-MS for Product Identification H->J

References

Analysis of the pore structure of MOFs from different tricarboxylate linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Pore Structure of MOFs from Different Tricarboxylate Linkers

For researchers, scientists, and drug development professionals, the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored porosity is of paramount importance for applications ranging from gas storage and separation to drug delivery. The choice of the organic linker is a critical determinant of the resulting MOF's pore structure. This guide provides a comparative analysis of the pore structures of MOFs synthesized from different tricarboxylate linkers, supported by experimental data.

The Influence of Tricarboxylate Linkers on MOF Porosity

Tricarboxylate linkers, possessing three points of connection, are fundamental building blocks in the construction of highly porous and stable MOFs. The geometry, size, and functionalization of these linkers directly influence the topology, pore size, pore volume, and surface area of the resulting framework. This comparison focuses on MOFs derived from three common tricarboxylate linkers: 1,3,5-Benzenetricarboxylic acid (H₃BTC), 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), and 1,3,5-Tris(1H-pyrazol-4-yl)benzene (H₃BTP).

Data Presentation: A Comparative Analysis

The following table summarizes the key pore structure parameters of representative MOFs synthesized from different tricarboxylate linkers. It is important to note that values can vary depending on the specific synthesis and activation conditions.

MOF NameTricarboxylate LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
HKUST-1H₃BTCCu²⁺~1800~0.8~9
MOF-177H₃BTBZn²⁺4740 - 56401.59~11.2
Ni₃(BTP)₂H₃BTPNi²⁺11300.53~7.4

Experimental Protocols

The data presented in this guide is typically obtained through the following experimental procedures:

Solvothermal Synthesis of Tricarboxylate MOFs

The solvothermal method is a common technique for synthesizing crystalline MOFs.

Materials:

  • Metal salt (e.g., Copper(II) nitrate trihydrate for HKUST-1, Zinc(II) nitrate tetrahydrate for MOF-177, Nickel(II) nitrate hexahydrate for Ni₃(BTP)₂)

  • Tricarboxylate linker (H₃BTC, H₃BTB, or H₃BTP)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), ethanol, water)

Procedure:

  • The metal salt and the tricarboxylate linker are dissolved in a solvent or a mixture of solvents in a Teflon-lined autoclave.

  • The molar ratio of metal salt to linker is crucial and is optimized for each specific MOF.

  • The autoclave is sealed and heated to a specific temperature (typically between 80°C and 150°C) for a designated period (ranging from several hours to a few days).

  • After the reaction, the autoclave is cooled down to room temperature.

  • The resulting crystalline product is collected by filtration or centrifugation.

  • The product is washed several times with the reaction solvent and then with a more volatile solvent (e.g., ethanol or methanol) to remove unreacted precursors and solvent molecules from the pores.

  • The purified MOF is then activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for gas adsorption analysis.

Porosity Analysis: N₂ Adsorption-Desorption Measurements

The pore structure of the synthesized MOFs is characterized using nitrogen adsorption-desorption isotherms at 77 K.

Instrumentation:

  • A volumetric gas adsorption analyzer.

Procedure:

  • Sample Activation: A known mass of the synthesized MOF is placed in a sample tube and degassed (activated) under high vacuum at an elevated temperature (e.g., 150-250°C) for several hours to remove any guest molecules from the pores.

  • Measurement: The sample tube is then transferred to the analysis port of the gas adsorption analyzer. The nitrogen adsorption-desorption isotherm is measured at liquid nitrogen temperature (77 K) by incrementally increasing and then decreasing the pressure of nitrogen gas in the sample tube.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.

    • Pore Volume: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: The pore size distribution is calculated from the adsorption or desorption branch of the isotherm using methods such as Density Functional Theory (DFT) or the Barrett-Joyner-Halenda (BJH) method.

Visualization of Linker-Structure-Property Relationship

MOF_Pore_Structure_Analysis Impact of Tricarboxylate Linker on MOF Pore Structure H3BTC H₃BTC (1,3,5-Benzenetricarboxylic acid) - Smaller Size - Planar Geometry Synthesis Solvothermal Synthesis H3BTC->Synthesis forms H3BTB H₃BTB (1,3,5-Tris(4-carboxyphenyl)benzene) - Larger Size - Propeller-like Geometry H3BTB->Synthesis forms H3BTP H₃BTP (1,3,5-Tris(1H-pyrazol-4-yl)benzene) - Different Coordinating Group (Pyrazole) - Planar Geometry H3BTP->Synthesis forms HKUST1 HKUST-1 - Moderate Surface Area - Microporous Synthesis->HKUST1 MOF177 MOF-177 - Very High Surface Area - Mesoporous Cages Synthesis->MOF177 Ni3BTP2 Ni₃(BTP)₂ - Good Stability - Microporous Synthesis->Ni3BTP2 Porosity BET Surface Area Pore Volume Pore Size HKUST1->Porosity characterized by MOF177->Porosity characterized by Ni3BTP2->Porosity characterized by

Caption: Logical workflow from linker selection to pore characterization.

This guide illustrates that the rational selection of tricarboxylate linkers is a powerful strategy for tuning the pore structure of MOFs. The larger and more complex H₃BTB linker leads to MOF-177 with an exceptionally high surface area and larger pores compared to the smaller H₃BTC linker in HKUST-1. The use of a pyrazole-based linker like H₃BTP in Ni₃(BTP)₂ results in a MOF with good stability and moderate porosity. These differences underscore the importance of linker design in developing MOFs for specific applications in research, catalysis, and drug development.

A Comparative Guide to the Synthesis of Triethyl Benzene-1,3,5-tricarboxylate: Evaluating Method Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the reliable synthesis of key organic molecules is paramount. Triethyl benzene-1,3,5-tricarboxylate, a versatile building block, is commonly synthesized via two primary methods: Fischer esterification of trimesic acid and the nickel-catalyzed cyclotrimerization of ethyl propiolate. This guide provides a comparative analysis of these methods, focusing on their reproducibility through an examination of experimental data and detailed protocols.

Comparison of Synthesis Methods

The choice between Fischer esterification and cyclotrimerization depends on factors such as desired purity, scalability, and tolerance to reaction conditions. The following table summarizes key quantitative data for each method, offering a direct comparison of their performance and reproducibility.

ParameterFischer Esterification of Trimesic AcidNickel-Catalyzed Cyclotrimerization of Ethyl Propiolate
Typical Yield 65-99%[1]~92% (for the isomeric mixture)[2][3]
Purity (Regioisomeric Ratio) High (Primarily 1,3,5-isomer)Mixture of 1,2,4- and 1,3,5-isomers (approx. 97:3 ratio)[2][3]
Key Reaction Parameters Temperature, Catalyst Concentration, Excess of Ethanol, Water RemovalCatalyst System (Nickel source and Ligand), Temperature, Reaction Time
Reproducibility Factors Sensitive to the efficiency of water removal and the precise ratio of reactants and catalyst. Incomplete reaction can lead to a mixture of mono-, di-, and tri-esters.Highly dependent on the catalyst activity and the ligand used, which governs the regioselectivity. Minor variations can alter the isomeric ratio.[2][3]
Purification Crystallization or column chromatography to remove partially esterified products and catalyst.Column chromatography is required to separate the 1,3,5-isomer from the more abundant 1,2,4-isomer.[2][3]

Experimental Protocols

Detailed and consistent experimental protocols are the foundation of reproducible synthesis. Below are the methodologies for the two synthesis routes.

Method 1: Fischer Esterification of Trimesic Acid

This classical method involves the reaction of trimesic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium is driven towards the product by removing water as it is formed.[1][4]

Materials:

  • Trimesic acid (1,3,5-benzenetricarboxylic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Toluene (optional, for azeotropic water removal)

  • Ethyl acetate (for extraction)

  • Hexane (for crystallization)

Procedure:

  • A mixture of trimesic acid, a significant excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid is heated to reflux.

  • The reaction is monitored (e.g., by TLC or LC-MS) until the starting material is consumed. To drive the reaction to completion, water can be removed using a Dean-Stark apparatus with toluene as a co-solvent.[5]

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Method 2: Nickel-Catalyzed [2+2+2] Cyclotrimerization of Ethyl Propiolate

This method offers a direct route to the benzene ring from an alkyne precursor. The regioselectivity of the reaction is a critical aspect, with the formation of the 1,2,4-substituted isomer as the major byproduct.[2][3]

Materials:

  • Ethyl propiolate

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Diethyl ether

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a stock solution of the catalyst is prepared by dissolving bis(1,5-cyclooctadiene)nickel(0) and triphenylphosphine in anhydrous toluene.

  • In a separate flask, also under an inert atmosphere, ethyl propiolate is dissolved in anhydrous toluene.

  • The catalyst solution is added to the ethyl propiolate solution at room temperature.

  • The reaction mixture is stirred for a specified time, during which the cyclotrimerization occurs. The reaction progress can be monitored by GC-MS or TLC.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The resulting residue contains a mixture of triethyl benzene-1,2,4-tricarboxylate and this compound.

  • The desired 1,3,5-isomer is isolated from the isomeric mixture by column chromatography on silica gel using a mixture of diethyl ether and hexanes as the eluent.[2][3]

Visualizing the Workflow for Reproducibility Evaluation

To systematically evaluate the reproducibility of these synthesis methods, a logical workflow can be established. The following diagram, generated using Graphviz, illustrates the key stages of this evaluation process.

G Workflow for Evaluating Reproducibility of Synthesis Methods cluster_0 Method Selection cluster_1 Parameter Identification cluster_2 Experimental Design cluster_3 Execution & Analysis cluster_4 Reproducibility Assessment M1 Fischer Esterification P1 Temperature Catalyst Loading Reactant Ratio Water Removal M1->P1 M2 Cyclotrimerization P2 Catalyst System Ligand Concentration Temperature Reaction Time M2->P2 E1 Design of Experiments (DoE) - Factorial Design - Response Surface Methodology P1->E1 P2->E1 A1 Perform Syntheses E1->A1 A2 Characterize Products - Yield - Purity (HPLC, GC-MS) - Isomeric Ratio (NMR) A1->A2 R1 Statistical Analysis - ANOVA - Standard Deviation A2->R1 R2 Identify Critical Parameters R1->R2 R3 Define Robust Operating Ranges R2->R3

Caption: A logical workflow for the systematic evaluation of synthesis method reproducibility.

Signaling Pathway of Key Reaction Mechanisms

The underlying chemical transformations for both synthesis methods are depicted in the following diagrams.

Fischer Esterification Mechanism

FischerEsterification Fischer Esterification Pathway Trimesic_Acid Trimesic Acid Protonation Protonation of Carbonyl Trimesic_Acid->Protonation H+ (cat) Ethanol Ethanol (Excess) Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Triethyl_Ester This compound Deprotonation->Triethyl_Ester

Caption: Key steps in the acid-catalyzed Fischer esterification of trimesic acid.

Nickel-Catalyzed Cyclotrimerization

Cyclotrimerization Nickel-Catalyzed [2+2+2] Cyclotrimerization Ethyl_Propiolate Ethyl Propiolate (3 equiv.) Oxidative_Coupling1 Oxidative Coupling of 2 Alkynes Ethyl_Propiolate->Oxidative_Coupling1 Ni_Catalyst Ni(0) Catalyst + Ligand Ni_Catalyst->Oxidative_Coupling1 Nickelacyclopentadiene Nickelacyclopentadiene Intermediate Oxidative_Coupling1->Nickelacyclopentadiene Alkyne_Insertion Insertion of 3rd Alkyne Nickelacyclopentadiene->Alkyne_Insertion Nickelacycloheptatriene Nickelacycloheptatriene Intermediate Alkyne_Insertion->Nickelacycloheptatriene Reductive_Elimination Reductive Elimination Nickelacycloheptatriene->Reductive_Elimination Reductive_Elimination->Ni_Catalyst Catalyst Regeneration Isomeric_Mixture Isomeric Mixture of Triesters Reductive_Elimination->Isomeric_Mixture

Caption: The catalytic cycle for the [2+2+2] cyclotrimerization of ethyl propiolate.

References

Safety Operating Guide

Proper Disposal of Triethyl Benzene-1,3,5-Tricarboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of triethyl benzene-1,3,5-tricarboxylate, a solid crystalline compound used in various laboratory applications.

Key Safety and Disposal Information

Based on available safety data, this compound is not classified as a hazardous substance.[1] However, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and compliance with regulations. The following table summarizes the key information for handling and disposal.

ParameterInformationSource
Physical State Solid Crystalline[1]
Appearance White[1]
Hazard Classification Not classified as hazardous based on available data.[1]
Health Hazards The product contains no substances at their given concentration considered to be hazardous to health.[1]
Environmental Hazards Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[2]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
Contaminated Packaging Empty remaining contents and dispose of in accordance with local regulations. Do not re-use empty containers.[1]

Disposal Workflow

The proper disposal of this compound, while not classified as hazardous, requires a systematic approach to ensure compliance and safety. The following workflow outlines the decision-making process for its disposal.

cluster_0 Disposal Workflow for this compound start Start: Unused or Waste This compound consult_sds Consult Safety Data Sheet (SDS) for this compound start->consult_sds check_contamination Is the material contaminated with hazardous substances? consult_regs Consult Local, Regional, and National Waste Regulations check_contamination->consult_regs No hazardous_disposal Dispose as Hazardous Waste (Follow Regulatory Requirements for the Contaminant) check_contamination->hazardous_disposal Yes consult_sds->check_contamination non_hazardous_disposal Dispose as Non-Hazardous Waste (Follow Institutional Protocols) consult_regs->non_hazardous_disposal approved_facility Send to an Approved Waste Disposal Facility non_hazardous_disposal->approved_facility hazardous_disposal->approved_facility

Caption: Disposal decision workflow for this compound.

Experimental Protocols

As this compound is not classified as a hazardous material, specific experimental protocols for waste characterization are generally not required unless it is mixed with hazardous substances. In the event of contamination, the analytical methods required would be dictated by the nature of the contaminant. Always refer to your institution's specific waste management protocols and the relevant regulatory guidelines for detailed procedures.

Important Considerations

  • Regulatory Compliance: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to be knowledgeable about local, regional, and national waste disposal regulations.[1][3] These regulations will provide the definitive guidance for proper disposal.

  • Avoid Mixing: Do not mix non-hazardous chemical waste with hazardous waste streams. This can create a larger volume of hazardous waste and complicate disposal procedures.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Logistics for Handling Triethyl Benzene-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical information for Triethyl benzene-1,3,5-tricarboxylate (CAS No. 4105-92-4), ensuring operational integrity and personnel safety.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound, facilitating quick reference for experimental planning and safety assessments.

PropertyValueSource
Molecular Formula C15H18O6[1]
Molecular Weight 294.30 g/mol [2]
Appearance White, crystalline solid[1]
Melting Point 132 - 139 °C (269.6 - 282.2 °F)[1][2][3]
Boiling Point 385.9 °C at 760 mmHg[3]
Flash Point 168.4 °C[3]
Density 1.164 g/cm³[3]
Storage Class 11 - Combustible Solids[2]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety when handling this compound.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Protects against eye irritation from dust particles or accidental splashes.
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).Prevents skin contact.
Respiratory Protection A type N95 (US) or equivalent particulate respirator is recommended, especially when handling the powder and dust formation is possible.Minimizes inhalation of dust particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal A Review SDS B Don PPE A->B C Weigh in Ventilated Area B->C D Transfer to Reaction Vessel C->D E Clean Equipment D->E F Doff PPE E->F G Segregate Waste F->G H Dispose per Regulations G->H

Safe handling workflow for this compound.
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a chemical spill kit is readily accessible.

    • Don the appropriate Personal Protective Equipment (PPE) as specified above.[2]

  • Handling :

    • Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3]

    • Avoid the formation of dust and aerosols.[1][3]

    • Use non-sparking tools to prevent ignition sources.[3]

    • Keep the container tightly closed in a dry and well-ventilated place when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[1][3]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1]

    • Ingestion : Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1]

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.

    • Contaminated materials (e.g., gloves, weighing paper) should also be placed in a designated waste container.

  • Disposal Route :

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.

    • Do not empty into drains or release into the environment.[4]

    • Contaminated packaging should be handled in the same manner as the substance itself.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.